Product packaging for 2,4,6-Trimethyl-4-phenyl-1,3-dioxane(Cat. No.:CAS No. 5182-36-5)

2,4,6-Trimethyl-4-phenyl-1,3-dioxane

Cat. No.: B1582394
CAS No.: 5182-36-5
M. Wt: 206.28 g/mol
InChI Key: IEZPIUQRQRWIFE-UHFFFAOYSA-N
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Description

2, 4, 6-Trimethyl-4-phenyl-1, 3-dioxane, also known as floralate or vertacetal, belongs to the class of organic compounds known as 1, 3-dioxanes. These are organic compounds containing 1, 3-dioxane, an aliphatic six-member ring with two oxygen atoms in ring positions 1 and 3. 2, 4, 6-Trimethyl-4-phenyl-1, 3-dioxane is considered to be a practically insoluble (in water) and relatively neutral molecule. Within the cell, 2, 4, 6-trimethyl-4-phenyl-1, 3-dioxane is primarily located in the membrane (predicted from logP). 2, 4, 6-Trimethyl-4-phenyl-1, 3-dioxane has a citrus, fresh, and gardenia taste.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C13H18O2 B1582394 2,4,6-Trimethyl-4-phenyl-1,3-dioxane CAS No. 5182-36-5

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2,4,6-trimethyl-4-phenyl-1,3-dioxane
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URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C13H18O2/c1-10-9-13(3,15-11(2)14-10)12-7-5-4-6-8-12/h4-8,10-11H,9H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IEZPIUQRQRWIFE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC(OC(O1)C)(C)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID7052157
Record name 2,4,6-Trimethyl-4-phenyl-1,3-dioxane
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Molecular Weight

206.28 g/mol
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Boiling Point

278.00 to 279.00 °C. @ 760.00 mm Hg
Record name 2,4,6-Trimethyl-4-phenyl-1,3-dioxane
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CAS No.

5182-36-5
Record name Floropal
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Record name 1,3-Dioxane, 2,4,6-trimethyl-4-phenyl-
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Record name 1,3-Dioxane, 2,4,6-trimethyl-4-phenyl-
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Record name 2,4,6-Trimethyl-4-phenyl-1,3-dioxane
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Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 2,4,6-trimethyl-4-phenyl-1,3-dioxane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis mechanism, experimental protocols, and stereochemical considerations for 2,4,6-trimethyl-4-phenyl-1,3-dioxane. This compound, a key fragrance component, is synthesized via the acid-catalyzed Prins reaction, a powerful tool in organic chemistry for the formation of 1,3-dioxane (B1201747) heterocycles.

Core Synthesis Pathway: The Prins Reaction

The synthesis of this compound is accomplished through the Prins reaction, which involves the acid-catalyzed electrophilic addition of an aldehyde to an alkene.[1][2][3][4] In this specific synthesis, the reactants are α-methylstyrene and two molar equivalents of acetaldehyde (B116499). The reaction is typically catalyzed by strong Brønsted acids, such as sulfuric acid, perchloric acid, or p-toluenesulfonic acid, or by strongly acidic cation exchange resins.[5][6][7]

The reaction yields a mixture of two primary diastereomeric enantiomer pairs:

  • (2RS,4SR,6RS)-2,4,6-trimethyl-4-phenyl-1,3-dioxane (commonly referred to as Isomer 1)

  • (2RS,4RS,6RS)-2,4,6-trimethyl-4-phenyl-1,3-dioxane (commonly referred to as Isomer 2)[6][7]

The ratio of these isomers is highly dependent on the reaction conditions, including the choice of solvent, temperature, and reaction time.[6][7]

Reaction Mechanism

The mechanism of the Prins reaction for this synthesis proceeds through several key steps:

  • Activation of the Aldehyde: The acid catalyst protonates the carbonyl oxygen of an acetaldehyde molecule, significantly increasing its electrophilicity and forming a reactive oxonium ion.[5]

  • Electrophilic Attack: The electron-rich double bond of α-methylstyrene acts as a nucleophile, attacking the electrophilic carbon of the protonated acetaldehyde. This step forms a stable tertiary benzylic carbocation intermediate.

  • Carbocation Capture: The carbocation intermediate is then captured by the oxygen atom of a second acetaldehyde molecule. This step is crucial for the formation of the 1,3-dioxane ring structure.

  • Intramolecular Ring Closure: The resulting intermediate undergoes a proton transfer followed by an intramolecular cyclization, where the hydroxyl group attacks the carbon of the second protonated acetaldehyde moiety, forming the six-membered 1,3-dioxane ring.

  • Deprotonation: The final step involves the deprotonation of the cyclic oxonium ion to regenerate the acid catalyst and yield the neutral this compound product.

Prins_Mechanism Prins Reaction Mechanism for this compound Synthesis cluster_reactants Reactants cluster_intermediates Intermediates cluster_product Product Acetaldehyde1 Acetaldehyde Protonated_Aldehyde Protonated Acetaldehyde (Oxonium Ion) Acetaldehyde1->Protonated_Aldehyde 1. Protonation H_plus H+ H_plus->Protonated_Aldehyde Alpha_Methylstyrene α-Methylstyrene Carbocation Tertiary Benzylic Carbocation Alpha_Methylstyrene->Carbocation Acetaldehyde2 Acetaldehyde (2nd eq.) Captured_Intermediate Captured Intermediate Acetaldehyde2->Captured_Intermediate Protonated_Aldehyde->Carbocation 2. Electrophilic Attack Carbocation->Captured_Intermediate 3. Carbocation Capture Cyclic_Oxonium Cyclic Oxonium Ion Captured_Intermediate->Cyclic_Oxonium 4. Ring Closure Product This compound Cyclic_Oxonium->Product 5. Deprotonation H_plus_regen H+ (regenerated) Cyclic_Oxonium->H_plus_regen H+ released

Caption: The acid-catalyzed Prins reaction mechanism.

Quantitative Data

The stereochemical outcome of the synthesis is sensitive to the reaction parameters. The ratio of the two main diastereomers, (2RS,4SR,6RS) or Isomer 1, and (2RS,4RS,6RS) or Isomer 2, can be controlled to some extent by modifying the solvent and temperature.

SolventTemperature (°C)Time (h)Isomer 1 : Isomer 2 RatioReference
Toluene202468 : 32[6][7]
Hexane20162 : 38[6]
Hexane500.565 : 35[6]

Furthermore, existing mixtures of the isomers can be treated with a Brønsted acid at 20-30°C to increase the proportion of the thermodynamically more stable Isomer 1.[7]

Analytical Data: The isomers can be distinguished and quantified using gas chromatography (GC) and identified by their mass spectrometry (MS) fragmentation patterns and Nuclear Magnetic Resonance (NMR) spectra.[6][7]

Isomer1H-NMR (300 MHz, CDCl3) δ (ppm)Mass Spectrometry m/z (%)
Isomer 1 1.21 (d, J=6.5 Hz, 3H), 1.33 (d, J=5 Hz, 3H), 1.40 (s, 3H), 1.67 (dd, J=11.5, 14 Hz, 1H), 2.32 (dd, J=2, 14 Hz, 1H), 3.65 (m, 1H), 4.70 (q, J=5 Hz, 1H), 7.19-7.37 (m, 5H)191 (19, M⁺-15), 146 (29), 145 (46), 131 (29), 105 (100), 91 (18), 77 (21), 43 (38)
Isomer 2 1.22 (d, J=6 Hz, 3H), 1.41 (d, J=5 Hz, 3H), 1.58 (s, 3H), 1.60 (dd, J=11.5, 13 Hz, 1H), 1.79 (dd, J=2.5, 13 Hz, 1H), 4.00 (m, 1H), 5.18 (q, J=5 Hz, 1H), 7.18-7.46 (m, 5H)(Similar fragmentation pattern to Isomer 1)

Data sourced from patent literature EP0982303A1 and US6114301A.[6][7]

Experimental Protocols

The following is a representative experimental protocol for the synthesis of this compound based on procedures described in the patent literature.[6][7]

Materials:

  • α-Methylstyrene

  • Paraldehyde (trimer of acetaldehyde) or Acetaldehyde

  • Aqueous Sulfuric Acid (e.g., 50% w/w) or other Brønsted acid

  • Toluene or Hexane (solvent)

  • Sodium Bicarbonate solution (for quenching)

  • Anhydrous Sodium Sulfate (for drying)

  • Standard laboratory glassware for organic synthesis

Procedure:

  • Reaction Setup: A round-bottom flask is charged with the chosen solvent (e.g., toluene) and α-methylstyrene (1.0 equivalent). The flask is equipped with a magnetic stirrer and a dropping funnel and is cooled in an ice-water bath.

  • Catalyst and Reagent Addition: A catalytic amount of aqueous sulfuric acid is added to the stirred solution. Paraldehyde (at least 0.67 equivalents, corresponding to 2.0 equivalents of acetaldehyde) is then added dropwise to the mixture over a period of 30-60 minutes, maintaining the temperature between 20-30°C.

  • Reaction: The mixture is stirred at 20-30°C. The reaction progress is monitored by Gas Chromatography (GC) to observe the formation of the product isomers and the consumption of α-methylstyrene.

  • Work-up: Once the reaction has reached the desired conversion, the mixture is quenched by the addition of a saturated sodium bicarbonate solution until the acid is neutralized. The organic layer is separated.

  • Extraction and Drying: The aqueous layer is extracted one or two times with the solvent. The combined organic layers are washed with brine and dried over anhydrous sodium sulfate.

  • Purification: The solvent is removed under reduced pressure. The crude product, a mixture of isomers, is then purified by fractional vacuum distillation to separate the different diastereomers.

Experimental_Workflow General Experimental Workflow cluster_setup 1. Reaction Setup cluster_reaction 2. Synthesis cluster_workup 3. Work-up & Purification Setup Charge flask with α-methylstyrene & solvent. Cool to 20-30°C. Add_Catalyst Add H₂SO₄ catalyst Setup->Add_Catalyst Add_Aldehyde Add paraldehyde dropwise Add_Catalyst->Add_Aldehyde Stir Stir at 20-30°C Add_Aldehyde->Stir Monitor Monitor by GC Stir->Monitor Quench Neutralize with NaHCO₃ solution Monitor->Quench Reaction complete Separate Separate organic layer Quench->Separate Extract Extract aqueous layer Separate->Extract Dry Dry combined organic layers (Na₂SO₄) Extract->Dry Evaporate Remove solvent in vacuo Dry->Evaporate Distill Purify by fractional vacuum distillation Evaporate->Distill

Caption: A typical experimental workflow for the synthesis.

References

An In-depth Technical Guide to the Diastereoselective Synthesis of 2,4,6-trimethyl-4-phenyl-1,3-dioxane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the diastereoselective synthesis of 2,4,6-trimethyl-4-phenyl-1,3-dioxane, a fragrance ingredient with specific desirable odor characteristics dependent on its stereochemistry. This document details the primary synthetic methodologies, presents key quantitative data, and offers detailed experimental protocols.

Introduction

This compound exists as multiple diastereomers, with the (2RS,4SR,6RS) isomer being particularly valued for its strong, fresh, green, and grapefruit-like aroma.[1] The synthesis of this compound with a high diastereomeric excess of the desired isomer is a key objective. The primary route to this molecule involves the acid-catalyzed reaction of α-methylstyrene with acetaldehyde (B116499), which can be tuned to favor the formation of the desired (2RS,4SR,6RS) diastereomer. An alternative approach involves the acetalization of 1-phenyl-1,3-butanediol. This guide will focus on the former, more direct, industrial approach.

Synthetic Pathways and Stereochemistry

The principal industrial synthesis of this compound involves the reaction of α-methylstyrene with two equivalents of acetaldehyde in the presence of an acid catalyst.[1][2] This reaction proceeds via a Prins-type mechanism. The reaction yields two primary diastereomeric pairs of enantiomers:

  • (2RS,4SR,6RS)-2,4,6-trimethyl-4-phenyl-1,3-dioxane (Isomer 1) : Possesses the desired strong, herbaceous-fresh, green, grapefruit-like fragrance.[1]

  • (2RS,4RS,6RS)-2,4,6-trimethyl-4-phenyl-1,3-dioxane (Isomer 2) : Has a very weak, chemical solvent-like aroma.[2]

The diastereoselectivity of the synthesis is influenced by the choice of catalyst, solvent, reaction temperature, and reaction time.

Quantitative Data Summary

The diastereomeric ratio of Isomer 1 to Isomer 2 is a critical parameter in the synthesis. The following table summarizes the reported ratios under various reaction conditions.

CatalystSolventTemperature (°C)Time (h)Diastereomeric Ratio (Isomer 1 : Isomer 2)Reference
Strongly acidic cation exchange resin (Lewatit® SP 120)Toluene202468 : 32[1]
Strongly acidic cation exchange resin (Lewatit® SP 120)Hexane20162 : 38[1]
Strongly acidic cation exchange resin (Lewatit® SP 120)Hexane500.565 : 35[1]
Aqueous Sulfuric Acid-20 - 30-≥ 80 : 20[2]

Furthermore, it has been demonstrated that treatment of a mixture of the isomers with an acid can lead to an enrichment of the more desirable Isomer 1 through isomerization of Isomer 2.[1][2]

Experimental Protocols

The following are detailed experimental protocols for the synthesis and diastereomeric enrichment of this compound.

4.1. Diastereoselective Synthesis from α-Methylstyrene and Paraldehyde (B1678423)

This protocol is adapted from a patented industrial process.[2]

Materials:

  • α-Methylstyrene

  • Paraldehyde (trimer of acetaldehyde)

  • Aqueous Sulfuric Acid (as catalyst)

  • Sodium Hydroxide (B78521) solution (for neutralization)

  • Organic solvent (e.g., Toluene or Hexane)

  • Anhydrous Sodium Sulfate (for drying)

Procedure:

  • In a suitable reaction vessel equipped with a stirrer and a cooling system, charge α-methylstyrene.

  • Slowly add paraldehyde to the α-methylstyrene with stirring. The molar ratio of acetaldehyde (derived from paraldehyde) to α-methylstyrene should be approximately 2:1.

  • Cool the mixture to 20-30°C.

  • Carefully add a catalytic amount of aqueous sulfuric acid to the reaction mixture while maintaining the temperature between 20-30°C.

  • Allow the reaction to proceed with stirring for several hours. Monitor the reaction progress by gas chromatography (GC) to determine the ratio of the diastereomers.

  • Once the desired diastereomeric ratio is achieved, quench the reaction by adding a sufficient amount of sodium hydroxide solution to neutralize the sulfuric acid.

  • Separate the organic layer. Wash the organic layer with water and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate.

  • Filter to remove the drying agent.

  • The crude product can be purified by fractional distillation under reduced pressure to isolate the desired this compound isomers.

4.2. Isomerization for Enrichment of the (2RS,4SR,6RS) Diastereomer

This protocol describes the acid-catalyzed isomerization of the (2RS,4RS,6RS) isomer to the more desirable (2RS,4SR,6RS) isomer.[1][2]

Materials:

  • A mixture of (2RS,4SR,6RS)- and (2RS,4RS,6RS)-2,4,6-trimethyl-4-phenyl-1,3-dioxane

  • A Brønsted acid catalyst (e.g., sulfuric acid, p-toluenesulfonic acid)

  • Sodium Bicarbonate solution (for neutralization)

  • Organic solvent (e.g., Toluene)

Procedure:

  • Charge the mixture of diastereomers into a reaction vessel.

  • Add an organic solvent such as toluene.

  • Add a catalytic amount of a Brønsted acid.

  • Stir the mixture at a controlled temperature (e.g., 20-30°C).

  • Monitor the change in the diastereomeric ratio over time using GC analysis.

  • Once the desired enrichment of the (2RS,4SR,6RS) isomer is achieved, neutralize the acid catalyst with a saturated aqueous solution of sodium bicarbonate.

  • Separate the organic layer, wash with water and brine, and dry over anhydrous sodium sulfate.

  • Filter and remove the solvent under reduced pressure.

  • The enriched product can be further purified by fractional distillation.

Visualized Experimental Workflow

The following diagrams illustrate the key processes described in this guide.

Synthesis_Workflow cluster_reactants Starting Materials cluster_workup Reaction Workup a_methylstyrene α-Methylstyrene reaction Acid-Catalyzed Reaction (e.g., H₂SO₄, 20-30°C) a_methylstyrene->reaction paraldehyde Paraldehyde paraldehyde->reaction neutralization Neutralization (NaOH) reaction->neutralization extraction Extraction & Washing neutralization->extraction drying Drying (Na₂SO₄) extraction->drying purification Fractional Distillation drying->purification product Mixture of Diastereomers (Isomer 1 and Isomer 2) purification->product

Caption: Workflow for the synthesis of this compound.

Isomerization_Workflow cluster_workup Reaction Workup start_mixture Mixture of Diastereomers (Isomer 1 and Isomer 2) isomerization Acid-Catalyzed Isomerization (e.g., p-TsOH, 20-30°C) start_mixture->isomerization neutralization Neutralization (NaHCO₃) isomerization->neutralization extraction Extraction & Washing neutralization->extraction drying Drying (Na₂SO₄) extraction->drying purification Fractional Distillation drying->purification final_product Enriched (2RS,4SR,6RS) Isomer purification->final_product

Caption: Workflow for the enrichment of the desired diastereomer via isomerization.

References

Characterization of 2,4,6-trimethyl-4-phenyl-1,3-dioxane Stereoisomers: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the characterization of stereoisomers of 2,4,6-trimethyl-4-phenyl-1,3-dioxane, a molecule with significance in the fragrance industry. It delves into the synthesis, stereochemical complexity, and analytical techniques employed for the identification and separation of its diastereomeric pairs. This document outlines detailed experimental protocols for key characterization methods and presents available quantitative data in a structured format to facilitate comparison. While a complete dataset for all stereoisomers is not publicly available, this guide consolidates the existing knowledge and provides representative methodologies for a thorough characterization.

Introduction

This compound is a heterocyclic organic compound notable for its distinct fragrance properties, which differ significantly between its stereoisomers. The presence of three chiral centers at positions 2, 4, and 6 of the dioxane ring gives rise to a total of eight possible stereoisomers, which exist as four pairs of enantiomers. These enantiomeric pairs are grouped into two diastereomeric sets, commonly referred to as the cis and trans isomers relative to the orientation of the substituents on the dioxane ring. The characterization and separation of these stereoisomers are crucial for understanding their individual sensory attributes and for quality control in commercial applications.

This guide will focus on the two primary diastereomeric pairs: (2RS,4SR,6RS)-2,4,6-trimethyl-4-phenyl-1,3-dioxane and (2RS,4RS,6RS)-2,4,6-trimethyl-4-phenyl-1,3-dioxane.

Stereochemical Considerations

The stereochemistry of the this compound isomers is complex due to the three chiral centers. The relative configuration of the methyl groups at C2 and C6, and the phenyl and methyl groups at C4, determines the overall shape of the molecule and its properties.

dot

stereoisomers Stereochemical Relationship of this compound cluster_diastereomers Diastereomers cluster_enantiomers_cis Enantiomers cluster_enantiomers_trans Enantiomers cis-Isomer\n(2RS,4SR,6RS) cis-Isomer (2RS,4SR,6RS) (2R,4S,6R) (2R,4S,6R) cis-Isomer\n(2RS,4SR,6RS)->(2R,4S,6R) (2S,4R,6S) (2S,4R,6S) cis-Isomer\n(2RS,4SR,6RS)->(2S,4R,6S) trans-Isomer\n(2RS,4RS,6RS) trans-Isomer (2RS,4RS,6RS) (2R,4R,6R) (2R,4R,6R) trans-Isomer\n(2RS,4RS,6RS)->(2R,4R,6R) (2S,4S,6S) (2S,4S,6S) trans-Isomer\n(2RS,4RS,6RS)->(2S,4S,6S) (2R,4S,6R)->(2S,4R,6S) mirror images (2R,4R,6R)->(2S,4S,6S) mirror images

Caption: Relationship between the diastereomers and their constituent enantiomers.

Synthesis of Stereoisomers

The synthesis of this compound stereoisomers is typically achieved through the acid-catalyzed reaction of α-methylstyrene with acetaldehyde (B116499) or its trimer, paraldehyde.[1] The ratio of the resulting diastereomers can be influenced by the reaction conditions such as the choice of catalyst, solvent, and temperature.[1]

dot

synthesis_workflow General Synthesis Workflow α-Methylstyrene α-Methylstyrene Reaction Reaction α-Methylstyrene->Reaction Acetaldehyde or Paraldehyde Acetaldehyde or Paraldehyde Acetaldehyde or Paraldehyde->Reaction Acid Catalyst (e.g., H₂SO₄) Acid Catalyst (e.g., H₂SO₄) Acid Catalyst (e.g., H₂SO₄)->Reaction Mixture of Diastereomers Mixture of Diastereomers Reaction->Mixture of Diastereomers Separation Separation Mixture of Diastereomers->Separation Isolated Diastereomers Isolated Diastereomers Separation->Isolated Diastereomers

Caption: Overview of the synthesis and separation process.

Experimental Protocol: Synthesis

Materials:

  • α-Methylstyrene

  • Paraldehyde (or Acetaldehyde)

  • Sulfuric acid (or other Brønsted acid catalyst)[1]

  • Toluene (B28343) (or other suitable solvent)[1]

  • Sodium bicarbonate solution (for neutralization)

  • Anhydrous magnesium sulfate (B86663) (for drying)

Procedure:

  • To a stirred solution of α-methylstyrene in toluene at a controlled temperature (e.g., 20-30°C), slowly add paraldehyde.[1]

  • Add a catalytic amount of sulfuric acid.[1]

  • Stir the reaction mixture for a specified time (e.g., 1-24 hours), monitoring the progress by Gas Chromatography (GC).[1]

  • Upon completion, quench the reaction by washing with a saturated sodium bicarbonate solution.

  • Separate the organic layer, wash with brine, and dry over anhydrous magnesium sulfate.

  • Remove the solvent under reduced pressure to obtain the crude mixture of diastereomers.

  • The diastereomers can then be separated by fractional distillation or chromatography.[2]

Spectroscopic Characterization

Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) are essential for the structural elucidation and differentiation of the stereoisomers.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy provide detailed information about the chemical environment of the hydrogen and carbon atoms, respectively. The chemical shifts and coupling constants are sensitive to the stereochemistry of the molecule.

¹H-NMR Data for (2RS,4SR,6RS)-2,4,6-trimethyl-4-phenyl-1,3-dioxane: [1]

ProtonChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
CH₃ (at C6)1.21d6.5
CH₃ (at C2)1.33d5
CH₃ (at C4)1.40s-
H (at C5)1.67dd11.5, 14
H (at C5)2.32dd2, 14
H (at C6)3.65ddq2, 11.5, 6.5
H (at C2)4.70q5
Aromatic H7.19 - 7.26m-
Aromatic H7.31 - 7.37m-

¹³C-NMR Data:

While a complete comparative dataset is not available, a spectrum for the (2R,4S,6R) isomer is accessible.[3] The chemical shifts of the carbon atoms, particularly those of the dioxane ring and the methyl substituents, are expected to differ between the diastereomers due to their different spatial arrangements.

Representative ¹³C-NMR Experimental Protocol:

  • Prepare a solution of the purified isomer in a deuterated solvent (e.g., CDCl₃).

  • Acquire the ¹³C NMR spectrum on a spectrometer operating at a suitable frequency (e.g., 75 or 125 MHz).

  • Reference the chemical shifts to the solvent peak.

Mass Spectrometry (MS)

Gas Chromatography coupled with Mass Spectrometry (GC-MS) is a powerful tool for both separating the isomers and obtaining their mass spectra. The fragmentation patterns can provide clues to the structure, although they may be very similar for stereoisomers.

GC-MS Data:

A GC-MS spectrum is available for the (2R,4R,6R) isomer. The fragmentation pattern is key to confirming the molecular weight and identifying characteristic fragments. A detailed comparison of the fragmentation patterns of both diastereomers would be beneficial for identifying any subtle differences.

Representative GC-MS Experimental Protocol:

  • Dissolve the sample mixture in a volatile solvent (e.g., dichloromethane).

  • Inject the sample into a GC-MS system equipped with a suitable capillary column (e.g., a DB-5ms or equivalent).

  • Use a temperature program to separate the isomers. A typical program might start at a lower temperature and ramp up to a higher temperature.

  • Acquire mass spectra in the electron ionization (EI) mode.

Chromatographic Separation

The separation of the diastereomers is typically achieved by gas chromatography. For the separation of the individual enantiomers within each diastereomeric pair, chiral chromatography is required.

separation_logic Mixture of all Stereoisomers Mixture of all Stereoisomers GC (achiral column) GC (achiral column) Mixture of all Stereoisomers->GC (achiral column) Separated Diastereomers Separated Diastereomers GC (achiral column)->Separated Diastereomers Chiral GC Chiral GC Separated Diastereomers->Chiral GC Separated Enantiomers Separated Enantiomers Chiral GC->Separated Enantiomers

References

An In-depth Technical Guide to the Starting Materials for the Synthesis of 2,4,6-trimethyl-4-phenyl-1,3-dioxane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the starting materials and synthetic routes for the preparation of 2,4,6-trimethyl-4-phenyl-1,3-dioxane, a valuable compound in the fragrance industry and a key intermediate in organic synthesis. This document details the primary reactants, catalytic systems, and reaction conditions, supported by experimental protocols and quantitative data to facilitate laboratory synthesis.

Core Synthetic Strategy: Acid-Catalyzed Condensation

The principal and most direct method for synthesizing this compound is the acid-catalyzed condensation reaction between α-methylstyrene and acetaldehyde (B116499). Acetaldehyde can be used directly or in the form of its stable cyclic trimer, paraldehyde. This reaction, a variation of the Prins reaction, proceeds via an electrophilic addition of the protonated aldehyde to the alkene.[1]

The reaction yields a mixture of diastereomers, primarily the (2RS,4SR,6RS) and (2RS,4RS,6RS) isomers. The ratio of these isomers is influenced by the choice of catalyst, solvent, and reaction conditions.[2][3]

Key Starting Materials
  • α-Methylstyrene: This aromatic alkene serves as the backbone for the phenyl and one of the methyl groups at the C4 position of the dioxane ring.

  • Acetaldehyde or Paraldehyde: This aldehyde provides the carbon atoms for the C2 and C6 positions of the dioxane ring, along with their respective methyl groups. Paraldehyde is often favored due to its stability and easier handling compared to the volatile acetaldehyde.

Catalytic Systems

A range of acid catalysts can be employed to facilitate this condensation. The choice of catalyst can significantly impact the reaction rate, yield, and diastereoselectivity.

  • Heterogeneous Catalysts:

    • Strongly Acidic Cation Exchange Resins: Resins such as Lewatit® SP 120 are effective and offer the advantage of easy separation from the reaction mixture.[2][3]

    • Acidic Alumina: This solid acid can also be utilized as a catalyst.[3]

  • Homogeneous Catalysts (Brønsted Acids):

    • Sulfuric Acid (H₂SO₄)[2]

    • p-Toluenesulfonic Acid (p-TSA)[2]

    • Perchloric Acid (HClO₄)[2]

    • Phosphoric Acid (H₃PO₄)[2]

Experimental Protocols

Synthesis using a Strongly Acidic Cation Exchange Resin

This protocol is adapted from a patented procedure and provides a high yield of the desired product.[3]

Reaction Scheme:

G cluster_reactants Starting Materials cluster_catalyst Catalyst cluster_product Product alpha_methylstyrene α-Methylstyrene product This compound (Mixture of Diastereomers) alpha_methylstyrene->product acetaldehyde Acetaldehyde acetaldehyde->product catalyst Strongly Acidic Cation Exchange Resin (e.g., Lewatit® SP 120) catalyst->product

Figure 1: Synthesis of this compound.

Materials:

  • α-Methylstyrene

  • Acetaldehyde

  • Strongly acidic cation exchange resin (e.g., Lewatit® SP 120)

  • Solvent (e.g., Toluene or Hexane)

Procedure:

  • To a stirred suspension of the strongly acidic cation exchange resin in the chosen solvent, add α-methylstyrene and acetaldehyde dropwise, maintaining the reaction temperature at the desired level (see Table 1).

  • Continue stirring the reaction mixture for the specified duration.

  • Upon completion, filter off the catalyst.

  • Remove the solvent from the filtrate under reduced pressure.

  • The crude product is then purified by vacuum distillation.

Alternative Starting Material: Isomerization

An alternative route to obtaining a specific diastereomer of this compound involves the acid-catalyzed isomerization of another diastereomer. For instance, the (2RS,4RS,6RS) isomer can be treated with a Brønsted acid to yield a mixture enriched in the (2RS,4SR,6RS) isomer.[2]

Quantitative Data

The following tables summarize the quantitative data obtained from the synthesis of this compound under various conditions.

Table 1: Diastereomeric Ratio of Products with Cation Exchange Resin Catalyst [3]

SolventTemperature (°C)Time (h)Diastereomer Ratio (cis:trans)¹
Toluene202468:32
Hexane20162:38
Hexane500.565:35

¹ cis refers to the (2RS,4SR,6RS) isomer and trans refers to the (2RS,4RS,6RS) isomer.

Table 2: Product Composition from a Specific Experimental Protocol [3]

Reactant 1Reactant 2CatalystYieldProduct Composition
α-Methylstyrene (1 mole)Acetaldehyde (2 moles)Lewatit® SP 12074.6%54.2% (2RS,4SR,6RS)-isomer, 45.2% (2RS,4RS,6RS)-isomer, 0.6% other by-products

Table 3: Spectroscopic Data for (2RS,4SR,6RS)-2,4,6-trimethyl-4-phenyl-1,3-dioxane [3]

NucleusChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Assignment
¹H1.21d6.5-CH₃
¹H1.33d5-CH₃
¹H1.40s--CH₃
¹H1.67dd11.5, 14-CH₂-
¹H2.32dd2, 14-CH₂-
¹H3.65ddq2, 11.5, 6.5-CH-
¹H4.70q5-CH-
¹H7.19-7.26m-Aromatic-H
¹H7.31-7.37m-Aromatic-H

Experimental Workflow and Logic

The synthesis and subsequent analysis of this compound follows a logical progression from starting materials to the purified and characterized product.

G cluster_synthesis Synthesis cluster_purification Purification & Analysis start Starting Materials (α-Methylstyrene, Acetaldehyde/Paraldehyde) reaction Acid-Catalyzed Condensation start->reaction catalyst Acid Catalyst (Heterogeneous or Homogeneous) catalyst->reaction crude Crude Product (Mixture of Diastereomers) reaction->crude purification Vacuum Distillation crude->purification product Purified this compound purification->product analysis Characterization (GC, NMR, MS) product->analysis

Figure 2: General experimental workflow for the synthesis and analysis.

Conclusion

The synthesis of this compound is readily achievable through the acid-catalyzed condensation of α-methylstyrene and acetaldehyde or its trimer. The use of strongly acidic cation exchange resins provides an efficient and easily manageable method for this transformation. The diastereomeric outcome of the reaction can be influenced by the choice of solvent and reaction conditions, and specific isomers can be enriched through acid-catalyzed isomerization. This guide provides the foundational knowledge and detailed protocols necessary for the successful synthesis and characterization of this important chemical compound.

References

Chemical and physical properties of 2,4,6-trimethyl-4-phenyl-1,3-dioxane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,4,6-trimethyl-4-phenyl-1,3-dioxane is a synthetic organic compound with the CAS Registry Number 5182-36-5.[1] It is a substituted 1,3-dioxane (B1201747), a class of heterocyclic compounds containing a six-membered ring with two oxygen atoms at positions 1 and 3. This molecule exists as a mixture of stereoisomers due to the presence of three chiral centers, allowing for a total of eight possible enantiomers.[1] Primarily utilized as a fragrance ingredient in a variety of consumer products, its complex stereochemistry and potential for biological interactions make it a subject of interest for further scientific investigation.[2][3][4] This guide provides a comprehensive overview of its chemical and physical properties, experimental protocols for its synthesis and analysis, and insights into its potential biological activities.

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is presented below. These properties are crucial for understanding its behavior in various experimental and industrial settings.

PropertyValueSource
Molecular Formula C₁₃H₁₈O₂[1][5]
Molecular Weight 206.28 g/mol [1][5]
CAS Registry Number 5182-36-5[1]
Appearance Colorless liquid[3]
Odor Strong, herbaceous-fresh, green, typical grapefruit[2]
Boiling Point 246.7 °C at 760 mmHg (Predicted)[6]
99-101 °C at 9-9.5 hPa (for the (2RS, 4SR, 6RS) isomer)[2]
Melting Point Not explicitly reported
Density Not explicitly reported
Flash Point 114 °C[3]
Solubility Soluble in alcohols and organic solvents[3]
XLogP3 2.7[5]

Experimental Protocols

Detailed methodologies for the synthesis and analysis of this compound are essential for researchers working with this compound.

Synthesis Protocol: Acid-Catalyzed Acetalization

The primary method for synthesizing this compound is through the acid-catalyzed reaction of α-methylstyrene with acetaldehyde (B116499) or its trimer, paraldehyde (B1678423).[2] This reaction typically yields a mixture of diastereomers.

Materials:

  • α-Methylstyrene

  • Paraldehyde (or Acetaldehyde)

  • Strong Brønsted acid catalyst (e.g., aqueous sulfuric acid, p-toluenesulfonic acid)[2]

  • Anhydrous sodium sulfate

  • Saturated sodium bicarbonate solution

  • Organic solvent (e.g., Toluene or Hexane)

  • Round-bottom flask

  • Magnetic stirrer

  • Reflux condenser (if heating)

  • Separatory funnel

  • Rotary evaporator

  • Fractional distillation apparatus

Procedure:

  • In a round-bottom flask, combine α-methylstyrene and the chosen organic solvent.

  • Slowly add the paraldehyde or acetaldehyde to the stirred solution. The molar ratio of acetaldehyde to α-methylstyrene should be approximately 2:1.

  • Add a catalytic amount of the strong Brønsted acid. The reaction can be carried out at room temperature (20-30 °C).[2]

  • Monitor the reaction progress using thin-layer chromatography (TLC) or gas chromatography (GC).

  • Upon completion, quench the reaction by washing the mixture with a saturated aqueous solution of sodium bicarbonate to neutralize the acid catalyst.

  • Separate the organic layer using a separatory funnel and wash it with brine.

  • Dry the organic layer over anhydrous sodium sulfate.

  • Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator.

  • The resulting crude product, a mixture of isomers, can be purified by fractional distillation under reduced pressure to isolate the desired stereoisomers.[2]

Analytical Protocols

Accurate characterization of this compound is crucial for quality control and research purposes. Gas chromatography-mass spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy are the primary analytical techniques employed.

Instrumentation:

  • Gas chromatograph coupled with a mass spectrometer (e.g., Agilent 6890 GC with 5973 MS detector or similar).

GC Conditions (based on analysis of related compounds):

  • Column: DB-Wax or equivalent polar capillary column (e.g., 60 m length, 0.25 mm internal diameter, 0.25 µm film thickness).[2]

  • Injector: Split/splitless injector at 250 °C.

  • Oven Temperature Program: Initial temperature of 50 °C, hold for 2 minutes, then ramp at 4 °C/min to 200 °C, and hold for 10 minutes.[2]

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

MS Conditions:

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Mass Range: Scan from m/z 35 to 350.

  • Ion Source Temperature: 230 °C.

  • Quadrupole Temperature: 150 °C.

Expected Mass Spectrum Fragmentation: The mass spectrum of the (2RS, 4RS, 6RS) isomer shows characteristic fragments with m/z values of 191 (M⁺ - 15), 162, 147, 145, 121, 118, 117, 106, 105 (base peak), 103, 91, 77, 51, 45, and 43.[2]

Instrumentation:

  • NMR spectrometer (e.g., 300 MHz or higher).

Sample Preparation:

  • Dissolve a small amount of the purified compound in a deuterated solvent (e.g., CDCl₃).

¹H-NMR (300 MHz, CDCl₃) for (2RS, 4SR, 6RS) isomer:

  • δ (ppm): 1.21 (d, J = 6.5 Hz, 3H), 1.33 (d, J = 5 Hz, 3H), 1.40 (s, 3H), 1.67 (dd, J = 11.5 Hz, J = 14 Hz, 1H), 2.32 (dd, J = 2 Hz, J = 14 Hz, 1H), 3.65 (ddq, J = 2 Hz, J = 11.5 Hz, J = 6.5 Hz, 1H), 4.70 (q, J = 5 Hz, 1H), 7.19 - 7.26 (m, 1H), 7.31 - 7.37 (m, 4H).[2]

¹³C-NMR (75 MHz, CDCl₃) for (2RS, 4SR, 6RS) isomer:

  • δ (ppm): 21.1 (q), 21.6 (q), 34.3 (q), 41.0 (t), 68.9 (d), 76.4 (s), 93.6 (d), 125.8 (d), 126.8 (d), 128.6 (d), 144.4 (s).[2]

Biological Activity and Signaling Pathways

While this compound is primarily used as a fragrance ingredient, the broader class of 1,3-dioxane derivatives has been shown to possess a range of biological activities.

A safety assessment by the Research Institute for Fragrance Materials (RIFM) concluded that this compound does not present a concern for genotoxicity.[6] Furthermore, it is not considered to be a skin sensitizer (B1316253) under current use levels.[6]

Interestingly, a study on analogs of 2,4,6-triphenyldioxane-1,3 demonstrated that these compounds can act as inducers of CYP2B enzymes in mouse liver. This induction is mediated through the activation of the constitutive androstane (B1237026) receptor (CAR), a nuclear receptor that plays a key role in xenobiotic metabolism. The study showed that activation of CAR leads to its translocation to the nucleus, where it forms a heterodimer with the retinoid X receptor (RXR) and binds to specific response elements on DNA, thereby upregulating the transcription of target genes like CYP2B10. While this study was not conducted on this compound itself, it suggests a potential signaling pathway that could be investigated for this and related compounds.

Visualizations

Synthesis and Purification Workflow

G cluster_synthesis Synthesis cluster_purification Purification start Reactants: α-Methylstyrene Paraldehyde reaction Acid-Catalyzed Acetalization start->reaction catalyst Acid Catalyst (e.g., H₂SO₄) catalyst->reaction quench Quench with NaHCO₃ reaction->quench extract Solvent Extraction quench->extract dry Dry with Na₂SO₄ extract->dry concentrate Concentrate in vacuo dry->concentrate crude Crude Product (Mixture of Isomers) concentrate->crude purify Fractional Distillation crude->purify final_product Purified Isomers of This compound purify->final_product

Caption: Workflow for the synthesis and purification of this compound.

Proposed Signaling Pathway via Constitutive Androstane Receptor (CAR)

G cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus ligand 1,3-Dioxane Derivative (e.g., TPD analog) car CAR ligand->car Activation complex CAR-Protein Complex car->complex car_n CAR complex->car_n Nuclear Translocation heterodimer CAR/RXR Heterodimer car_n->heterodimer rxr RXR rxr->heterodimer pbrem PBREM (DNA Response Element) heterodimer->pbrem gene Target Gene (e.g., CYP2B10) pbrem->gene Transcription mrna mRNA gene->mrna protein CYP2B Enzyme mrna->protein Translation

Caption: Proposed signaling pathway for 1,3-dioxane derivatives via the Constitutive Androstane Receptor (CAR).

Conclusion

This compound is a multifaceted compound with established applications in the fragrance industry and potential for further scientific exploration. This guide has provided a detailed overview of its chemical and physical properties, along with standardized protocols for its synthesis and analysis, which are critical for ensuring reproducibility in research. The potential interaction of related 1,3-dioxane structures with the constitutive androstane receptor opens up avenues for future investigation into the biological activities of this compound, particularly in the context of drug metabolism and development. Further research is warranted to fully elucidate the stereospecific properties and biological roles of the individual isomers of this compound.

References

In-Depth Technical Guide to the Conformational Analysis of 2,4,6-trimethyl-4-phenyl-1,3-dioxane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The conformational landscape of substituted 1,3-dioxane (B1201747) rings is of paramount importance in the fields of stereochemistry, medicinal chemistry, and materials science. The spatial arrangement of substituents dictates the molecule's overall shape, polarity, and ability to interact with biological targets. This technical guide provides a comprehensive examination of the conformational analysis of the diastereomers of 2,4,6-trimethyl-4-phenyl-1,3-dioxane, specifically the cis-(2RS,4SR,6RS) and trans-(2RS,4RS,6RS) isomers. This document outlines the fundamental principles of 1,3-dioxane stereochemistry, details experimental and computational methodologies for conformational analysis, and presents available spectroscopic data.

Introduction: The Significance of 1,3-Dioxane Conformation

The 1,3-dioxane ring, a six-membered heterocycle containing two oxygen atoms, predominantly adopts a chair conformation to minimize torsional and angle strain. The introduction of substituents on the ring leads to a variety of possible stereoisomers and conformational preferences. The energetic balance between axial and equatorial substituent orientations is influenced by steric hindrance, electronic effects, and intramolecular interactions. A thorough understanding of these conformational preferences is crucial for predicting molecular properties and biological activity.

The subject of this guide, this compound, possesses three stereocenters, giving rise to multiple diastereomers. The interplay between the methyl and phenyl substituents at positions 2, 4, and 6 creates a complex conformational equilibrium that is highly dependent on the relative stereochemistry of these groups.

Stereoisomers of this compound

The primary diastereomers of this compound are the cis and trans isomers, with the following relative stereochemistries:

  • cis-isomer: (2RS,4SR,6RS)-2,4,6-trimethyl-4-phenyl-1,3-dioxane

  • trans-isomer: (2RS,4RS,6RS)-2,4,6-trimethyl-4-phenyl-1,3-dioxane

The cis and trans nomenclature in this context refers to the relationship between the substituents at positions 2, 4, and 6 relative to each other on the dioxane ring. The conformational analysis of each diastereomer reveals the most stable arrangement of these substituents in three-dimensional space.

Conformational Preferences and Analysis

The conformational preference of each substituent on the 1,3-dioxane ring is governed by a combination of steric and electronic effects. In the absence of specific experimental data on the conformational energies (A-values) for the substituents in this exact trisubstituted system, we can infer the likely conformational preferences based on studies of simpler substituted 1,3-dioxanes.

Generally, bulky substituents prefer to occupy the equatorial position to minimize 1,3-diaxial interactions. Therefore, the phenyl group at C4 and the methyl groups at C2 and C6 will have a strong preference for the equatorial orientation. The overall conformation of each diastereomer will be a balance of these individual preferences.

Predicted Conformations
  • cis-(2RS,4SR,6RS)-isomer: In this isomer, a chair conformation with the phenyl group at C4 in an axial position and the methyl groups at C2 and C6 in equatorial positions, or the alternative chair form with an equatorial phenyl group and axial methyl groups, would be expected. The conformation that minimizes the overall steric strain will be favored.

  • trans-(2RS,4RS,6RS)-isomer: For the trans isomer, a chair conformation with all three substituents—the phenyl group at C4 and the methyl groups at C2 and C6—in equatorial positions is likely to be the most stable conformation, as this arrangement minimizes steric interactions.

The following diagram illustrates the logical relationship for determining the preferred conformation based on substituent effects.

G Conformational Preference Logic substituent Substituent Properties (Size, Polarity) steric Steric Hindrance (1,3-Diaxial Interactions) substituent->steric electronic Electronic Effects (Anomeric Effect) substituent->electronic equatorial Equatorial Orientation steric->equatorial Bulky groups favor axial Axial Orientation steric->axial Small groups can tolerate electronic->axial Electronegative groups at C2 can favor conformation Preferred Conformation (Chair, Twist-Boat) equatorial->conformation axial->conformation

Caption: Logical workflow for predicting conformational preferences.

Quantitative Data

Table 1: 13C NMR Chemical Shifts for (2R,4S,6R)-2,4,6-trimethyl-4-phenyl-1,3-dioxane

Carbon AtomChemical Shift (δ, ppm)
C2-CH3Data not available
C4-CH3Data not available
C6-CH3Data not available
C2Data not available
C4Data not available
C5Data not available
C6Data not available
Phenyl C1' (ipso)Data not available
Phenyl C2'/C6' (ortho)Data not available
Phenyl C3'/C5' (meta)Data not available
Phenyl C4' (para)Data not available
Note: A complete and assigned 13C NMR dataset for this specific isomer is not publicly available. The available spectrum is not fully assigned[1].

Experimental Protocols

The primary experimental technique for determining the conformation of substituted 1,3-dioxanes in solution is Nuclear Magnetic Resonance (NMR) spectroscopy. Low-temperature NMR experiments are particularly powerful for resolving individual conformers if the ring inversion is slow on the NMR timescale.

General NMR Spectroscopy Protocol for Conformational Analysis

This protocol provides a general framework for the NMR-based conformational analysis of substituted 1,3-dioxanes.

1. Sample Preparation:

  • Dissolve 5-10 mg of the purified this compound isomer in a suitable deuterated solvent (e.g., CDCl3, acetone-d6, or toluene-d8) in a 5 mm NMR tube.
  • The choice of solvent is critical as it can influence the conformational equilibrium.
  • Add a small amount of tetramethylsilane (B1202638) (TMS) as an internal reference (δ = 0.00 ppm).

2. 1D NMR Spectroscopy:

  • Acquire a high-resolution 1H NMR spectrum to determine chemical shifts and proton-proton coupling constants (J-values).
  • Acquire a proton-decoupled 13C NMR spectrum to identify the number of unique carbon environments.

3. 2D NMR Spectroscopy:

  • COSY (Correlation Spectroscopy): Acquire a 1H-1H COSY spectrum to establish scalar coupling networks between protons, aiding in the assignment of the spin systems.
  • HSQC (Heteronuclear Single Quantum Coherence): Acquire a 1H-13C HSQC spectrum to correlate each proton with its directly attached carbon atom.
  • HMBC (Heteronuclear Multiple Bond Correlation): Acquire a 1H-13C HMBC spectrum to identify long-range (2-3 bond) correlations between protons and carbons, which is essential for assigning quaternary carbons and piecing together the molecular framework.
  • NOESY (Nuclear Overhauser Effect Spectroscopy) / ROESY (Rotating-frame Overhauser Effect Spectroscopy): Acquire a 2D NOESY or ROESY spectrum to identify protons that are close in space (through-space interactions). The presence or absence of specific cross-peaks provides direct evidence for the relative stereochemistry and conformational preferences. For instance, a strong NOE between a proton on a substituent and an axial proton on the ring would suggest an axial orientation for that substituent.

4. Variable Temperature (VT) NMR:

  • Acquire a series of 1H NMR spectra over a range of temperatures (e.g., from room temperature down to the freezing point of the solvent).
  • At lower temperatures, the rate of chair-chair interconversion may slow sufficiently to allow for the observation of separate signals for each conformer.
  • The relative integration of these signals provides the equilibrium constant (Keq), from which the Gibbs free energy difference (ΔG°) between the conformers can be calculated using the equation: ΔG° = -RTln(Keq).

The following diagram outlines the general workflow for an NMR-based conformational analysis.

G NMR-Based Conformational Analysis Workflow sample Sample Preparation oneD_NMR 1D NMR (1H, 13C) sample->oneD_NMR vt_NMR Variable Temperature NMR sample->vt_NMR twoD_NMR 2D NMR (COSY, HSQC, HMBC, NOESY) oneD_NMR->twoD_NMR data_analysis Data Analysis (Chemical Shifts, Coupling Constants, NOEs) twoD_NMR->data_analysis vt_NMR->data_analysis structure Conformational and Stereochemical Assignment data_analysis->structure

References

An In-depth Technical Guide to the Odor Properties of 2,4,6-trimethyl-4-phenyl-1,3-dioxane

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive investigation into the odor properties of 2,4,6-trimethyl-4-phenyl-1,3-dioxane, a significant fragrance ingredient known commercially under names such as Floropal® and Vertacetal®.[1][2] This document is intended for researchers, scientists, and professionals in the fields of fragrance chemistry, sensory science, and drug development.

Introduction to this compound and its Stereoisomers

This compound is a synthetic fragrance ingredient valued for its fresh and green olfactory notes.[1][3] The molecule possesses three chiral centers, leading to the possibility of eight stereoisomers. The odor profile of this compound is highly dependent on its stereochemistry, with some isomers being potent odorants while others are virtually odorless. The commercially available products are typically mixtures of these isomers.[4]

Odor Profile of this compound Isomers

The distinct odor characteristics of the different stereoisomers of this compound have been investigated, primarily through Gas Chromatography-Olfactometry (GC-O). The isomers are often referred to by number in the scientific literature.

Qualitative Odor Description

The qualitative odor descriptors for the primary isomers are summarized in Table 1. The most desirable and potent grapefruit-like aroma is attributed to the (2RS, 4SR, 6RS) and (2RS, 4SR, 6SR) isomers.

Isomer ConfigurationCompound NumberOdor Description
(2RS, 4SR, 6RS)1Strong, herbaceous-fresh, green, typical grapefruit.[4][5][6][7]
(2RS, 4SR, 6SR)3Strong, herbaceous-fresh, green, typical grapefruit.[5][6][7]
(2RS, 4RS, 6RS)2Very weak, chemical solvent-like.[4][6]
(2SR, 4SR, 6RS)4Imperceptible/Not noticeable.[4][5]

Other descriptors for commercial mixtures include citrus, gardenia, rhubarb, chrysanthemum, and cypress notes.[1]

Quantitative Odor Data

Quantitative data on the odor thresholds of individual isomers of this compound are not extensively available in the public domain. However, a threshold has been reported for a specific racemic mixture.

CompoundOdor Threshold
Racemate with all three methyl groups cis (phenyl trans)0.85 ppm

Experimental Protocols for Odor Analysis

The primary technique for characterizing the odor properties of volatile compounds like this compound is Gas Chromatography-Olfactometry (GC-O).

Gas Chromatography-Olfactometry (GC-O)

GC-O combines the separation capabilities of gas chromatography with human sensory perception. The effluent from the GC column is split, with a portion going to a chemical detector (like a mass spectrometer) and the other to an olfactory detection port where a trained panelist sniffs the eluting compounds and records their odor characteristics.

Objective: To separate the isomers of this compound and determine the odor profile of each eluting compound.

Instrumentation:

  • Gas Chromatograph (GC) coupled with a Mass Spectrometer (MS) and an Olfactory Detection Port (ODP).

  • Capillary column suitable for separating the isomers (e.g., DB-Wax, 60 m).[7]

Methodology:

  • Sample Preparation: A solution of the this compound isomer mixture is prepared in a suitable solvent (e.g., ethanol).

  • Injection: A small volume (e.g., 1 µL) of the sample is injected into the GC.

  • Gas Chromatographic Separation:

    • Injector Temperature: 250°C.

    • Carrier Gas: Helium.

    • Oven Temperature Program: An initial temperature of 50°C, held for 2 minutes, then ramped at a rate of 4°C/min to 200°C, and held for 10 minutes.[7]

    • Column Effluent Split: The column effluent is split (e.g., 1:1 ratio) between the MS detector and the ODP.

  • Mass Spectrometric Detection: The MS detector is operated in electron ionization (EI) mode to identify the chemical structure of the eluting compounds.

  • Olfactometric Detection:

    • A trained sensory panelist sniffs the effluent from the ODP.

    • Humidified air is mixed with the effluent to prevent nasal dryness.

    • The panelist records the retention time, duration, and sensory descriptors (e.g., "grapefruit," "green," "chemical") for each odor detected.

    • Odor intensity can be rated on a scale (e.g., 0-5).

  • Data Analysis: The olfactogram (a plot of odor intensity/detection versus time) is correlated with the chromatogram from the MS to assign specific odors to identified chemical compounds.

Visualizations

Experimental Workflow for GC-O Analysis

GC_O_Workflow cluster_sample_prep Sample Preparation cluster_gc_separation Gas Chromatography cluster_detection Detection cluster_data_analysis Data Analysis Sample This compound Isomer Mixture Dilution Dilution in Solvent Sample->Dilution Injector GC Injector Dilution->Injector Column Capillary Column Separation Injector->Column Split Column Effluent Split Column->Split MS Mass Spectrometer (MS) (Identification) Split->MS 50% ODP Olfactory Detection Port (ODP) (Sensory Evaluation) Split->ODP 50% Chromatogram Chromatogram (MS Data) MS->Chromatogram Olfactogram Olfactogram (Sensory Data) ODP->Olfactogram Correlation Data Correlation and Odor Assignment Chromatogram->Correlation Olfactogram->Correlation

Caption: Gas Chromatography-Olfactometry (GC-O) experimental workflow.

Olfactory Signaling Pathway

Information regarding the specific olfactory receptors and signaling pathways activated by this compound is not available in the public scientific literature. This level of detail is at the forefront of olfactory research and is often proprietary or not yet fully elucidated for specific fragrance molecules.

The general mechanism of olfaction involves the binding of odorant molecules to specific G-protein coupled receptors (GPCRs) on the surface of olfactory sensory neurons in the nasal epithelium. This binding event triggers an intracellular signaling cascade, leading to the generation of an action potential that is transmitted to the olfactory bulb in the brain, where the signal is processed, leading to the perception of a specific odor.

Logical Relationship of Olfactory Perception

Olfactory_Pathway Odorant This compound (Odorant Molecule) Receptor Olfactory Receptor (GPCR) Odorant->Receptor Binds to Neuron Olfactory Sensory Neuron Receptor->Neuron Activates Signal_Transduction Signal Transduction Cascade (G-protein, adenylyl cyclase, cAMP) Neuron->Signal_Transduction Initiates Action_Potential Action Potential Generation Signal_Transduction->Action_Potential Leads to Olfactory_Bulb Olfactory Bulb (Signal Processing) Action_Potential->Olfactory_Bulb Transmits signal to Brain Higher Brain Centers (Odor Perception) Olfactory_Bulb->Brain Relays signal to

References

Potential Biological Activity of 2,4,6-trimethyl-4-phenyl-1,3-dioxane Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The 1,3-dioxane (B1201747) scaffold is a versatile heterocyclic motif that has garnered significant interest in medicinal chemistry due to its presence in various biologically active compounds. This technical guide focuses on the potential biological activities of derivatives of 2,4,6-trimethyl-4-phenyl-1,3-dioxane. While the parent compound is primarily recognized as a fragrance ingredient with a favorable safety profile, its structural features suggest that derivatization could unlock a range of pharmacological activities. This document consolidates available data on related 1,3-dioxane structures to hypothesize potential therapeutic applications, outlines detailed experimental protocols for screening such derivatives, and visualizes relevant biological pathways and experimental workflows. The aim is to provide a foundational resource for researchers and drug development professionals interested in exploring the therapeutic potential of this chemical class.

Introduction to this compound

This compound is a heterocyclic organic compound. It is recognized for its use in fragrance formulations and has undergone safety assessments which indicate it is not genotoxic.[1] The core structure, a substituted 1,3-dioxane ring, is a common feature in a variety of biologically active molecules. The presence of a phenyl group and multiple methyl groups on the dioxane ring provides a unique three-dimensional structure and lipophilicity that can be synthetically modified to interact with biological targets.

Potential Biological Activities of Derivatives

While direct studies on the biological activities of this compound derivatives are limited, the broader class of 1,3-dioxane derivatives has demonstrated a wide array of pharmacological effects. By extension, derivatives of this compound represent a promising area for therapeutic investigation.

Antimicrobial and Antifungal Activity

Derivatives of 1,3-dioxane and related heterocyclic compounds have shown notable antimicrobial and antifungal properties. The structural modifications of the core can lead to compounds with significant activity against various pathogens. For instance, certain 1,3,5-triazine (B166579) derivatives have demonstrated promising antimicrobial activity.

Table 1: Hypothetical Antimicrobial Activity of this compound Derivatives

Compound IDR1-SubstituentR2-SubstituentMIC vs. S. aureus (µg/mL)MIC vs. E. coli (µg/mL)MIC vs. C. albicans (µg/mL)
TPD-001HH>128>128>128
TPD-0024-ClH326416
TPD-0034-NO2H16328
TPD-004H2-pyridyl6412832
TPD-0054-OCH3H128>12864

Note: The data in this table is hypothetical and for illustrative purposes to guide potential screening efforts.

Anticancer and Cytotoxic Activity

The cytotoxicity of novel chemical entities is a cornerstone of anticancer drug discovery. Various heterocyclic compounds, including those with structures related to 1,3-dioxanes, have been evaluated for their effects on cancer cell lines. For example, new 1,3,4-oxadiazole (B1194373) derivatives have been synthesized and evaluated for their anticancer potential against cell lines such as HT-29 (colon adenocarcinoma) and MDA-MB-231 (breast adenocarcinoma).[2]

Table 2: Hypothetical Cytotoxicity of this compound Derivatives

Compound IDR-Group on Phenyl RingIC50 on MDA-MB-231 (µM)IC50 on HT-29 (µM)
TPD-C01H>100>100
TPD-C024-F45.268.9
TPD-C033,4-diCl12.525.1
TPD-C044-CF322.835.7
TPD-C054-N(CH3)278.1>100

Note: The data in this table is hypothetical and for illustrative purposes.

Modulation of Multidrug Resistance (MDR)

A significant challenge in cancer chemotherapy is the development of multidrug resistance (MDR), often mediated by overexpression of efflux pumps like P-glycoprotein (P-gp). Certain 1,3-dioxane derivatives have been investigated as effective modulators to overcome MDR in cancer cells.[3] These compounds can act by inhibiting P-gp, thereby increasing the intracellular concentration of anticancer drugs.

Enzyme Inhibition

Analogs of 2,4,6-triphenyldioxane-1,3 have been shown to induce cytochrome P450 enzymes, specifically CYP2B, in a species-specific manner.[4] This activity is mediated through the constitutive androstane (B1237026) receptor (CAR).[4] This suggests that derivatives of this compound could be designed to interact with specific enzymes or nuclear receptors, opening avenues for therapeutic intervention in metabolic disorders or for mitigating drug-drug interactions.

Experimental Protocols

General Synthesis of this compound Derivatives

The synthesis of the parent compound, this compound, is known and can be adapted for derivatization. One common method involves the acid-catalyzed reaction of a substituted benzaldehyde (B42025) with a corresponding 1,3-diol.

  • Materials: Substituted benzaldehyde, 2-methyl-2,4-pentanediol, p-toluenesulfonic acid (catalyst), toluene (B28343) (solvent), Dean-Stark apparatus.

  • Procedure:

    • A solution of the substituted benzaldehyde (1.0 eq), 2-methyl-2,4-pentanediol (1.1 eq), and a catalytic amount of p-toluenesulfonic acid in toluene is refluxed using a Dean-Stark apparatus to remove water.

    • The reaction is monitored by thin-layer chromatography (TLC).

    • Upon completion, the reaction mixture is cooled to room temperature and washed with a saturated aqueous solution of sodium bicarbonate and then with brine.

    • The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure.

    • The crude product is purified by column chromatography on silica (B1680970) gel.

Antimicrobial Susceptibility Testing (Broth Microdilution)
  • Objective: To determine the Minimum Inhibitory Concentration (MIC) of the synthesized derivatives against a panel of bacteria and fungi.

  • Procedure:

    • Prepare a stock solution of each test compound in dimethyl sulfoxide (B87167) (DMSO).

    • In a 96-well microtiter plate, perform serial two-fold dilutions of each compound in cation-adjusted Mueller-Hinton broth (for bacteria) or RPMI-1640 medium (for fungi).

    • Inoculate each well with a standardized suspension of the microorganism to a final concentration of approximately 5 x 10^5 CFU/mL for bacteria or 0.5-2.5 x 10^3 CFU/mL for fungi.

    • Include positive (microorganism with no compound) and negative (broth only) controls.

    • Incubate the plates at 35-37°C for 18-24 hours for bacteria and at 35°C for 24-48 hours for fungi.

    • The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

In Vitro Cytotoxicity Assay (MTT Assay)
  • Objective: To assess the cytotoxic effects of the derivatives on human cancer cell lines.

  • Procedure:

    • Seed human cancer cells (e.g., MDA-MB-231, HT-29) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

    • Treat the cells with various concentrations of the test compounds (typically from 0.1 to 100 µM) and incubate for 48-72 hours.

    • After the incubation period, add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for another 2-4 hours at 37°C.

    • Remove the medium and add DMSO to dissolve the formazan (B1609692) crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

Visualizations: Workflows and Pathways

Experimental Workflow for Biological Screening

G cluster_synthesis Chemical Synthesis cluster_screening Biological Screening cluster_analysis Data Analysis synthesis Synthesis of Derivatives purification Purification & Characterization synthesis->purification antimicrobial Antimicrobial Assays purification->antimicrobial cytotoxicity Cytotoxicity Assays purification->cytotoxicity mdr MDR Modulation Assays purification->mdr mic MIC Determination antimicrobial->mic ic50 IC50 Calculation cytotoxicity->ic50 sar Structure-Activity Relationship (SAR) mdr->sar mic->sar ic50->sar lead_optimization Lead Optimization sar->lead_optimization

Caption: Workflow for synthesis and biological evaluation of derivatives.

Hypothetical Signaling Pathway for Anticancer Activity

G derivative TPD Derivative receptor Growth Factor Receptor derivative->receptor Inhibition caspase Caspase Activation derivative->caspase Activation pi3k PI3K receptor->pi3k akt Akt pi3k->akt mtor mTOR akt->mtor apoptosis Apoptosis akt->apoptosis Inhibition proliferation Cell Proliferation & Survival mtor->proliferation caspase->apoptosis

Caption: Potential PI3K/Akt signaling pathway inhibition by derivatives.

Conclusion and Future Directions

The this compound scaffold presents an intriguing starting point for the development of novel therapeutic agents. Although research on its derivatives is still in its infancy, the documented biological activities of structurally related compounds provide a strong rationale for further investigation. The potential for developing new antimicrobial, anticancer, and MDR-modulating agents is significant.

Future work should focus on the systematic synthesis and screening of a diverse library of this compound derivatives. Elucidation of structure-activity relationships will be crucial for optimizing potency and selectivity. Promising lead compounds should then be advanced to more complex biological assays and in vivo models to validate their therapeutic potential. This structured approach will be key to unlocking the pharmacological value of this promising class of molecules.

References

Methodological & Application

Application Notes and Protocols: Synthesis of 2,4,6-trimethyl-4-phenyl-1,3-dioxane via Prins Reaction

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This document provides a detailed protocol for the synthesis of 2,4,6-trimethyl-4-phenyl-1,3-dioxane, a valuable compound in the fragrance industry, through an acid-catalyzed Prins reaction. The synthesis involves the reaction of α-methylstyrene with acetaldehyde (B116499) (using paraldehyde (B1678423) as a stable source) in the presence of a Brønsted acid catalyst. This protocol outlines the necessary reagents, equipment, step-by-step experimental procedure, purification methods, and expected analytical data. The information is intended for researchers, scientists, and professionals in the fields of organic synthesis and drug development.

Introduction

The Prins reaction is an organic reaction that involves the electrophilic addition of an aldehyde or ketone to an alkene or alkyne, followed by the capture of a nucleophile.[1] This acid-catalyzed condensation is a powerful tool for forming carbon-carbon and carbon-oxygen bonds, leading to various products such as 1,3-diols, allylic alcohols, or, under specific conditions, 1,3-dioxanes.[1][2][3]

The synthesis of this compound from α-methylstyrene and acetaldehyde is a classic example of this transformation. The reaction proceeds by the protonation of the aldehyde, which then acts as an electrophile, attacking the double bond of the α-methylstyrene to form a stable carbocation intermediate. This intermediate is then trapped by a second molecule of acetaldehyde, followed by ring closure to yield the desired 1,3-dioxane (B1201747) product.[1] The reaction typically produces a mixture of diastereomers, primarily (2RS,4SR,6RS) and (2RS,4RS,6RS) isomers, which can be separated by fractional distillation.[4][5]

This protocol details a method using aqueous sulfuric acid as the catalyst, which provides a straightforward and effective means of synthesis.[4][5]

Experimental Protocol

This protocol is based on procedures described for the acid-catalyzed reaction of α-methylstyrene and paraldehyde.[4][5]

2.1 Materials and Equipment

  • Materials:

    • α-Methylstyrene (C₉H₁₀)

    • Paraldehyde (C₆H₁₂O₃), trimer of acetaldehyde

    • Sulfuric acid (H₂SO₄), aqueous solution (e.g., 20-30%)

    • Toluene (B28343) or Hexane (Solvent)

    • Saturated sodium bicarbonate solution (NaHCO₃)

    • Brine (saturated NaCl solution)

    • Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)

    • Deionized water

  • Equipment:

    • Round-bottom flask with a magnetic stirrer and reflux condenser

    • Heating mantle or oil bath

    • Separatory funnel

    • Rotary evaporator

    • Fractional distillation apparatus (e.g., Vigreux or packed column)

    • Standard laboratory glassware

    • GC-MS and NMR instruments for analysis

2.2 Reaction Procedure

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, add the solvent (e.g., toluene or hexane) and cool the flask in an ice bath.

  • Catalyst Addition: Slowly add the aqueous sulfuric acid catalyst to the cooled solvent with stirring.

  • Reactant Addition: To the stirred, cooled mixture, add α-methylstyrene followed by the dropwise addition of paraldehyde. A molar ratio of approximately 2 molar equivalents of acetaldehyde (derived from paraldehyde) to 1 molar equivalent of α-methylstyrene is recommended.[4][5]

  • Reaction Execution: Allow the reaction mixture to warm to room temperature (20-30°C) and stir for a designated period (e.g., 1 to 24 hours). The reaction progress can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC).[4]

  • Work-up and Neutralization: Once the reaction is complete, transfer the mixture to a separatory funnel. Carefully quench the reaction by adding saturated sodium bicarbonate solution until the aqueous layer is neutral or slightly basic.[6]

  • Extraction and Washing: Separate the organic layer. Wash the organic layer sequentially with deionized water and then with brine to remove residual acid and salts.[6]

  • Drying and Solvent Removal: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter to remove the drying agent, and concentrate the filtrate using a rotary evaporator to remove the solvent.[6]

2.3 Purification

The crude product, a mixture of diastereomers, is purified by fractional distillation under reduced pressure (vacuum distillation).[4][6] This technique separates the isomers based on differences in their boiling points.[4]

  • Setup: Assemble a fractional distillation apparatus.

  • Distillation: Heat the crude product gently under vacuum. Collect the fractions that distill at the appropriate boiling point range for the desired product (e.g., 99-101°C at 9-9.5 hPa for the (2RS,4SR,6RS) isomer).[4]

Data Presentation

The following tables summarize the quantitative data for the synthesized this compound.

Table 1: Reaction Conditions and Product Ratios

Catalyst Solvent Temperature (°C) Time (h) Isomer Ratio (1:2)¹ Reference
Lewatit® SP 120² Toluene 20 24 68:32 [4]
Lewatit® SP 120² Hexane 20 1 62:38 [4]
Lewatit® SP 120² Hexane 50 0.5 65:35 [4]
Aqueous H₂SO₄ Not specified 20-30 Not specified Mixture formed [4][5]

¹ Isomer 1: (2RS,4SR,6RS); Isomer 2: (2RS,4RS,6RS) ² Strongly acidic cation exchange resin

Table 2: Physicochemical and Spectroscopic Data for (2RS,4SR,6RS)-2,4,6-trimethyl-4-phenyl-1,3-dioxane (Isomer 1)

Property Value Reference
Molecular Formula C₁₃H₁₈O₂ [7]
Molecular Weight 206.28 g/mol [7][8]
Appearance Colorless liquid [4]
Boiling Point 99-101°C at 9-9.5 hPa [4]
GC Purity 99.9% (after distillation) [4]
¹H-NMR (300 MHz, CDCl₃) δ = 1.21 (d, J=6.5 Hz, 3H), 1.33 (d, J=5 Hz, 3H), 1.40 (s, 3H), 1.67 (dd, J=11.5 Hz, J=14 Hz, 1H), 2.32 (dd, J=2 Hz, J=14 Hz, 1H), 3.65 (ddq, J=2 Hz, J=11.5 Hz, J=6.5 Hz, 1H), 4.70 (q, J=5 Hz, 1H), 7.19-7.26 (m, 1H), 7.31-7.37 (m, 4H) ppm [4]

| Mass Spectrum (MS) | m/z (%) = 206 (0.2, M⁺), 191 (42), 162 (24), 147 (14), 145 (26), 121 (19), 118 (11), 117 (12), 106 (10), 105 (100), 91 (11), 77 (24), 45 (15), 43 (35) |[4] |

Visualization

4.1 Experimental Workflow

The logical workflow for the synthesis and purification of this compound is depicted below.

G cluster_start Starting Materials cluster_reaction Reaction Step cluster_workup Work-up cluster_purification Purification cluster_end Final Product A α-Methylstyrene D Combine reactants in solvent (20-30°C) A->D B Paraldehyde B->D C Acid Catalyst (H₂SO₄) C->D E Quench with NaHCO₃ D->E Prins Reaction F Extract with Solvent E->F G Wash with H₂O & Brine F->G H Dry (Na₂SO₄) & Concentrate G->H I Fractional Vacuum Distillation H->I Crude Product J This compound (Diastereomeric Mixture) I->J K Separated Diastereomers J->K

Caption: Workflow for the Prins reaction synthesis of this compound.

4.2 Reaction Mechanism Pathway

The diagram below illustrates the key steps in the acid-catalyzed formation of the 1,3-dioxane ring.

G A 1. Aldehyde Activation Acetaldehyde + H⁺ B Protonated Acetaldehyde (Oxonium Ion) A->B C 2. Electrophilic Attack α-Methylstyrene attacks Oxonium Ion B->C D Carbocation Intermediate C->D E 3. Nucleophilic Capture Carbocation trapped by 2nd Acetaldehyde molecule D->E F Open-Chain Intermediate E->F G 4. Ring Closure Intramolecular Cyclization F->G H Protonated Dioxane G->H I 5. Deprotonation -H⁺ H->I J Final Product This compound I->J

Caption: Simplified mechanism of the Prins reaction for 1,3-dioxane formation.

References

The Hypothetical Application of 2,4,6-trimethyl-4-phenyl-1,3-dioxane as a Chiral Auxiliary in Asymmetric Synthesis: A Theoretical Exploration

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

In the field of asymmetric synthesis, the quest for efficient chiral auxiliaries is paramount for the stereoselective construction of enantiomerically pure molecules, a critical aspect of drug development and material science.[1] Chiral auxiliaries are chemical compounds that are temporarily incorporated into a prochiral substrate to direct a subsequent stereoselective transformation.[2] While 2,4,6-trimethyl-4-phenyl-1,3-dioxane is a known compound, primarily recognized for its use as a fragrance ingredient with distinct diastereomeric odors, an extensive review of scientific literature reveals a notable absence of its application as a chiral auxiliary in asymmetric synthesis.[1][3][4][5] This document, therefore, presents a theoretical exploration of how a chiral variant of this compound could be employed as a chiral auxiliary, based on the well-established principles of asymmetric induction using chiral acetals and ketals.[1]

General Principles of Chiral 1,3-Dioxanes in Asymmetric Synthesis

Chiral 1,3-dioxanes, formed from the reaction of a prochiral carbonyl compound and a chiral 1,3-diol, can serve as effective chiral auxiliaries.[1] The rigid chair conformation of the dioxane ring and the steric hindrance imposed by its substituents can effectively shield one face of a reactive center, thereby directing the approach of a reagent to the opposite face.[1] For a derivative of this compound to function as a chiral auxiliary, it would need to be synthesized from an enantiomerically pure diol. The chiral environment created by the substituents on the dioxane ring would then influence the facial selectivity of reactions at a functional group attached to the dioxane, typically at the C2 position.[1]

Hypothetical Synthesis of a Chiral this compound Auxiliary

To be utilized as a chiral auxiliary, an enantiomerically pure form of the diol precursor to this compound is required. A plausible synthetic route to a chiral diol, (3R,5R)-3-phenylpentane-1,3-diol, is proposed below. This diol could then be reacted with a prochiral aldehyde to form the chiral dioxane auxiliary.

cluster_synthesis Hypothetical Synthesis of Chiral Diol Prochiral_Ketone 3-Phenyl-3-butenoic acid Asymmetric_Reduction Asymmetric Hydrogenation (e.g., with a chiral Ru-BINAP catalyst) Prochiral_Ketone->Asymmetric_Reduction Chiral_Acid (R)-3-Phenylbutanoic acid Asymmetric_Reduction->Chiral_Acid Reduction Reduction (e.g., LiAlH4) Chiral_Acid->Reduction Chiral_Diol (3R)-3-Phenylbutane-1-ol Reduction->Chiral_Diol Oxidation Oxidation (e.g., PCC) Chiral_Diol->Oxidation Chiral_Aldehyde (R)-3-Phenylbutanal Oxidation->Chiral_Aldehyde Grignard_Addition Grignard Reaction (e.g., MeMgBr) Chiral_Aldehyde->Grignard_Addition Chiral_Pentanol (3R,5R)-3-Phenylpentan-5-ol Grignard_Addition->Chiral_Pentanol Final_Diol (3R,5R)-3-Phenylpentane-1,3-diol Chiral_Pentanol->Final_Diol

Caption: Hypothetical synthetic pathway to an enantiomerically pure diol precursor.

Application in Asymmetric Aldol (B89426) Reaction: A Theoretical Protocol

The synthesized chiral diol can be reacted with a prochiral aldehyde to form the chiral auxiliary-substrate conjugate. This conjugate can then be used in a stereoselective reaction, such as an aldol reaction.

Protocol 1: Synthesis of the Chiral Auxiliary-Substrate Conjugate
  • Preparation: To a solution of the chiral diol, (3R,5R)-3-phenylpentane-1,3-diol (1.0 eq), and a prochiral aldehyde (e.g., propionaldehyde, 1.1 eq) in anhydrous toluene (B28343) (10 mL/mmol of diol) in a round-bottom flask equipped with a Dean-Stark trap, add a catalytic amount of p-toluenesulfonic acid (0.02 eq).

  • Reaction: Heat the mixture to reflux and monitor the azeotropic removal of water in the Dean-Stark trap. Continue refluxing until no more water is collected (typically 2-4 hours).

  • Work-up: Cool the reaction mixture to room temperature and quench by adding a saturated solution of sodium bicarbonate. Transfer the mixture to a separatory funnel and extract with ethyl acetate. The organic layers are combined, washed with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure.

  • Purification: The crude product is purified by flash column chromatography on silica (B1680970) gel to afford the chiral 1,3-dioxane (B1201747) derivative.

Protocol 2: Diastereoselective Aldol Reaction
  • Enolate Formation: Dissolve the chiral 1,3-dioxane substrate (1.0 eq) from Protocol 1 in anhydrous THF in a flame-dried, three-necked flask under an inert atmosphere (e.g., argon). Cool the solution to -78 °C in a dry ice/acetone bath. Slowly add a solution of lithium diisopropylamide (LDA) (1.1 eq) dropwise to the reaction mixture and stir for 1 hour at -78 °C to form the enolate.

  • Aldol Addition: To the enolate solution, add a solution of an aldehyde (e.g., benzaldehyde, 1.2 eq) in anhydrous THF dropwise. Continue stirring at -78 °C for 2-3 hours, or until TLC analysis indicates the consumption of the starting material.

  • Quenching and Extraction: Quench the reaction at -78 °C by the slow addition of a saturated aqueous solution of ammonium (B1175870) chloride. Allow the mixture to warm to room temperature. Extract the product with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated.

  • Purification and Analysis: The crude product is purified by flash column chromatography. The diastereomeric ratio can be determined by ¹H NMR spectroscopy or chiral HPLC analysis of the purified product.

Protocol 3: Cleavage of the Chiral Auxiliary
  • Hydrolysis: The chiral auxiliary can be removed by acidic hydrolysis. Dissolve the product from the aldol reaction in a mixture of THF and 1 M HCl. Stir the reaction at room temperature until the starting material is consumed (monitored by TLC).

  • Work-up: Neutralize the reaction with a saturated solution of sodium bicarbonate and extract the product with ethyl acetate. The organic layers are washed with brine, dried, and concentrated.

  • Purification: The desired enantiomerically enriched aldol product and the recovered chiral diol can be separated by column chromatography.

Hypothetical Data Presentation

The following tables summarize the expected, hypothetical results for the synthesis and application of the chiral this compound auxiliary in an asymmetric aldol reaction.

Table 1: Hypothetical Yields for the Synthesis of the Chiral Auxiliary

EntryProchiral AldehydeCatalystSolventReaction Time (h)Yield (%)
1Propionaldehydep-TSAToluene385
2IsobutyraldehydeCSADichloromethane482

Table 2: Hypothetical Results for the Asymmetric Aldol Reaction

EntryElectrophileBaseTemperature (°C)Yield (%)Diastereomeric Ratio (d.r.)
1BenzaldehydeLDA-789095:5
2AcetaldehydeLHMDS-788892:8

Visualization of the Proposed Asymmetric Induction

The stereochemical outcome of the aldol reaction is dictated by the conformation of the chiral enolate, which is influenced by the stereocenters of the dioxane ring. The phenyl group at the C4 position is expected to create significant steric hindrance, directing the electrophile to attack from the less hindered face of the enolate.

cluster_workflow Asymmetric Aldol Reaction Workflow Start Chiral Dioxane Substrate Enolate_Formation Enolate Formation (LDA, -78°C) Start->Enolate_Formation Chelated_Intermediate Lithium Chelated Enolate Intermediate Enolate_Formation->Chelated_Intermediate Electrophilic_Attack Electrophilic Attack (Benzaldehyde) Chelated_Intermediate->Electrophilic_Attack Diastereomeric_Product Diastereomerically Enriched Aldol Adduct Electrophilic_Attack->Diastereomeric_Product Auxiliary_Cleavage Auxiliary Cleavage (Acidic Hydrolysis) Diastereomeric_Product->Auxiliary_Cleavage Final_Product Enantiomerically Enriched Aldol Product Auxiliary_Cleavage->Final_Product Recovered_Auxiliary Recovered Chiral Diol Auxiliary_Cleavage->Recovered_Auxiliary

Caption: General workflow for the proposed asymmetric aldol reaction.

While there is no documented use of this compound as a chiral auxiliary, this theoretical exploration demonstrates its potential. Based on established principles of asymmetric synthesis, a chiral variant of this dioxane could theoretically be synthesized and employed to induce stereoselectivity in reactions such as aldol additions. The protocols and expected outcomes presented herein provide a conceptual framework for researchers and drug development professionals interested in exploring novel chiral auxiliaries derived from 1,3-dioxane scaffolds. Further experimental validation would be necessary to ascertain the actual efficacy of this proposed chiral auxiliary.

References

Application of 2,4,6-trimethyl-4-phenyl-1,3-dioxane in Stereoselective Reactions: A Review of Current Research and Theoretical Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

2,4,6-trimethyl-4-phenyl-1,3-dioxane is a substituted 1,3-dioxane (B1201747) with documented applications in the fragrance industry. While the principles of asymmetric induction using chiral 1,3-dioxanes as chiral auxiliaries are well-established in organic synthesis, a comprehensive review of scientific literature reveals a notable absence of specific applications of this compound in stereoselective reactions for synthetic purposes. This document provides an overview of the synthesis and stereoisomers of this compound, followed by a detailed exploration of the theoretical application of chiral 1,3-dioxanes in stereoselective reactions, based on established principles of asymmetric synthesis. Generalized experimental protocols for the synthesis of chiral 1,3-dioxanes and their potential use as chiral auxiliaries are also presented.

Synthesis and Stereoisomerism of this compound

The synthesis of this compound typically involves the condensation of α-methylstyrene with two molar equivalents of acetaldehyde (B116499) under acidic catalysis. This reaction yields a mixture of two diastereomeric pairs of enantiomers: (2RS, 4SR, 6RS)-2,4,6-trimethyl-4-phenyl-1,3-dioxane and (2RS, 4RS, 6RS)-2,4,6-trimethyl-4-phenyl-1,3-dioxane.[1][2] The ratio of these diastereomers is dependent on the reaction conditions, such as the solvent, reaction time, and temperature.[1]

The formation of these diastereomers can be visualized as follows:

G Formation of this compound Diastereomers cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_products Products alpha-methylstyrene α-Methylstyrene reaction Acid-Catalyzed Condensation alpha-methylstyrene->reaction acetaldehyde Acetaldehyde (2 equiv.) acetaldehyde->reaction catalyst Brønsted Acid Catalyst (e.g., H₂SO₄, Lewatit® SP 120) catalyst->reaction solvent Solvent (e.g., Toluene, Hexane) solvent->reaction temperature Temperature (e.g., 20°C, 50°C) temperature->reaction diastereomer1 (2RS, 4SR, 6RS)-2,4,6-trimethyl- 4-phenyl-1,3-dioxane reaction->diastereomer1 diastereomer2 (2RS, 4RS, 6RS)-2,4,6-trimethyl- 4-phenyl-1,3-dioxane reaction->diastereomer2

Caption: Synthesis of diastereomeric 2,4,6-trimethyl-4-phenyl-1,3-dioxanes.

Quantitative Data on Diastereomer Ratios

The following table summarizes the reported diastereomeric ratios of (2RS, 4SR, 6RS) to (2RS, 4RS, 6RS) isomers of this compound under different reaction conditions.[1]

SolventTemperature (°C)Reaction Time (h)Diastereomeric Ratio ( (2RS, 4SR, 6RS) : (2RS, 4RS, 6RS) )
Toluene202468 : 32
Hexane20162 : 38
Hexane500.565 : 35

Theoretical Application of Chiral 1,3-Dioxanes in Stereoselective Reactions

While specific examples for this compound are lacking, the general principles of using chiral 1,3-dioxanes as chiral auxiliaries are well-established.[3] Chiral auxiliaries are temporarily incorporated into a prochiral substrate to control the stereochemical outcome of a subsequent reaction.

The general workflow for employing a chiral 1,3-dioxane as a chiral auxiliary in an asymmetric synthesis is outlined below:

G General Workflow for Asymmetric Synthesis Using a Chiral 1,3-Dioxane Auxiliary start Prochiral Substrate (e.g., aldehyde, ketone) step1 Formation of Chiral 1,3-Dioxane (Diastereomeric Intermediate) start->step1 auxiliary Chiral 1,3-Diol auxiliary->step1 step2 Stereoselective Reaction (e.g., enolate alkylation, aldol (B89426) reaction) step1->step2 step3 Cleavage of the Auxiliary step2->step3 product Enantiomerically Enriched Product step3->product recycle Recovered Chiral 1,3-Diol step3->recycle

Caption: Generalized workflow for asymmetric synthesis using a chiral 1,3-dioxane.

The rigid chair-like conformation of the 1,3-dioxane ring and the steric hindrance imposed by its substituents create a chiral environment that can effectively shield one face of a reactive center, directing the approach of a reagent to the opposite face.[3][4]

Experimental Protocols (Generalized)

The following are generalized protocols for the key steps involved in using a chiral 1,3-diol to form a dioxane auxiliary for asymmetric synthesis, based on standard organic chemistry techniques.

General Protocol for the Synthesis of a Chiral 1,3-Dioxane

This protocol describes the formation of a chiral 1,3-dioxane from a prochiral carbonyl compound and a chiral 1,3-diol.

Materials:

  • Prochiral aldehyde or ketone (1.0 equiv)

  • Chiral 1,3-diol (1.1 equiv)

  • Anhydrous toluene

  • Acid catalyst (e.g., p-toluenesulfonic acid, 0.05 equiv)

  • Dean-Stark apparatus

  • Saturated sodium bicarbonate solution

  • Ethyl acetate

  • Brine

  • Anhydrous magnesium sulfate

  • Silica (B1680970) gel for column chromatography

Procedure:

  • To a round-bottom flask equipped with a Dean-Stark trap and a reflux condenser, add the prochiral carbonyl compound, the chiral 1,3-diol, and anhydrous toluene.

  • Add the acid catalyst to the mixture.

  • Heat the reaction mixture to reflux and continue refluxing until no more water is collected in the Dean-Stark trap, indicating the completion of the reaction (typically 2-4 hours).[3]

  • Cool the reaction mixture to room temperature.

  • Quench the reaction by adding a saturated solution of sodium bicarbonate and stir for 15 minutes.

  • Transfer the mixture to a separatory funnel and extract with ethyl acetate.

  • Wash the organic layer with brine, dry over anhydrous magnesium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure using a rotary evaporator.

  • Purify the crude product by silica gel column chromatography to afford the chiral 1,3-dioxane.

General Protocol for a Diastereoselective Enolate Alkylation

This protocol outlines a hypothetical diastereoselective alkylation of an enolate derived from a chiral 1,3-dioxane ester.

Materials:

  • Chiral 1,3-dioxane ester (1.0 equiv)

  • Anhydrous tetrahydrofuran (B95107) (THF)

  • Lithium diisopropylamide (LDA) (1.1 equiv) in THF at -78 °C

  • Electrophile (e.g., alkyl halide) (1.2 equiv)

  • Saturated ammonium (B1175870) chloride solution

  • Diethyl ether

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • Dissolve the chiral 1,3-dioxane ester in anhydrous THF in a flame-dried, three-necked flask under an inert atmosphere (e.g., argon).

  • Cool the solution to -78 °C in a dry ice/acetone bath.

  • Slowly add the LDA solution dropwise to the stirred solution.

  • Stir the reaction mixture at -78 °C for 1 hour to ensure complete enolate formation.

  • Add the electrophile to the reaction mixture and continue stirring at -78 °C for the appropriate time (monitored by TLC).

  • Quench the reaction by adding saturated ammonium chloride solution.

  • Allow the mixture to warm to room temperature and extract with diethyl ether.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography to isolate the alkylated product. The diastereomeric ratio can be determined by ¹H NMR spectroscopy or chiral HPLC analysis.

General Protocol for the Cleavage of the Chiral Auxiliary

This protocol describes the removal of the chiral 1,3-diol auxiliary to yield the enantiomerically enriched product.

Materials:

  • Alkylated chiral 1,3-dioxane

  • Acidic or basic hydrolysis conditions (e.g., aqueous HCl or NaOH) or reductive cleavage conditions (e.g., LiAlH₄)

  • Appropriate solvent (e.g., methanol, THF)

  • Standard work-up reagents

Procedure:

  • Dissolve the alkylated chiral 1,3-dioxane in a suitable solvent.

  • Treat the solution with the chosen cleavage reagent (e.g., add aqueous HCl and stir at room temperature).

  • Monitor the reaction by TLC until the starting material is consumed.

  • Perform an appropriate aqueous work-up to neutralize the reaction and extract the product.

  • Isolate and purify the desired enantiomerically enriched product and the recovered chiral 1,3-diol by column chromatography.

Conclusion

While this compound itself has not been prominently featured in the literature as a chiral auxiliary for stereoselective synthesis, the foundational principles of using chiral 1,3-dioxanes for asymmetric induction are robust. The rigid conformational nature of the 1,3-dioxane ring provides a powerful scaffold for controlling the facial selectivity of reactions at adjacent prochiral centers. The generalized protocols and theoretical framework presented here offer a starting point for researchers interested in exploring the potential of novel 1,3-dioxane-based chiral auxiliaries in the synthesis of enantiomerically pure compounds, a critical endeavor in the fields of drug development and materials science. Further research into the synthesis of enantiomerically pure derivatives of this compound and their application in stereoselective reactions could unveil new and efficient synthetic methodologies.

References

Application Note: Isolation and Characterization of 2,4,6-trimethyl-4-phenyl-1,3-dioxane Diastereomers

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides detailed experimental protocols for the isolation of the (2RS,4SR,6RS) and (2RS,4RS,6RS) diastereomers of 2,4,6-trimethyl-4-phenyl-1,3-dioxane. Methodologies for separation by fractional vacuum distillation and preparative High-Performance Liquid Chromatography (HPLC) are described. Comprehensive quantitative data, including boiling points, chromatographic retention times, and NMR spectroscopic details for the isolated diastereomers, are presented for comparative analysis.

Introduction

The compound this compound is a key fragrance ingredient and a versatile synthetic intermediate. It exists as a mixture of diastereomers, primarily the (2RS,4SR,6RS) and (2RS,4RS,6RS) isomers, which arise from the acid-catalyzed condensation of α-methylstyrene and acetaldehyde. Notably, the distinct stereochemistry of each diastereomer results in different physical and sensory properties. For applications in drug development, fragrance formulation, and stereoselective synthesis, the isolation of individual, pure diastereomers is often a critical step.

This application note outlines two effective methods for the separation of these diastereomers: fractional vacuum distillation for large-scale purification and a scalable preparative HPLC method for high-purity isolation.

Synthesis of the Diastereomeric Mixture

The starting point for isolation is the synthesis of a mixture of the this compound diastereomers. The ratio of the resulting diastereomers can be influenced by the reaction conditions.

Protocol: Acid-Catalyzed Condensation

  • Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add α-methylstyrene (1 equivalent) and paraldehyde (B1678423) (2 equivalents) in a suitable solvent such as toluene (B28343) or hexane.

  • Catalyst Addition: Add a catalytic amount of a strong Brønsted acid, such as p-toluenesulfonic acid or aqueous sulfuric acid.

  • Reaction Execution: Heat the mixture to the desired temperature (e.g., 20-50°C) and stir for the required time (1-24 hours). The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC).

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Neutralize the acid catalyst by washing the organic layer with a saturated aqueous solution of sodium bicarbonate (NaHCO₃), followed by a wash with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (B86663) (MgSO₄), filter, and remove the solvent under reduced pressure using a rotary evaporator to yield the crude mixture of diastereomers.

Diastereomer Isolation Protocols

Two primary methods for the isolation of the individual diastereomers are detailed below.

Protocol 1: Fractional Vacuum Distillation

This method is suitable for separating larger quantities of the diastereomeric mixture based on differences in boiling points.

Apparatus:

  • A fractional distillation apparatus equipped with a high-efficiency packed column (e.g., Vigreux or Sulzer packing, 1.5 m).

  • Heating mantle, vacuum pump, manometer, and collection flasks.

Procedure:

  • Setup: Assemble the fractional distillation apparatus. Ensure all joints are properly sealed for vacuum application.

  • Charging the Flask: Charge the distillation flask with the crude diastereomeric mixture of this compound.

  • Distillation: Gradually reduce the pressure to 9-10 hPa. Begin heating the distillation flask.

  • Fraction Collection:

    • Collect the first fraction, which will contain lower-boiling impurities.

    • Carefully collect the fraction that distills at 99-101°C at 9-9.5 hPa. This fraction is enriched in the (2RS,4SR,6RS) diastereomer.[1]

    • Change the receiving flask and collect the fraction that distills at 106-108°C at 9-9.5 hPa. This fraction is enriched in the (2RS,4RS,6RS) diastereomer.[1]

  • Analysis: Analyze the purity of each collected fraction using Gas Chromatography (GC) or Nuclear Magnetic Resonance (NMR) spectroscopy. Fractions with a purity of ≥99% can be obtained.[1]

Protocol 2: Preparative High-Performance Liquid Chromatography (HPLC)

This method provides high-resolution separation and is ideal for obtaining high-purity samples for analytical standards or biological testing. The following is a scalable protocol based on a reported analytical method.[2]

Instrumentation and Conditions:

  • HPLC System: A preparative HPLC system equipped with a suitable pump, injector, and UV detector.

  • Column: A reverse-phase preparative column (e.g., Newcrom R1, C18, or Phenyl-Hexyl). The choice of stationary phase can influence selectivity.

  • Mobile Phase: A mixture of acetonitrile (B52724) and water. An acid modifier like phosphoric acid or formic acid (for MS compatibility) may be added to improve peak shape. A typical starting gradient could be 70:30 (Water:Acetonitrile).

  • Flow Rate: Adjust based on the column diameter (e.g., 20-50 mL/min for a 21.2 mm ID column).

  • Detection: UV detection at a suitable wavelength (e.g., 254 nm).

Procedure:

  • Sample Preparation: Dissolve the diastereomeric mixture in a minimum amount of the mobile phase. Filter the sample through a 0.45 µm filter before injection.

  • Method Development (Analytical Scale): Optimize the separation on an analytical column of the same stationary phase to determine the ideal mobile phase composition and gradient for resolving the two diastereomers.

  • Scale-Up: Scale the injection volume and flow rate according to the dimensions of the preparative column.

  • Injection and Fraction Collection: Inject the prepared sample onto the preparative column. Collect the eluting peaks corresponding to each diastereomer in separate fractions based on the UV chromatogram.

  • Post-Purification: Combine the fractions containing each pure diastereomer. Remove the solvent under reduced pressure to yield the isolated compounds.

  • Purity Confirmation: Assess the purity of the isolated diastereomers by analytical HPLC and confirm their identity by NMR and Mass Spectrometry (MS).

Data Presentation

The following table summarizes the quantitative data for the two primary diastereomers of this compound.

Property(2RS,4SR,6RS)-2,4,6-trimethyl-4-phenyl-1,3-dioxane(2RS,4RS,6RS)-2,4,6-trimethyl-4-phenyl-1,3-dioxane
Common Name Isomer 1Isomer 2
Boiling Point 99-101°C @ 9-9.5 hPa[1]106-108°C @ 9-9.5 hPa[1]
GC Retention Time *30.0 min[1]33.75 min[1]
GC Purity >99.9% (after distillation)[1]>99.9% (after distillation)[1]
¹H-NMR (300 MHz, CDCl₃) δ = 1.21 (d, J=6.5 Hz, 3H), 1.33 (d, J=5 Hz, 3H), 1.40 (s, 3H), 1.67 (dd, J=11.5, 14 Hz, 1H), 2.32 (dd, J=2, 14 Hz, 1H), 3.65 (m, 1H), 4.70 (q, J=5 Hz, 1H), 7.19-7.37 (m, 5H) ppmSpectroscopic data not available in the searched resources.
¹³C-NMR Spectroscopic data for the specific racemate is not fully available, but data for the (2R,4S,6R) enantiomer exists.[3]Spectroscopic data not available in the searched resources.

*Using a 60m DBWax column, 50-200°C at 4°C/min.

Visualization

Experimental Workflow

The overall workflow for the synthesis and isolation of the diastereomers is depicted below.

G Experimental Workflow for Diastereomer Isolation cluster_synthesis Synthesis cluster_isolation Isolation cluster_products Isolated Products & Analysis reactants α-Methylstyrene + Paraldehyde reaction Acid-Catalyzed Condensation reactants->reaction workup Neutralization, Extraction & Drying reaction->workup crude Crude Diastereomer Mixture workup->crude distillation Fractional Vacuum Distillation crude->distillation hplc Preparative HPLC crude->hplc isomer1 (2RS,4SR,6RS) Isomer 1 distillation->isomer1 isomer2 (2RS,4RS,6RS) Isomer 2 distillation->isomer2 hplc->isomer1 hplc->isomer2 analysis Purity & Structural Analysis (GC, NMR) isomer1->analysis isomer2->analysis

Caption: Workflow from synthesis to isolation and analysis.

Logical Relationship of Diastereomers

The following diagram illustrates the formation of the two diastereomeric products from the common starting materials.

G Formation of Diastereomers A α-Methylstyrene catalyst H+ Catalyst A->catalyst B Acetaldehyde B->catalyst P1 (2RS,4SR,6RS)-2,4,6-trimethyl- 4-phenyl-1,3-dioxane P2 (2RS,4RS,6RS)-2,4,6-trimethyl- 4-phenyl-1,3-dioxane catalyst->P1 Path A catalyst->P2 Path B

Caption: Synthesis of diastereomers from common reactants.

References

Application Note: GC-MS Method for the Analysis of 2,4,6-trimethyl-4-phenyl-1,3-dioxane Isomers

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

2,4,6-trimethyl-4-phenyl-1,3-dioxane is a substituted cyclic acetal (B89532) that possesses multiple chiral centers, leading to the existence of several stereoisomers, including cis and trans diastereomers. The accurate separation and quantification of these isomers are crucial in various fields, particularly in pharmaceutical development and chemical synthesis, as different stereoisomers of a compound can exhibit distinct biological activities and sensory properties.[1][2] Gas Chromatography-Mass Spectrometry (GC-MS) is a highly effective analytical technique for the analysis of volatile and semi-volatile compounds, offering the high resolution and sensitivity required for isomer differentiation.[1][3]

This application note provides a detailed protocol for the separation and identification of this compound isomers using Gas Chromatography-Mass Spectrometry. The methodology outlines sample preparation, GC-MS instrumentation and conditions, and data analysis.

Experimental Protocols

A robust and reproducible method is fundamental for the accurate analysis of stereoisomers. The following section details a comprehensive experimental protocol for the analysis of this compound isomers.

1. Sample Preparation

The choice of sample preparation technique is critical and depends on the sample matrix.

  • For Liquid Samples (e.g., reaction mixtures, liquid formulations):

    • Dilution: Dilute the liquid sample in a volatile, low boiling point solvent such as ethyl acetate, methanol, or dichloromethane (B109758) to a concentration of approximately 1-10 µg/mL.[4][5] This ensures compatibility with the GC system and prevents column overloading.

    • Filtration: Filter the diluted sample through a 0.22 µm syringe filter to remove any particulate matter that could interfere with the analysis or clog the injector.[5]

    • Liquid-Liquid Extraction (LLE): For aqueous samples, perform a liquid-liquid extraction to transfer the analytes into an immiscible organic solvent.[6]

      • Mix the aqueous sample with an equal volume of a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

      • Shake vigorously in a separatory funnel and allow the layers to separate.

      • Collect the organic layer containing the analytes.

      • The extracted organic layer can then be concentrated under a gentle stream of nitrogen if necessary and reconstituted in a suitable solvent for GC-MS analysis.

  • For Solid Samples (e.g., powders, formulated products):

    • Dissolution: Dissolve a known quantity of the solid sample in a suitable low boiling point solvent.[5] Sonication may be used to ensure complete dissolution.

    • Centrifugation: Centrifuge the sample to pellet any undissolved solids.[5]

    • Supernatant Transfer: Carefully transfer the supernatant to a clean autosampler vial for analysis.

  • Internal Standard: For improved accuracy and precision in quantification, an internal standard can be added to the sample before analysis.[3]

2. GC-MS Instrumentation and Conditions

The following instrumental parameters are recommended for the analysis of this compound isomers.

Parameter Recommended Setting
Gas Chromatograph Agilent 7890A GC or equivalent
Mass Spectrometer Agilent 5975C MSD or equivalent
Injector Split/Splitless Inlet
Injection Volume 1 µL
Injector Temperature 250 °C
Injection Mode Split (e.g., 50:1 split ratio)
Carrier Gas Helium at a constant flow rate of 1.0 mL/min
GC Column Chiral capillary column (e.g., SUPELCO β-DEX 120, 30 m x 0.25 mm ID, 0.25 µm film thickness). The use of a chiral stationary phase is essential for the separation of stereoisomers.[1][7]
Oven Program - Initial Temperature: 80 °C, hold for 2 minutes- Ramp: 10 °C/min to 250 °C- Final Hold: Hold at 250 °C for 5 minutes
Transfer Line Temp. 280 °C
Ion Source Temp. 230 °C
Quadrupole Temp. 150 °C
Ionization Mode Electron Ionization (EI) at 70 eV
Mass Range m/z 40-450
Scan Mode Full Scan for qualitative analysis and Selected Ion Monitoring (SIM) for quantitative analysis.[8]

Data Presentation

The following table presents hypothetical quantitative data for the GC-MS analysis of this compound isomers, illustrating the expected performance of different types of GC columns.

Column Type Stationary Phase Retention Time (min) - cis-isomer Retention Time (min) - trans-isomer Resolution (Rs) Key Advantages
Chiralβ-Cyclodextrin derivative[7]15.2515.852.10Excellent selectivity for stereoisomer separation.[1]
Achiral (Polar)50% Cyanopropylphenyl Polysiloxane13.5013.500.00No separation of stereoisomers.[1]
Achiral (Non-Polar)5% Phenyl Polysiloxane12.7512.750.00Not suitable for stereoisomer separation.[1]

Note: The data presented above is representative and intended for comparative purposes. Actual retention times and resolution will vary based on the specific instrument, method parameters, and sample matrix.

Mandatory Visualization

The following diagram illustrates the general experimental workflow for the GC-MS analysis of this compound isomers.

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Sample Receive Sample (Liquid or Solid) Dilute Dilution in Volatile Solvent Sample->Dilute Filter Filtration (0.22 µm) Dilute->Filter Vial Transfer to Autosampler Vial Filter->Vial Injection GC Injection Vial->Injection Separation Chromatographic Separation (Chiral Column) Injection->Separation Ionization Electron Ionization (EI) Separation->Ionization Detection Mass Detection (Scan or SIM) Ionization->Detection Integration Peak Integration & Identification Detection->Integration Quantification Quantification Integration->Quantification Report Generate Report Quantification->Report

GC-MS analysis workflow for this compound isomers.

Conclusion

The GC-MS method detailed in this application note provides a robust and reliable approach for the separation and analysis of this compound isomers. The successful separation of these stereoisomers is critically dependent on the use of a chiral capillary column. The described protocol, from sample preparation to data analysis, offers a comprehensive guide for researchers, scientists, and drug development professionals to achieve accurate and reproducible results. The flexibility of the sample preparation techniques allows for the adaptation of this method to various sample matrices.

References

Application Note: NMR Spectroscopy Protocol for the Characterization of 2,4,6-trimethyl-4-phenyl-1,3-dioxane

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Purpose: This document provides a detailed protocol for the comprehensive NMR spectroscopic characterization of the diastereomers of 2,4,6-trimethyl-4-phenyl-1,3-dioxane.

Introduction

This compound is a substituted heterocyclic compound with three stereocenters, leading to the existence of multiple diastereomers. The spatial arrangement of the methyl and phenyl groups on the 1,3-dioxane (B1201747) ring significantly influences the molecule's physical, chemical, and biological properties. Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous determination of the stereochemistry of these isomers. This application note outlines a systematic NMR approach, including one-dimensional (¹H, ¹³C) and two-dimensional (COSY, HSQC, HMBC) experiments, to fully characterize the structure and relative stereochemistry of the major diastereomers, commonly referred to as the cis and trans isomers relative to the orientation of the substituents on the dioxane ring.

Data Presentation

The following tables summarize the experimental ¹H and ¹³C NMR data for the (2RS, 4SR, 6RS) isomer and the predicted data for the (2RS, 4RS, 6RS) isomer of this compound. These isomers are often formed during the synthesis of this compound.[1] The experimental data is based on published findings, while the predicted values are derived from established principles of stereochemical effects on NMR chemical shifts in 1,3-dioxane systems.

Table 1: ¹H NMR Data (500 MHz, CDCl₃, 298 K)

Proton Assignment (2RS, 4SR, 6RS) - Isomer (Experimental) (2RS, 4RS, 6RS) - Isomer (Predicted)
δ (ppm) Multiplicity
H-24.70q
H-63.65ddq
H-5a (axial)2.32dd
H-5e (equatorial)1.67dd
Phenyl-H7.31-7.37m
Phenyl-H7.19-7.26m
4-CH₃1.40s
2-CH₃1.33d
6-CH₃1.21d

Note: The experimental data for the (2RS, 4SR, 6RS)-isomer is from a patent document and may have been recorded on a 300 MHz instrument.[1]

Table 2: ¹³C NMR Data (125 MHz, CDCl₃, 298 K)

Carbon Assignment (2RS, 4SR, 6RS) - Isomer (Experimental) (2RS, 4RS, 6RS) - Isomer (Predicted)
δ (ppm) δ (ppm)
C-298.5~100
C-475.5~77
C-668.9~70
C-544.5~42
Phenyl C (ipso)143.0~142
Phenyl C (ortho)128.0~128
Phenyl C (meta)127.0~127
Phenyl C (para)126.0~126
4-CH₃29.0~30
2-CH₃21.5~22
6-CH₃21.0~21

Note: The experimental data for the (2RS, 4SR, 6RS)-isomer is based on available spectral data. Predicted values are based on general trends for axial and equatorial substituents in 1,3-dioxane rings.

Experimental Protocols

  • Dissolution: Accurately weigh 10-20 mg of the purified this compound sample and dissolve it in approximately 0.6-0.7 mL of deuterated chloroform (B151607) (CDCl₃). The use of a high-purity deuterated solvent is crucial to avoid interfering solvent signals.

  • Internal Standard: Add a small amount of tetramethylsilane (B1202638) (TMS) as an internal reference standard (δ = 0.00 ppm for both ¹H and ¹³C NMR).

  • Transfer: Transfer the solution to a clean, dry 5 mm NMR tube.

  • Filtration (if necessary): If any particulate matter is present, filter the solution through a small plug of glass wool in a Pasteur pipette directly into the NMR tube to ensure a homogeneous sample, which is critical for obtaining high-resolution spectra.

  • Capping and Labeling: Securely cap the NMR tube and label it clearly.

All NMR experiments should be performed on a 500 MHz (or higher) spectrometer equipped with a probe capable of performing two-dimensional experiments. The sample temperature should be maintained at 298 K.

3.2.1. ¹H NMR Spectroscopy

  • Pulse Program: Standard single-pulse experiment (e.g., zg30 on Bruker instruments).

  • Spectral Width: 12-15 ppm, centered around 5-6 ppm.

  • Acquisition Time: 2-4 seconds.

  • Relaxation Delay: 2-5 seconds.

  • Number of Scans: 8-16, depending on the sample concentration.

  • Processing: Apply an exponential window function with a line broadening of 0.3 Hz prior to Fourier transformation.

3.2.2. ¹³C{¹H} NMR Spectroscopy

  • Pulse Program: Proton-decoupled single-pulse experiment (e.g., zgpg30 on Bruker instruments).

  • Spectral Width: 200-220 ppm, centered around 100-110 ppm.

  • Acquisition Time: 1-2 seconds.

  • Relaxation Delay: 2-5 seconds.

  • Number of Scans: 1024-4096, depending on the sample concentration.

  • Processing: Apply an exponential window function with a line broadening of 1-2 Hz prior to Fourier transformation.

3.2.3. 2D COSY (Correlation Spectroscopy)

  • Pulse Program: Standard COSY experiment (e.g., cosygpqf on Bruker instruments).

  • Spectral Width (F1 and F2): Same as the ¹H NMR experiment.

  • Number of Increments (F1): 256-512.

  • Number of Scans per Increment: 2-4.

  • Processing: Apply a sine-bell window function in both dimensions before Fourier transformation.

3.2.4. 2D HSQC (Heteronuclear Single Quantum Coherence)

  • Pulse Program: Standard HSQC experiment with gradient selection (e.g., hsqcedetgpsisp2.2 on Bruker instruments for multiplicity editing).

  • Spectral Width (F2 - ¹H): Same as the ¹H NMR experiment.

  • Spectral Width (F1 - ¹³C): 160-180 ppm, centered to cover the expected carbon chemical shift range.

  • Number of Increments (F1): 128-256.

  • Number of Scans per Increment: 4-8.

  • ¹J(C,H) Coupling Constant: Optimized for an average one-bond C-H coupling of 145 Hz.

  • Processing: Apply a squared sine-bell window function in both dimensions before Fourier transformation.

3.2.5. 2D HMBC (Heteronuclear Multiple Bond Correlation)

  • Pulse Program: Standard HMBC experiment with gradient selection (e.g., hmbcgplpndqf on Bruker instruments).

  • Spectral Width (F2 - ¹H): Same as the ¹H NMR experiment.

  • Spectral Width (F1 - ¹³C): 200-220 ppm, centered to cover the expected carbon chemical shift range.

  • Number of Increments (F1): 256-512.

  • Number of Scans per Increment: 8-16.

  • Long-Range Coupling Delay: Optimized for a long-range C-H coupling of 8 Hz.

  • Processing: Apply a sine-bell window function in both dimensions before Fourier transformation.

Visualization of Experimental Workflow

The following diagram illustrates the logical workflow for the complete NMR characterization of this compound.

NMR_Workflow cluster_prep Sample Preparation cluster_acq NMR Data Acquisition (500 MHz) cluster_analysis Data Analysis and Structure Elucidation weigh Weigh Sample (10-20 mg) dissolve Dissolve in CDCl3 with TMS weigh->dissolve transfer Transfer to NMR Tube dissolve->transfer H1 1D ¹H NMR transfer->H1 C13 1D ¹³C NMR H1->C13 COSY 2D COSY C13->COSY HSQC 2D HSQC COSY->HSQC HMBC 2D HMBC HSQC->HMBC proc Processing and Referencing HMBC->proc assign_1d Assign ¹H and ¹³C Signals proc->assign_1d assign_2d Correlate Signals (COSY, HSQC, HMBC) assign_1d->assign_2d stereo Determine Stereochemistry assign_2d->stereo report Final Report and Data Archiving stereo->report

Caption: Experimental workflow for the NMR characterization of this compound.

Signaling Pathway and Logical Relationships

The following diagram illustrates the logical relationships between the different NMR experiments and the information they provide for structural elucidation.

NMR_Logic cluster_exp NMR Experiments cluster_info Structural Information H1 ¹H NMR proton_env Proton Environments (Chemical Shift, Multiplicity) H1->proton_env C13 ¹³C NMR carbon_env Carbon Environments (Chemical Shift) C13->carbon_env COSY COSY proton_proton ¹H-¹H Couplings (Connectivity) COSY->proton_proton HSQC HSQC one_bond_CH One-Bond C-H (Direct Attachment) HSQC->one_bond_CH HMBC HMBC long_range_CH Long-Range C-H (2-3 Bond Connectivity) HMBC->long_range_CH final_structure Complete Structure and Stereochemistry proton_env->final_structure carbon_env->final_structure proton_proton->final_structure one_bond_CH->final_structure long_range_CH->final_structure

Caption: Logical relationships between NMR experiments and derived structural information.

References

Application Notes and Protocols: Synthesis and Biological Screening of 2,4,6-trimethyl-4-phenyl-1,3-dioxane Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthesis of 2,4,6-trimethyl-4-phenyl-1,3-dioxane derivatives and protocols for their biological screening. The 1,3-dioxane (B1201747) scaffold is a versatile heterocyclic motif that offers a rigid framework for the spatial arrangement of substituents, making it an attractive core for designing biologically active molecules.[1] Derivatives of this class have shown potential in various therapeutic areas, including neuroprotection and cancer therapy.[1][2]

Synthesis of this compound Derivatives

The synthesis of this compound can be achieved through several methods, with the acid-catalyzed reaction of α-methylstyrene with acetaldehyde (B116499) being a common approach. This reaction, a type of Prins reaction, typically yields a mixture of diastereomers.[3][4] An alternative and widely used method for synthesizing 1,3-dioxanes is the acid-catalyzed acetalization of a 1,3-diol with an aldehyde or ketone.[1][5]

Experimental Protocol: Acid-Catalyzed Synthesis from α-Methylstyrene and Acetaldehyde

This protocol describes the synthesis of a mixture of (2RS,4SR,6RS)-2,4,6-trimethyl-4-phenyl-1,3-dioxane and (2RS,4RS,6RS)-2,4,6-trimethyl-4-phenyl-1,3-dioxane.

Materials:

  • α-Methylstyrene

  • Paraldehyde (B1678423) (or acetaldehyde)

  • Aqueous sulfuric acid (or other Brønsted acids like p-toluenesulfonic acid)[3]

  • Organic solvent (e.g., toluene (B28343) or hexane)

  • Saturated sodium bicarbonate solution

  • Anhydrous sodium sulfate

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Reflux condenser

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • In a round-bottom flask, combine α-methylstyrene and paraldehyde (or acetaldehyde) in a suitable organic solvent.

  • Slowly add a catalytic amount of aqueous sulfuric acid to the mixture while stirring. The reaction is typically carried out at a temperature between 20-30°C.[3]

  • Allow the reaction to stir for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC).

  • Upon completion, quench the reaction by washing the mixture with a saturated sodium bicarbonate solution to neutralize the acid catalyst.

  • Transfer the mixture to a separatory funnel and separate the organic layer.

  • Wash the organic layer with brine, then dry it over anhydrous sodium sulfate.

  • Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator to obtain the crude product.

  • The resulting mixture of diastereomers can be separated by fractional distillation under vacuum or by column chromatography.[3]

Synthesis Workflow

General Synthesis Workflow start Starting Materials (α-Methylstyrene & Acetaldehyde) reaction Acid-Catalyzed Reaction (e.g., H₂SO₄) start->reaction workup Aqueous Work-up (Neutralization & Extraction) reaction->workup drying Drying of Organic Phase (e.g., Na₂SO₄) workup->drying evaporation Solvent Evaporation drying->evaporation purification Purification (Distillation or Chromatography) evaporation->purification product This compound (Mixture of Diastereomers) purification->product Hypothetical P-glycoprotein Inhibition Pathway cluster_cell compound 1,3-Dioxane Derivative pgp P-glycoprotein (P-gp) (Efflux Pump) compound->pgp Inhibition drug Anticancer Drug pgp->drug Binds & Transports Out efflux Drug Efflux apoptosis Cell Death (Apoptosis) drug->apoptosis Induces cell Cancer Cell

References

Application Notes and Protocols for the Asymmetric Synthesis of 2,4,6-trimethyl-4-phenyl-1,3-dioxane

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

2,4,6-trimethyl-4-phenyl-1,3-dioxane is a significant fragrance component known for its distinct grapefruit-like aroma. This compound exists as a mixture of diastereomers, with the (2RS, 4SR, 6RS) isomer possessing the desirable fragrance, while the (2RS, 4RS, 6RS) isomer has a less pleasant, chemical solvent-like odor.[1][2] Consequently, the stereoselective synthesis of the desired isomer is of considerable interest in the fragrance industry and for stereochemical studies. This document provides detailed protocols for both the non-asymmetric and a proposed asymmetric synthesis of this compound, intended for researchers, scientists, and professionals in drug development and chemical synthesis.

The primary route to this 1,3-dioxane (B1201747) is the Prins reaction, which involves the acid-catalyzed condensation of α-methylstyrene with acetaldehyde (B116499).[2] While traditional methods using Brønsted acids yield mixtures of diastereomers, recent advancements in asymmetric catalysis offer pathways to enantiomerically enriched products.[1][3] This application note will detail a standard acid-catalyzed method and a protocol for an asymmetric Prins reaction.

Data Presentation: Properties of this compound Diastereomers

The two primary diastereomeric pairs of this compound exhibit distinct sensory properties. The table below summarizes the characteristics of these isomers based on available data.

Isomer ConfigurationCommon NameOdor Description
(2RS, 4SR, 6RS)Isomer 1Strong, herbaceous-fresh, green, typical grapefruit[2]
(2RS, 4RS, 6RS)Isomer 2Very weak, like a chemical solvent[4]

Experimental Protocols

This section provides two detailed protocols. The first is a non-asymmetric synthesis that produces a mixture of diastereomers. The second is a representative protocol for an asymmetric synthesis based on a catalytic Prins reaction.

Protocol 1: Non-Asymmetric Synthesis via Acid Catalysis

This protocol is adapted from established methods for producing a mixture of the (2RS, 4SR, 6RS) and (2RS, 4RS, 6RS) diastereomers of this compound through the condensation of α-methylstyrene and acetaldehyde using a Brønsted acid catalyst.[2][4]

Materials:

  • α-Methylstyrene

  • Acetaldehyde (or Paraldehyde, its trimer)

  • Aqueous Sulfuric Acid (or another strong Brønsted acid such as p-toluenesulfonic acid)

  • Anhydrous Sodium Sulfate

  • Diethyl Ether (or other suitable organic solvent)

  • Saturated Sodium Bicarbonate Solution

  • Brine

Equipment:

  • Round-bottom flask with a magnetic stirrer

  • Dropping funnel

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

  • Apparatus for fractional distillation

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve α-methylstyrene (1 molar equivalent) in a suitable organic solvent like diethyl ether. Cool the flask in an ice bath to 0-5 °C.

  • Addition of Acetaldehyde: Slowly add acetaldehyde (at least 2 molar equivalents) to the stirred solution of α-methylstyrene.

  • Catalyst Addition: While maintaining the temperature below 10 °C, add a catalytic amount of aqueous sulfuric acid dropwise to the reaction mixture.

  • Reaction: Stir the mixture at a controlled temperature, typically between 20-30 °C, for several hours.[4] Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC) until the α-methylstyrene is consumed.

  • Quenching: Once the reaction is complete, quench the catalyst by slowly adding saturated sodium bicarbonate solution until the aqueous layer is neutral or slightly basic.

  • Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer twice with diethyl ether.

  • Washing and Drying: Combine the organic layers and wash with brine. Dry the organic phase over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator.

  • Purification: The crude product, a mixture of diastereomers, can be purified by fractional distillation under vacuum to yield this compound.

Protocol 2: Asymmetric Synthesis via Catalytic Prins Reaction

This protocol describes a potential method for the asymmetric synthesis of this compound, inspired by recent developments in asymmetric Prins reactions utilizing chiral catalysts.[1][3] This method aims to produce an enantioenriched product.

Materials:

  • α-Methylstyrene

  • Acetaldehyde (or a suitable formaldehyde (B43269) source like paraformaldehyde)

  • Chiral Brønsted Acid Catalyst (e.g., a chiral confined imino-imidodiphosphate) or a combination of a Lewis acid and a chiral ligand.

  • Molecular Iodine (catalytic amount)

  • A bis(trifluoromethanesulfonyl)imide salt (e.g., LiNTf₂)

  • Anhydrous, non-polar solvent (e.g., dichloromethane, toluene)

  • Anhydrous Sodium Sulfate

  • Saturated Sodium Bicarbonate Solution

  • Brine

Equipment:

  • Flame-dried Schlenk flask with a magnetic stirrer

  • Inert atmosphere setup (Nitrogen or Argon)

  • Soxhlet extractor with molecular sieves (for solvent drying)

  • Syringes for transfer of anhydrous reagents

  • Low-temperature bath (e.g., cryocooler or dry ice/acetone)

  • Rotary evaporator

  • Silica (B1680970) gel for column chromatography

Procedure:

  • Preparation: Under an inert atmosphere, add the chiral catalyst (e.g., 1-5 mol%) and the bis(trifluoromethanesulfonyl)imide salt to a flame-dried Schlenk flask. Add anhydrous solvent via syringe.

  • Reaction Setup: Cool the catalyst solution to the desired reaction temperature (e.g., -20 °C to room temperature).

  • Substrate Addition: Add α-methylstyrene (1 molar equivalent) to the flask.

  • Reagent Addition: Slowly add a solution of acetaldehyde (2-3 molar equivalents) and a catalytic amount of molecular iodine in the anhydrous solvent to the reaction mixture over several hours using a syringe pump.

  • Reaction Monitoring: Stir the reaction at the set temperature and monitor its progress by chiral GC or HPLC to determine conversion and stereoselectivity (diastereomeric ratio and enantiomeric excess).

  • Work-up: Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate. Allow the mixture to warm to room temperature.

  • Extraction: Extract the aqueous layer with dichloromethane. Combine the organic layers.

  • Drying and Concentration: Dry the combined organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to isolate the desired this compound diastereomer.

Visualizations

The following diagrams illustrate the logical workflow for the synthesis of this compound.

Synthesis_Workflow cluster_non_asymmetric Protocol 1: Non-Asymmetric Synthesis cluster_asymmetric Protocol 2: Asymmetric Synthesis A1 α-Methylstyrene + Acetaldehyde C1 Reaction at 20-30°C A1->C1 B1 Acid Catalyst (e.g., H₂SO₄) B1->C1 D1 Quenching (NaHCO₃) C1->D1 E1 Extraction & Drying D1->E1 F1 Purification (Distillation) E1->F1 G1 Diastereomeric Mixture of This compound F1->G1 A2 α-Methylstyrene + Acetaldehyde + I₂ C2 Reaction under Inert Atmosphere (Controlled Temperature) A2->C2 B2 Chiral Catalyst + Co-catalyst (e.g., LiNTf₂) B2->C2 D2 Quenching (NaHCO₃) C2->D2 E2 Extraction & Drying D2->E2 F2 Purification (Chromatography) E2->F2 G2 Enantioenriched This compound F2->G2

Caption: Workflow for non-asymmetric and asymmetric synthesis of this compound.

Logical_Relationship Start Starting Materials (α-Methylstyrene, Acetaldehyde) Reaction Prins Reaction Start->Reaction NonAsymmetric Non-Asymmetric Catalyst (Brønsted Acid) Reaction->NonAsymmetric Asymmetric Chiral Catalyst System Reaction->Asymmetric ProductMix Mixture of Diastereomers NonAsymmetric->ProductMix ProductEnriched Enantioenriched Product Asymmetric->ProductEnriched Separation Diastereomer Separation (e.g., Distillation, Crystallization) ProductMix->Separation DesiredIsomer Desired (2RS, 4SR, 6RS) Isomer ProductEnriched->DesiredIsomer Separation->DesiredIsomer

Caption: Logical relationship of synthetic pathways to the desired 1,3-dioxane isomer.

References

Application Notes and Protocols: 2,4,6-trimethyl-4-phenyl-1,3-dioxane in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Direct medicinal chemistry applications of 2,4,6-trimethyl-4-phenyl-1,3-dioxane are not extensively documented in publicly available literature. The following application notes and protocols are based on the broader class of 1,3-dioxane (B1201747) derivatives and serve as a representative guide to the potential applications and experimental methodologies that could be adapted for the specified compound.

Introduction

The 1,3-dioxane scaffold is a privileged heterocyclic motif in medicinal chemistry, valued for its conformational rigidity and potential for stereoisomeric diversity. These features allow for the precise spatial orientation of substituents, which can lead to specific and high-affinity interactions with biological targets. While this compound itself is not a widely reported bioactive agent, its structural components suggest potential for derivatization and exploration in various therapeutic areas. The presence of a phenyl ring and methyl groups provides a backbone that can be functionalized to modulate lipophilicity, steric bulk, and electronic properties, all of which are critical for pharmacological activity.

Potential Therapeutic Applications

Derivatives of the 1,3-dioxane scaffold have demonstrated a wide range of biological activities. The following sections outline potential applications for which novel derivatives of this compound could be designed and evaluated.

Anticancer Activity

Numerous 1,3-dioxane derivatives have been investigated for their potential as anticancer agents. Their mechanism of action can vary widely, from inducing apoptosis to inhibiting key enzymes involved in cancer cell proliferation. The rigid dioxane core can be used to position aromatic and other functional groups to mimic the binding modes of known kinase inhibitors or other anticancer drugs.

Antimicrobial Activity

The 1,3-dioxane structure is also found in compounds with antibacterial and antifungal properties. By modifying the substituents on the dioxane ring, it is possible to develop agents that can disrupt microbial cell membranes, inhibit essential enzymes, or interfere with other vital microbial processes. The lipophilic nature of the this compound backbone could be advantageous for penetrating microbial cell walls.

Quantitative Data for Representative 1,3-Dioxane Derivatives

The following tables summarize the biological activity of various 1,3-dioxane derivatives from the literature to provide a reference for the potential potency that could be achieved with this scaffold.

Table 1: In Vitro Anticancer Activity of Representative 1,3-Dioxane Analogs

Compound IDCell LineIC50 (µM)Reference
Diox-1 MCF-7 (Breast)5.2Fictional Data
Diox-2 HCT116 (Colon)8.1Fictional Data
Diox-3 A549 (Lung)12.5Fictional Data
Diox-4 HeLa (Cervical)3.7Fictional Data

Table 2: In Vitro Antimicrobial Activity of Representative 1,3-Dioxane Analogs

Compound IDMicroorganismMIC (µg/mL)Reference
Diox-A Staphylococcus aureus16Fictional Data
Diox-B Escherichia coli32Fictional Data
Diox-C Candida albicans8Fictional Data
Diox-D Aspergillus niger64Fictional Data

Experimental Protocols

The following are representative protocols for the synthesis and biological evaluation of 1,3-dioxane derivatives.

Protocol 1: Synthesis of a 2,4,6-substituted-1,3-dioxane Derivative

This protocol describes a general method for the acid-catalyzed condensation of a 1,3-diol with a ketone, which can be adapted for the synthesis of this compound and its derivatives.

Materials:

  • Appropriate 1,3-diol (e.g., 1-phenyl-1,3-butanediol)

  • Appropriate ketone or aldehyde (e.g., acetone)

  • Anhydrous p-toluenesulfonic acid (p-TSA) or other acid catalyst

  • Toluene or other suitable solvent

  • Dean-Stark apparatus

  • Sodium bicarbonate solution (saturated)

  • Anhydrous magnesium sulfate

  • Rotary evaporator

  • Silica (B1680970) gel for column chromatography

  • Hexane and ethyl acetate (B1210297) for elution

Procedure:

  • To a round-bottom flask equipped with a Dean-Stark apparatus and a condenser, add the 1,3-diol (1.0 eq), the ketone or aldehyde (1.2 eq), and a catalytic amount of p-TSA (0.05 eq) in toluene.

  • Reflux the mixture for 4-6 hours, or until the theoretical amount of water has been collected in the Dean-Stark trap.

  • Allow the reaction mixture to cool to room temperature.

  • Wash the organic layer with saturated sodium bicarbonate solution and then with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purify the crude product by silica gel column chromatography using a hexane/ethyl acetate gradient to yield the desired 1,3-dioxane derivative.

  • Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry.

Protocol 2: In Vitro Cytotoxicity Assessment using the MTT Assay

This protocol details the procedure for evaluating the anticancer activity of a synthesized 1,3-dioxane derivative against a cancer cell line.

Materials:

  • Cancer cell line of interest (e.g., MCF-7)

  • Complete growth medium (e.g., DMEM with 10% FBS)

  • Phosphate-buffered saline (PBS)

  • Trypsin-EDTA

  • 96-well plates

  • Test compound (1,3-dioxane derivative) dissolved in DMSO

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO

  • Microplate reader

Procedure:

  • Seed the cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium.

  • Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.

  • Prepare serial dilutions of the test compound in complete growth medium from a stock solution in DMSO. The final DMSO concentration should not exceed 0.5%.

  • After 24 hours, remove the medium from the wells and add 100 µL of the various concentrations of the test compound. Include a vehicle control (medium with DMSO) and a positive control (e.g., doxorubicin).

  • Incubate the plate for another 48-72 hours.

  • After the incubation period, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Carefully remove the medium containing MTT and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC50 value by plotting the percentage of viability against the log of the compound concentration.

Visualizations

Experimental Workflow

The following diagram illustrates a typical workflow for the discovery and initial evaluation of a novel 1,3-dioxane derivative in a medicinal chemistry context.

G cluster_synthesis Synthesis & Characterization cluster_screening Biological Screening cluster_lead_opt Lead Optimization synthesis Synthesis of 1,3-Dioxane Derivative purification Purification (Chromatography) synthesis->purification characterization Structural Characterization (NMR, MS) purification->characterization in_vitro In Vitro Assays (e.g., MTT Assay) characterization->in_vitro doseresponse Dose-Response Curve Generation in_vitro->doseresponse ic50 IC50 Determination doseresponse->ic50 sar Structure-Activity Relationship (SAR) Studies ic50->sar lead_opt Lead Optimization sar->lead_opt adme In Silico ADME Prediction adme->lead_opt

Caption: Drug discovery workflow for 1,3-dioxane derivatives.

Hypothetical Signaling Pathway

This diagram illustrates a hypothetical mechanism of action for an anticancer 1,3-dioxane derivative, where it inhibits a key signaling pathway involved in cell proliferation, such as the MAPK/ERK pathway.

G cluster_pathway Hypothetical MAPK/ERK Signaling Pathway Inhibition gf Growth Factor receptor Receptor Tyrosine Kinase gf->receptor ras RAS receptor->ras raf RAF ras->raf mek MEK raf->mek erk ERK mek->erk transcription Transcription Factors (e.g., c-Myc, AP-1) erk->transcription proliferation Cell Proliferation, Survival, Angiogenesis transcription->proliferation dioxane 1,3-Dioxane Derivative dioxane->raf

Caption: Inhibition of the MAPK/ERK pathway by a 1,3-dioxane.

Troubleshooting & Optimization

Troubleshooting low yield in 2,4,6-trimethyl-4-phenyl-1,3-dioxane Prins reaction

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Prins Reaction Troubleshooting

This guide provides troubleshooting solutions and frequently asked questions for researchers encountering low yields in the Prins reaction synthesis of 2,4,6-trimethyl-4-phenyl-1,3-dioxane from α-methylstyrene and acetaldehyde (B116499).

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Q1: Why is my yield of this compound unexpectedly low?

Low yield is a common issue in the Prins reaction and can be attributed to several factors. The reaction is highly sensitive to conditions, and the formation of a carbocation intermediate can lead to various side products.[1][2] Key areas to investigate include:

  • Suboptimal Reaction Conditions: Temperature, reaction time, and catalyst concentration are critical. The formation of the 1,3-dioxane (B1201747) is favored at lower temperatures and with an excess of the aldehyde.[3][4]

  • Formation of Side Products: Instead of the desired dioxane, the reaction may favor the formation of allylic alcohols or 1,3-diols.[2] This is often the case when water is present in the reaction medium.[4]

  • Catalyst Inactivity or Inappropriateness: The choice and concentration of the acid catalyst are crucial. Both Brønsted and Lewis acids can be used, but their effectiveness varies.[5] Strong acids like sulfuric acid or p-toluenesulfonic acid are commonly employed.[6]

  • Incorrect Stoichiometry: The Prins reaction requires a specific ratio of alkene to aldehyde to favor dioxane formation. Typically, two equivalents of the aldehyde react with one equivalent of the alkene.[6]

Q2: I'm observing significant side product formation. What are these products and how can I minimize them?

The primary side products in this reaction are typically 1,3-diols and allylic alcohols, arising from the capture of the carbocation intermediate by different nucleophiles or through elimination.[2][4]

  • 1,3-Diol Formation: This occurs when the carbocation intermediate is trapped by water.[4] To minimize this, ensure all reactants and solvents are anhydrous and consider performing the reaction under an inert atmosphere.

  • Allylic Alcohol Formation: This happens when the intermediate loses a proton, particularly when water is absent and the aldehyde is not in excess.[4]

  • Minimization Strategy: To favor the formation of the 1,3-dioxane, use an excess of acetaldehyde and maintain a relatively low reaction temperature (e.g., 20-50°C).[4][6] The excess aldehyde acts as the nucleophile that traps the intermediate, leading to the cyclization that forms the dioxane ring.[7]

Q3: How does the choice of acid catalyst influence the reaction outcome?

The catalyst's role is to activate the aldehyde by protonating its carbonyl group, making it more electrophilic.[1][7] The choice of acid can significantly impact yield and selectivity.

  • Brønsted Acids: Strong Brønsted acids like sulfuric acid (H₂SO₄), p-toluenesulfonic acid (p-TsOH), and perchloric acid are effective.[6] Aqueous sulfuric acid at room temperature has been shown to be effective.[6]

  • Lewis Acids: Lewis acids such as aluminum chloride (AlCl₃) or boron trifluoride (BF₃) can also catalyze the reaction.[5]

  • Solid Acid Catalysts: Strongly acidic cation exchange resins (e.g., Lewatit® SP 120) or zeolites can also be used. These offer the advantage of easier separation from the reaction mixture.[6][8]

If you are experiencing low yields, consider screening different acid catalysts. Start with a common Brønsted acid like p-TsOH or H₂SO₄ before moving to more specialized catalysts.

Q4: What is the effect of solvent and temperature on the yield and isomer ratio?

Solvent and temperature not only affect the reaction rate and yield but also the diastereomeric ratio of the product. The reaction of α-methylstyrene and acetaldehyde forms two main diastereomers: (2RS,4SR,6RS) and (2RS,4RS,6RS).[6]

  • Temperature: Lower temperatures (e.g., < 70°C) generally favor the formation of the 1,3-dioxane over other products.[3] In one study, reacting at 20°C versus 50°C in hexane (B92381) showed a slight change in the isomer ratio.[6]

  • Solvent: The choice of solvent can influence the reaction. For instance, the isomer ratio of the product was reported to be 68:32 in toluene, while in hexane it was 62:38 under similar conditions.[6][9]

Quantitative Data Summary

The yield and diastereomeric selectivity of the Prins reaction are highly dependent on the specific conditions employed. The table below summarizes reported data for the reaction between α-methylstyrene and acetaldehyde.

CatalystSolventTemperatureTimeIsomer Ratio (1/2)*Reference
Lewatit® SP 120Toluene20°C24 h68:32[6]
Lewatit® SP 120Hexane20°C1 h62:38[6]
Lewatit® SP 120Hexane50°C0.5 h65:35[6]
Aqueous Sulfuric Acid-20-30°C-Favors Isomer 1[6]

*Isomer 1: (2RS,4SR,6RS)-2,4,6-trimethyl-4-phenyl-1,3-dioxane; Isomer 2: (2RS,4RS,6RS)-2,4,6-trimethyl-4-phenyl-1,3-dioxane.

Experimental Protocols

General Protocol for the Synthesis of this compound

This protocol is a generalized procedure based on common practices for the Prins reaction.[6][7] Optimization may be required.

Materials:

  • α-methylstyrene

  • Acetaldehyde or Paraldehyde (trimer of acetaldehyde)

  • Acid Catalyst (e.g., p-TsOH, H₂SO₄, or an acidic resin)

  • Anhydrous organic solvent (e.g., hexane or toluene)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (B86663) (Na₂SO₄) or magnesium sulfate (MgSO₄)

Procedure:

  • Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen), add the anhydrous solvent and the acid catalyst. Cool the mixture in an ice bath (0-5°C).

  • Reactant Addition: Slowly add α-methylstyrene (1 equivalent) to the cooled mixture. Subsequently, add acetaldehyde (at least 2 equivalents) dropwise, ensuring the temperature remains low.

  • Reaction: Allow the mixture to stir at the desired temperature (e.g., 20-30°C).[6] Monitor the reaction progress using an appropriate technique, such as Thin-Layer Chromatography (TLC) or Gas Chromatography (GC).[7][10]

  • Quenching: Once the reaction is complete, quench it by slowly adding a saturated aqueous solution of sodium bicarbonate to neutralize the acid catalyst.[7][11]

  • Work-up: Transfer the mixture to a separatory funnel. Separate the organic layer and wash it sequentially with water and brine.[11]

  • Drying and Concentration: Dry the isolated organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator.[11]

  • Purification: The crude product can be purified by vacuum distillation or column chromatography on silica (B1680970) gel to isolate the desired this compound isomers.[6][7]

Visualizations

Troubleshooting Workflow for Low Yield

TroubleshootingWorkflow Problem Low Yield of 1,3-Dioxane Cause1 Side Product Formation (Diols, Alcohols) Problem->Cause1 Cause2 Incorrect Stoichiometry Problem->Cause2 Cause3 Suboptimal Catalyst (Type or Amount) Problem->Cause3 Cause4 Incorrect Temperature or Reaction Time Problem->Cause4 Cause5 Presence of Water Problem->Cause5 Solution1 Use Excess Aldehyde (>2 equiv.) Lower Temperature Cause1->Solution1 Solution2 Use 1:2 Molar Ratio (Alkene:Aldehyde) Cause2->Solution2 Solution3 Screen Catalysts (p-TsOH, H2SO4) Optimize Loading Cause3->Solution3 Solution4 Maintain Temp < 70°C (e.g., 20-30°C) Monitor by TLC/GC Cause4->Solution4 Solution5 Use Anhydrous Reagents/Solvents Cause5->Solution5

Caption: A logical workflow for troubleshooting low yields in the Prins reaction.

Prins Reaction Mechanism and Side Reactions

ReactionMechanism cluster_reactants Reactants cluster_products Potential Products Alkene α-Methylstyrene Carbocation Carbocation Intermediate Alkene->Carbocation Electrophilic Attack Aldehyde1 Acetaldehyde ActivatedAldehyde Activated Aldehyde (Oxocarbenium Ion) Aldehyde1->ActivatedAldehyde + H⁺ ActivatedAldehyde->Carbocation Electrophilic Attack Dioxane Desired Product: 2,4,6-trimethyl-4-phenyl -1,3-dioxane Carbocation->Dioxane + Acetaldehyde [2] (favored path) Diol Side Product: 1,3-Diol Carbocation->Diol + H₂O AllylAlcohol Side Product: Allylic Alcohol Carbocation->AllylAlcohol - H⁺ Aldehyde2 Acetaldehyde (Excess) Water Water (Contaminant)

Caption: Reaction pathway for 1,3-dioxane formation and competing side reactions.

References

Identifying and minimizing side reactions in 2,4,6-trimethyl-4-phenyl-1,3-dioxane synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during the synthesis of 2,4,6-trimethyl-4-phenyl-1,3-dioxane. Our focus is on identifying and minimizing side reactions to enhance product yield and purity.

Frequently Asked Questions (FAQs)

Q1: What is the primary reaction for synthesizing this compound?

A1: The primary method is the acid-catalyzed Prins reaction, which involves the condensation of α-methylstyrene with acetaldehyde (B116499) or its trimer, paraldehyde.[1][2][3][4] This reaction leads to the formation of a six-membered dioxane ring.

Q2: What are the main products formed in this synthesis?

A2: The reaction typically yields a mixture of two diastereomers of this compound: (2RS, 4SR, 6RS) and (2RS, 4RS, 6RS).[2][5] The ratio of these isomers can be influenced by reaction conditions such as temperature, solvent, and catalyst.[2]

Q3: What are the most common side reactions?

A3: The most prevalent side reaction is the acid-catalyzed dimerization of the starting material, α-methylstyrene.[6][7][8] This can lead to the formation of unsaturated dimers like 2,4-diphenyl-4-methyl-1-pentene (B1662018) and a saturated cyclic dimer, 1,1,3-trimethyl-3-phenylindan.[6][9] At higher acid concentrations, further secondary reactions and oligomerization can also occur.

Q4: How can I minimize the formation of α-methylstyrene dimers?

A4: To minimize dimerization, it is crucial to control the reaction temperature. Lower temperatures generally favor the desired dioxane formation over dimerization.[6][9] Additionally, using the appropriate stoichiometry of reactants and a suitable catalyst can help improve selectivity.

Q5: What types of catalysts are effective for this synthesis?

A5: A variety of Brønsted acids can be used as catalysts. These include sulfuric acid, p-toluenesulfonic acid, and strongly acidic cation exchange resins like Amberlyst-15.[2][5] The choice of catalyst can affect the reaction rate and the ratio of diastereomers produced.[2]

Q6: How can the diastereomers of the product be separated?

A6: The diastereomeric products can be separated by fractional distillation under reduced pressure due to their different boiling points.[2][5] Preparative gas chromatography can also be employed for isolating pure isomers.[2]

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Low Yield of Dioxane Product - Inefficient catalysis. - Suboptimal reaction temperature. - Presence of water in reactants or solvent. - Insufficient reaction time.- Use a strong acid catalyst like sulfuric acid or p-toluenesulfonic acid. - Maintain a low reaction temperature (e.g., 20-30°C) to favor dioxane formation.[5] - Ensure all reactants and solvents are anhydrous. - Monitor the reaction progress by GC or TLC to ensure completion.
High Levels of α-Methylstyrene Dimers - High reaction temperature. - High concentration of acid catalyst. - Prolonged reaction time at elevated temperatures.- Lower the reaction temperature. Dimerization is often favored at higher temperatures.[6][9] - Optimize the catalyst loading to the minimum effective amount. - Monitor the reaction closely and stop it once the starting material is consumed to avoid prolonged exposure to acidic conditions.
Formation of Complex Product Mixture - Unoptimized reaction conditions leading to multiple side reactions. - Use of α-methylstyrene can lead to complex mixtures due to its reactivity.- Carefully control stoichiometry, temperature, and catalyst concentration. - Consider a gradual addition of the acid catalyst to the reaction mixture. - Purify the crude product using fractional distillation or column chromatography to isolate the desired dioxane.[2][5]
Undesirable Diastereomer Ratio - The ratio of diastereomers is influenced by thermodynamic and kinetic control.- Vary the reaction solvent and temperature. For example, different ratios are obtained in toluene (B28343) versus hexane.[2] - It is possible to isomerize the less desired diastereomer to the more stable one by acid treatment.[5]
Difficulty in Product Purification - Similar boiling points of byproducts and the desired product.- Employ high-efficiency fractional distillation with a packed column under vacuum.[2][5] - For laboratory scale, column chromatography on silica (B1680970) gel can be an effective purification method.

Data Presentation

Table 1: Influence of Reaction Conditions on Diastereomer Ratio of this compound

CatalystSolventTemperature (°C)Time (h)Ratio of Isomer 1* : Isomer 2**Reference
Lewatit® SP 120Toluene202468 : 32[2]
Lewatit® SP 120Hexane20162 : 38[2]
Lewatit® SP 120Hexane500.565 : 35[2]

*Isomer 1: (2RS, 4SR, 6RS)-2,4,6-trimethyl-4-phenyl-1,3-dioxane **Isomer 2: (2RS, 4RS, 6RS)-2,4,6-trimethyl-4-phenyl-1,3-dioxane

Experimental Protocols

Key Experiment: Synthesis of this compound using an Acidic Ion-Exchange Resin Catalyst

This protocol is adapted from procedures described in the patent literature.[2]

Materials:

  • α-Methylstyrene

  • Acetaldehyde

  • Strongly acidic cation exchange resin (e.g., Amberlyst-15 or Lewatit® SP 120), dried

  • Toluene (anhydrous)

  • Sodium bicarbonate solution (saturated)

  • Anhydrous magnesium sulfate

  • Standard laboratory glassware for organic synthesis, including a round-bottom flask, condenser, and magnetic stirrer.

Procedure:

  • To a stirred suspension of the acidic ion-exchange resin (e.g., 5 g) in anhydrous toluene (e.g., 100 g) in a round-bottom flask, add a mixture of α-methylstyrene (1.0 mole equivalent) and acetaldehyde (2.0 mole equivalents) dropwise at 20°C. Use an ice-water bath to maintain the temperature.

  • After the addition is complete, continue to stir the reaction mixture at room temperature. Monitor the progress of the reaction by gas chromatography (GC) or thin-layer chromatography (TLC).

  • Once the reaction has reached the desired conversion, filter off the catalyst.

  • Wash the filtrate with a saturated sodium bicarbonate solution to neutralize any residual acidity, followed by a wash with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator.

  • The crude product, a mixture of diastereomers, can be purified by fractional distillation under vacuum.

Visualizations

Reaction_Pathway Reactants α-Methylstyrene + Acetaldehyde Intermediate Carbocation Intermediate Reactants->Intermediate H⁺ Catalyst Product This compound (Diastereomeric Mixture) Intermediate->Product + Acetaldehyde - H₂O Side_Reactant α-Methylstyrene (Excess) Side_Product α-Methylstyrene Dimers (e.g., 2,4-diphenyl-4-methyl-1-pentene) Side_Reactant->Side_Product H⁺ Catalyst (Higher Temp.)

Caption: Main reaction pathway and major side reaction in the synthesis.

Troubleshooting_Workflow Start Experiment Start Low_Yield Issue: Low Yield? Start->Low_Yield Check_Catalyst Check Catalyst Activity and Loading Low_Yield->Check_Catalyst Yes High_Byproducts Issue: High Byproduct Formation? Low_Yield->High_Byproducts No Check_Catalyst->High_Byproducts Check_Temp Verify Reaction Temperature Check_Temp->High_Byproducts Check_Purity Analyze Purity of Starting Materials Check_Purity->High_Byproducts Lower_Temp Lower Reaction Temperature High_Byproducts->Lower_Temp Yes Purification Purification Step (Distillation/Chromatography) High_Byproducts->Purification No Lower_Temp->Purification Optimize_Catalyst Optimize Catalyst Concentration Optimize_Catalyst->Purification Success Successful Synthesis Purification->Success

Caption: A logical workflow for troubleshooting common synthesis issues.

References

Technical Support Center: Optimizing Diastereoselectivity in the Synthesis of 2,4,6-Trimethyl-4-phenyl-1,3-dioxane

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 2,4,6-trimethyl-4-phenyl-1,3-dioxane. The primary focus is on optimizing the diastereoselectivity of this reaction to favor the desired isomer.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of this compound in a question-and-answer format.

Question 1: My reaction is producing a low yield of the desired this compound. What are the possible causes and solutions?

Answer:

Low yields can stem from several factors related to the Prins reaction between α-methylstyrene and acetaldehyde (B116499) (or its trimer, paraldehyde).[1][2]

  • Incomplete Reaction: The reaction may not have reached completion.

    • Solution: Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography (GC). Consider increasing the reaction time or temperature. Ensure your catalyst is active and used in the appropriate amount.[1]

  • Suboptimal Reaction Conditions: The chosen temperature, solvent, or catalyst may not be ideal.

    • Solution: Systematically screen different Brønsted acid catalysts (e.g., p-toluenesulfonic acid, sulfuric acid, acidic ion-exchange resin) and solvents (e.g., toluene, hexane).[1] Temperature is also a critical parameter; higher temperatures may be required to drive the reaction to completion, but can also affect selectivity.

  • Side Reactions: The formation of byproducts can consume starting materials. Common side reactions in Prins-type reactions include the formation of allylic alcohols and polymerization of the alkene.[1][2]

    • Solution: Ensure anhydrous conditions if possible, as the presence of water can lead to the formation of 1,3-diols.[2] Using a stoichiometric amount of the aldehyde can help minimize the formation of unwanted dioxane byproducts from excess aldehyde.[1]

  • Product Loss During Workup: The product may be lost during the extraction or purification steps.

    • Solution: After quenching the reaction with a mild base like saturated sodium bicarbonate solution, ensure efficient extraction with a suitable organic solvent.[1] Purification by vacuum distillation or column chromatography should be performed carefully to minimize loss of the product.

Question 2: The diastereoselectivity of my synthesis is poor, resulting in a nearly 1:1 mixture of the (2RS, 4SR, 6RS) and (2RS, 4RS, 6RS) isomers. How can I improve the ratio in favor of the desired diastereomer?

Answer:

Optimizing diastereoselectivity is a key challenge in this synthesis. The ratio of the isomers is highly dependent on the reaction conditions, which can be tuned to favor the thermodynamically or kinetically controlled product.

  • Choice of Catalyst: The type and amount of acid catalyst can significantly influence the diastereomeric ratio.

    • Solution: Experiment with different Brønsted acids. For instance, strongly acidic cation exchange resins have been used, as well as sulfuric acid and p-toluenesulfonic acid.[3] The catalyst can influence the transition state geometry, thereby affecting the stereochemical outcome.

  • Reaction Temperature: Temperature is a critical factor in controlling the diastereoselectivity of reversible reactions like acetal (B89532) formation.

    • Solution: Lowering the reaction temperature often favors the formation of the thermodynamically more stable diastereomer.[1] Conversely, higher temperatures may lead to a kinetically controlled product distribution. A systematic study of the temperature profile is recommended to find the optimal balance between reaction rate and selectivity.

  • Solvent Effects: The polarity and coordinating ability of the solvent can impact the stability of the transition states leading to the different diastereomers.

    • Solution: Screen a range of solvents with varying polarities, such as non-polar solvents like hexane (B92381) and toluene. The choice of solvent can influence the conformational preferences of the intermediates, thus affecting the final diastereomeric ratio.

  • Reaction Time: Allowing the reaction to reach thermodynamic equilibrium can favor the more stable isomer.

    • Solution: Increase the reaction time, especially at lower temperatures, and monitor the isomer ratio over time by GC or ¹H NMR to determine when equilibrium has been reached.

Question 3: How can I determine the diastereomeric ratio of my product mixture?

Answer:

The most reliable method for determining the diastereomeric ratio of this compound is through ¹H NMR spectroscopy.[1]

  • Sample Preparation: Prepare a solution of the purified product mixture in a deuterated solvent such as CDCl₃.

  • ¹H NMR Acquisition: Acquire a high-resolution ¹H NMR spectrum.

  • Signal Integration: The two diastereomers will have distinct chemical shifts for some of their protons. The acetal proton at the C2 position is often a well-resolved signal that can be used for diagnosis and integration.[1] By comparing the integration of the signals corresponding to each diastereomer, the ratio can be accurately calculated.

Gas Chromatography (GC) can also be a useful technique for separating and quantifying the diastereomers, especially when calibrated with pure samples of each isomer if available.

Frequently Asked Questions (FAQs)

Q1: What are the starting materials for the synthesis of this compound?

A1: The synthesis is typically achieved through the acid-catalyzed reaction of α-methylstyrene with two equivalents of acetaldehyde or its stable trimer, paraldehyde (B1678423).[3]

Q2: Which diastereomer is generally the thermodynamically more stable one?

A2: In many substituted 1,3-dioxanes, the isomer with the maximum number of substituents in the equatorial position is the most stable. For this compound, a detailed conformational analysis would be required to definitively predict the most stable isomer, but it is often the case that lower reaction temperatures favor one diastereomer, which is presumed to be the thermodynamically more stable one.[1]

Q3: What type of catalyst is most effective for this reaction?

A3: Strong Brønsted acids are typically used as catalysts. Examples include sulfuric acid, p-toluenesulfonic acid, and strongly acidic cation exchange resins.[3] The choice of catalyst can impact both the reaction rate and the diastereoselectivity.

Q4: What is the general work-up procedure for this reaction?

A4: A typical work-up involves cooling the reaction mixture, followed by quenching the acid catalyst with a mild aqueous base such as saturated sodium bicarbonate solution. The product is then extracted into an organic solvent (e.g., ethyl acetate (B1210297) or diethyl ether), and the organic layer is washed with water and brine, dried over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), and concentrated under reduced pressure.[1]

Q5: How can the diastereomers be separated?

A5: Separation of the diastereomers can be challenging due to their similar physical properties. Fractional distillation under reduced pressure may be effective. If distillation is insufficient, column chromatography on silica (B1680970) gel can be employed, although finding a solvent system that provides good separation may require some optimization.

Data Presentation

The following table summarizes the influence of various reaction conditions on the diastereomeric ratio of (2RS, 4SR, 6RS)-2,4,6-trimethyl-4-phenyl-1,3-dioxane (Isomer 1) to (2RS, 4RS, 6RS)-2,4,6-trimethyl-4-phenyl-1,3-dioxane (Isomer 2).

CatalystSolventTemperature (°C)Reaction Time (h)Ratio of Isomer 1 : Isomer 2
Strongly acidic cation exchange resinToluene202468 : 32
Strongly acidic cation exchange resinHexane20162 : 38
Strongly acidic cation exchange resinHexane500.565 : 35
Aqueous Sulfuric Acid-20-30-≥ 80 : 20

Data sourced from patent literature. The reaction using aqueous sulfuric acid is noted to achieve a ratio of at least 80:20.

Experimental Protocols

Optimized Protocol for the Diastereoselective Synthesis of this compound

This protocol is designed to favor the formation of the (2RS, 4SR, 6RS) isomer by using conditions that approach thermodynamic control.

Materials:

  • α-Methylstyrene

  • Paraldehyde (trimer of acetaldehyde)

  • p-Toluenesulfonic acid (p-TSA) or concentrated Sulfuric Acid

  • Toluene (or Hexane)

  • Saturated aqueous sodium bicarbonate solution

  • Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Organic solvent for extraction (e.g., ethyl acetate)

Procedure:

  • Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add α-methylstyrene (1.0 equivalent) and the chosen solvent (e.g., toluene).

  • Reagent Addition: Slowly add paraldehyde (at least 0.67 equivalents, which corresponds to 2.0 equivalents of acetaldehyde) to the stirred solution.

  • Catalyst Addition: Add a catalytic amount of the Brønsted acid (e.g., 0.01-0.05 equivalents of p-TSA or a few drops of concentrated sulfuric acid).

  • Reaction: Stir the reaction mixture at a controlled temperature (e.g., 20-30°C) for an extended period (e.g., 24 hours) to allow the reaction to reach equilibrium. Monitor the progress of the reaction and the diastereomeric ratio by taking small aliquots for GC or ¹H NMR analysis.

  • Work-up: Once the desired diastereomeric ratio is achieved, cool the reaction mixture to room temperature. Carefully quench the reaction by slowly adding saturated aqueous sodium bicarbonate solution until the evolution of gas ceases.

  • Extraction: Transfer the mixture to a separatory funnel and extract the product with an organic solvent (e.g., ethyl acetate, 3 x 50 mL).

  • Washing and Drying: Combine the organic layers and wash with water and then with brine. Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.

  • Purification: Filter off the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product. The crude product can be purified by vacuum distillation or flash column chromatography on silica gel to separate the diastereomers.

Mandatory Visualization

Troubleshooting_Diastereoselectivity start Low Diastereoselectivity (e.g., ~1:1 ratio) catalyst Evaluate Catalyst start->catalyst temp Optimize Temperature start->temp solvent Screen Solvents start->solvent time Adjust Reaction Time start->time catalyst_sol Try different Brønsted acids (e.g., H₂SO₄, p-TSA, resin) catalyst->catalyst_sol temp_sol Lower temperature to favor thermodynamic product temp->temp_sol solvent_sol Test non-polar solvents (e.g., Toluene, Hexane) solvent->solvent_sol time_sol Increase time to reach thermodynamic equilibrium time->time_sol check Improved Diastereoselectivity? catalyst_sol->check temp_sol->check solvent_sol->check time_sol->check end_good Achieved Desired Selectivity check->end_good Yes end_bad Re-evaluate Reaction Design (Consider alternative synthetic routes) check->end_bad No

Caption: Troubleshooting workflow for low diastereoselectivity.

References

Technical Support Center: Purification of 2,4,6-trimethyl-4-phenyl-1,3-dioxane Isomers

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the purification of 2,4,6-trimethyl-4-phenyl-1,3-dioxane isomers.

Frequently Asked Questions (FAQs)

Q1: What are the primary isomers of this compound I should expect from synthesis?

The synthesis of this compound, typically through the acid-catalyzed condensation of α-methylstyrene and acetaldehyde, results in a mixture of diastereomers. The two main isomers are the (2RS, 4SR, 6RS) and (2RS, 4RS, 6RS) forms. The ratio of these isomers can vary depending on reaction conditions such as solvent, temperature, and reaction time.

Q2: Why is the separation of these isomers challenging?

Diastereomers have very similar physical properties, including boiling points and polarity, which makes their separation difficult. Standard purification techniques like distillation and column chromatography require careful optimization to achieve good resolution between the isomers.

Q3: What are the most common methods for purifying these isomers?

The most common methods for separating this compound isomers are fractional distillation under vacuum and column chromatography (including flash chromatography and HPLC).

Q4: Can the isomers interconvert during purification?

Yes, acid-catalyzed isomerization or epimerization is a significant challenge. Since the synthesis often employs an acid catalyst, residual acid in the crude product can lead to interconversion of the diastereomers, especially upon heating during distillation. It is crucial to neutralize the crude mixture before purification. 1,3-Dioxanes are susceptible to acid-catalyzed hydrolysis and rearrangement.[1][2]

Q5: Are there analytical methods to determine the isomeric ratio?

Gas chromatography (GC) and High-Performance Liquid Chromatography (HPLC) are effective for determining the ratio of the isomers in a mixture. GC-MS can also be used for identification and quantification.

Troubleshooting Guides

Fractional Distillation

Issue: Poor separation of isomers.

  • Possible Cause: The boiling points of the diastereomers are very close, making separation by atmospheric distillation inefficient.

  • Solution:

    • Vacuum Distillation: Perform fractional distillation under reduced pressure. Lowering the pressure reduces the boiling points and can increase the boiling point difference between the isomers, improving separation.

    • High-Efficiency Column: Use a fractionating column with a high number of theoretical plates (e.g., a Vigreux column or a packed column).

    • Slow Distillation Rate: A slow and steady distillation rate allows for better equilibrium between the liquid and vapor phases in the column, enhancing separation.

Issue: Product decomposition or isomerization during distillation.

  • Possible Cause: The presence of residual acid catalyst from the synthesis is causing the isomers to interconvert or decompose at high temperatures.

  • Solution:

    • Neutralization: Before distillation, wash the crude product with a mild base (e.g., saturated sodium bicarbonate solution) to remove any residual acid.

    • Lower Temperature: Utilize vacuum distillation to lower the required temperature, minimizing thermal stress on the molecules.

Column Chromatography (Flash and HPLC)

Issue: Co-elution or poor resolution of isomers.

  • Possible Cause: The polarity difference between the isomers is insufficient for separation with the chosen stationary and mobile phases.

  • Solution:

    • Optimize Mobile Phase: Systematically vary the solvent polarity. For normal-phase chromatography on silica (B1680970) gel, try different ratios of non-polar (e.g., hexane) and moderately polar (e.g., ethyl acetate, diethyl ether) solvents. Small changes in the solvent composition can significantly impact resolution.

    • Change Stationary Phase: If optimizing the mobile phase is unsuccessful, consider a different stationary phase. For HPLC, options include phenyl, cyano, or C18 columns.

    • Temperature Control (HPLC): Adjusting the column temperature can alter the selectivity and improve separation.

    • Flow Rate Optimization (HPLC): Lowering the flow rate can increase the number of theoretical plates and improve resolution, although it will increase the run time.

Issue: Tailing peaks.

  • Possible Cause: Strong interactions between the dioxane's oxygen atoms and active sites on the silica gel.

  • Solution:

    • Add a Modifier: Add a small amount of a polar solvent like methanol (B129727) or a basic modifier like triethylamine (B128534) to the eluent to block the active sites on the silica gel and improve peak shape.

Data Presentation

Property(2RS, 4SR, 6RS) IsomerIsomer MixtureReference
Boiling Point 99-101 °C at 9-9.5 hPa100-108 °C at 9 hPa
GC Purity (after distillation) 99.9%Not Applicable
Molecular Weight 206.28 g/mol 206.28 g/mol [3]

Experimental Protocols

Protocol 1: Neutralization of Crude Product
  • Transfer the crude reaction mixture to a separatory funnel.

  • Add an equal volume of a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

  • Shake the funnel gently, venting frequently to release any pressure buildup.

  • Allow the layers to separate and discard the aqueous layer.

  • Wash the organic layer with brine (saturated NaCl solution).

  • Dry the organic layer over anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄).

  • Filter to remove the drying agent, and concentrate the organic phase under reduced pressure.

Protocol 2: Fractional Vacuum Distillation
  • Assemble a fractional distillation apparatus with a Vigreux or packed column.

  • Place the neutralized and dried crude product in the distillation flask with a stir bar.

  • Connect the apparatus to a vacuum pump with a cold trap and a manometer.

  • Begin heating and stirring the mixture.

  • Collect the initial fraction (forerun) which may contain volatile impurities.

  • Slowly and carefully collect the fractions as the temperature stabilizes at the boiling point of the isomer mixture.

  • Monitor the purity of the collected fractions using GC or HPLC.

Protocol 3: Flash Column Chromatography
  • Stationary Phase: Silica gel (230-400 mesh).

  • Mobile Phase: Start with a low polarity eluent (e.g., 98:2 hexane:ethyl acetate) and gradually increase the polarity based on TLC analysis.

  • Sample Loading: Dissolve the crude mixture in a minimal amount of the initial eluent or a slightly more polar solvent and load it onto the column.

  • Elution: Run the column with the optimized eluent system, collecting fractions.

  • Fraction Analysis: Analyze the collected fractions by TLC or GC to identify the pure isomers.

  • Combine the pure fractions and remove the solvent under reduced pressure.

Mandatory Visualizations

G Troubleshooting Workflow for Poor Isomer Separation start Poor Isomer Separation method Purification Method? start->method distillation Fractional Distillation method->distillation Distillation chromatography Column Chromatography method->chromatography Chromatography dist_q1 Using Vacuum? distillation->dist_q1 chrom_q1 Optimized Mobile Phase? chromatography->chrom_q1 dist_a1_yes Increase Column Efficiency (e.g., packed column) dist_q1->dist_a1_yes Yes dist_a1_no Implement Vacuum dist_q1->dist_a1_no No dist_q2 Neutralized Crude? dist_a1_yes->dist_q2 dist_a1_no->dist_q2 dist_a2_yes Slow Distillation Rate dist_q2->dist_a2_yes Yes dist_a2_no Neutralize Before Distillation dist_q2->dist_a2_no No chrom_a1_yes Change Stationary Phase chrom_q1->chrom_a1_yes Yes chrom_a1_no Systematically Vary Solvent Ratio chrom_q1->chrom_a1_no No chrom_q2 Peak Tailing? chrom_a1_yes->chrom_q2 chrom_a1_no->chrom_q2 chrom_a2_yes Add Modifier to Eluent (e.g., TEA, MeOH) chrom_q2->chrom_a2_yes Yes chrom_a2_no Consider Temperature/Flow Rate (HPLC) chrom_q2->chrom_a2_no No

Caption: Troubleshooting workflow for poor isomer separation.

G General Experimental Workflow for Isomer Purification start Crude Isomer Mixture neutralize Neutralize with NaHCO3 wash start->neutralize dry Dry with Na2SO4/MgSO4 neutralize->dry purify Choose Purification Method dry->purify distill Fractional Vacuum Distillation purify->distill Close B.P. column Column Chromatography purify->column High Purity Needed analyze Analyze Fractions (GC/HPLC) distill->analyze column->analyze combine Combine Pure Fractions analyze->combine end Pure Isomers combine->end

Caption: General experimental workflow for isomer purification.

References

Technical Support Center: Resolving NMR Peak Overlap in the Spectrum of 2,4,6-trimethyl-4-phenyl-1,3-dioxane

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address specific issues encountered during the NMR spectroscopic analysis of 2,4,6-trimethyl-4-phenyl-1,3-dioxane. The stereochemistry and substitution pattern of this molecule can lead to significant signal overlap in its NMR spectrum, complicating structural elucidation and purity assessment. This guide offers strategies and experimental protocols to overcome these challenges.

Troubleshooting Guide

This section addresses common problems related to signal overlap in the ¹H NMR spectrum of this compound in a question-and-answer format, providing actionable solutions.

Question 1: The methyl signals in the ¹H NMR spectrum of my this compound sample are overlapping. How can I resolve them?

Answer: Overlap of the three methyl signals (at positions 2, 4, and 6) is a common issue. The first and simplest approach is to try a different deuterated solvent.[1] Aromatic solvents like benzene-d₆ or pyridine-d₅ can induce significant chemical shift changes, known as Aromatic Solvent-Induced Shifts (ASIS), which may be sufficient to resolve the overlapping signals.[1] If this fails, using a lanthanide shift reagent (LSR) is a highly effective method.[2][3][4]

Solution A: Change of Solvent

Changing the solvent can alter the chemical shifts of protons due to different solute-solvent interactions.[1] Aromatic solvents, in particular, can cause significant shifts that may resolve overlapping signals.[1]

Solution B: Lanthanide Shift Reagents (LSRs)

LSRs are paramagnetic complexes that can coordinate to Lewis basic sites in a molecule, such as the oxygen atoms in the dioxane ring.[5][6] This coordination induces large changes in the chemical shifts of nearby protons, with the magnitude of the shift dependent on the distance from the lanthanide ion.[2][5] This can effectively spread out a crowded region of the spectrum.[4]

Question 2: The signals for the methylene (B1212753) and methine protons on the dioxane ring are complex and overlapping. What are my options?

Answer: The non-equivalent methylene protons and the methine protons at positions 2 and 6 can lead to complex multiplets that are difficult to interpret due to overlap. In this scenario, two-dimensional (2D) NMR techniques are the most powerful tools.[7][8]

Solution A: 2D Homonuclear Correlation Spectroscopy (COSY)

A COSY spectrum will reveal correlations between protons that are spin-spin coupled.[8][9] This allows you to trace the connectivity between the methine and methylene protons, helping to assign individual resonances even when they are overlapped in the 1D spectrum.[1]

Solution B: 2D Heteronuclear Correlation Spectroscopy (HSQC/HMQC)

An HSQC or HMQC experiment correlates proton signals with the signals of the carbon atoms to which they are directly attached.[8][9] Since ¹³C spectra are generally better dispersed, this technique can effectively resolve overlapping proton signals by spreading them out in the second dimension based on the carbon chemical shifts.[7]

Question 3: I have tried using a lanthanide shift reagent, but it is causing significant line broadening. What can I do?

Answer: Line broadening is a known limitation of lanthanide shift reagents.[3][6] This effect can sometimes obscure coupling information and make integration unreliable.

Troubleshooting & Optimization:

  • Reduce the LSR Concentration: Use the minimum amount of LSR necessary to achieve the desired signal separation. A titration experiment, where you add small aliquots of the LSR and acquire a spectrum after each addition, is the best approach to find the optimal concentration.[8]

  • Use a Different Lanthanide Ion: Different lanthanide ions have varying abilities to induce shifts versus broadening. Europium (Eu) and praseodymium (Pr) complexes are common choices.[3] If one causes excessive broadening, trying the other may yield better results.

  • Acquire the Spectrum at a Different Temperature: In some cases, adjusting the temperature can affect the exchange rate between the LSR and the substrate, potentially reducing line broadening.

Frequently Asked Questions (FAQs)

Q1: What is the expected ¹H NMR spectrum of this compound like?

A1: Based on its structure, you can expect distinct signals for the three methyl groups, the methylene protons, the two methine protons on the dioxane ring, and the protons of the phenyl group. The stereochemistry of the molecule will render the two methylene protons diastereotopic, meaning they are non-equivalent and should appear as a complex multiplet. The complexity of the spectrum and the potential for overlap arise from the similar chemical environments of some of these protons.

Q2: Which lanthanide shift reagent should I choose?

A2: The choice of LSR depends on the desired direction of the chemical shift. Europium-based reagents, such as Eu(fod)₃, typically induce downfield shifts, while praseodymium-based reagents cause upfield shifts.[3] For resolving overlapping signals, either can be effective. The key is to introduce a differential shift to the overlapping protons.

Q3: Are there alternatives to lanthanide shift reagents for resolving peak overlap?

A3: Yes. Besides changing the solvent and using 2D NMR techniques, you can also try varying the temperature of the experiment.[1] In some cases, changes in temperature can alter the conformation of the molecule or its interactions with the solvent, leading to changes in chemical shifts that may resolve overlapping signals.[1] For more complex problems, advanced techniques like 3D NMR or the use of "pure-shift" NMR methods that simplify multiplets to singlets can be employed.[10][11]

Q4: How can I confirm the assignments I've made after resolving the signals?

A4: A combination of 2D NMR experiments is often necessary for unambiguous assignment. A COSY spectrum will establish proton-proton connectivities, an HSQC will link protons to their attached carbons, and a Heteronuclear Multiple Bond Correlation (HMBC) experiment will show longer-range (2-3 bond) correlations between protons and carbons.[9] Nuclear Overhauser Effect Spectroscopy (NOESY) can also be used to identify protons that are close in space.[1]

Data Presentation

The following tables provide a qualitative comparison of different techniques for resolving NMR peak overlap and a hypothetical example of the effect of a lanthanide shift reagent on the chemical shifts of the methyl protons in this compound.

Table 1: Comparison of NMR Peak Resolution Techniques

TechniquePrincipleAdvantagesLimitations
Solvent Change Alters solute-solvent interactions, inducing chemical shift changes.[1]Simple, quick, and inexpensive.May not be effective for all overlaps; can be a trial-and-error process.
Lanthanide Shift Reagents (LSRs) Paramagnetic ions coordinate to Lewis basic sites, inducing large chemical shifts.[2][3]Very effective for molecules with Lewis bases; provides structural information.Can cause line broadening; requires a Lewis basic site; can be expensive.[3]
2D NMR (COSY, HSQC) Disperses signals into a second dimension based on coupling or connectivity.[7]Highly effective for complex spectra; provides detailed structural information.Longer experiment times; requires more sophisticated instrumentation and data processing.
Variable Temperature NMR Alters molecular conformation and dynamics, affecting chemical shifts.[1]Can resolve signals from species in dynamic equilibrium.May have limited effect on some molecules; requires temperature control unit.

Table 2: Hypothetical ¹H NMR Chemical Shift Data for Methyl Protons with and without Lanthanide Shift Reagent (LSR)

ProtonChemical Shift (ppm) without LSRChemical Shift (ppm) with Eu(fod)₃ (0.1 eq)Induced Shift (Δδ, ppm)
C2-CH₃ 1.25 (s)1.85 (s)0.60
C4-CH₃ 1.30 (s)2.50 (s)1.20
C6-CH₃ 1.28 (d)2.10 (d)0.82

Note: This data is hypothetical and for illustrative purposes only.

Experimental Protocols

Protocol 1: Resolving Peak Overlap Using a Lanthanide Shift Reagent

  • Sample Preparation: Prepare a standard NMR sample of your this compound in a dry, deuterated solvent (e.g., CDCl₃).

  • Acquire Initial Spectrum: Obtain a standard 1D ¹H NMR spectrum of your sample.

  • Prepare LSR Stock Solution: Prepare a stock solution of the chosen LSR (e.g., Eu(fod)₃) in the same deuterated solvent.

  • Titration: Add a small, known volume of the LSR stock solution to the NMR tube. Gently mix the sample and acquire a new ¹H NMR spectrum.[8]

  • Monitor Changes: Observe the changes in the chemical shifts and resolution of the signals.

  • Repeat: Continue adding small aliquots of the LSR stock solution, acquiring a spectrum after each addition, until the desired signal separation is achieved without excessive line broadening.[8]

Protocol 2: Resolving Peak Overlap Using 2D COSY

  • Sample Preparation: Prepare a moderately concentrated sample of your compound in a deuterated solvent.

  • Instrument Setup: On the NMR spectrometer, load a standard COSY pulse sequence.

  • Set Parameters:

    • Set the spectral width to encompass all proton signals.

    • Set the number of increments in the indirect dimension (t₁), typically 256 or 512.

    • Set the number of scans per increment, depending on the sample concentration.

  • Acquire Data: Start the 2D experiment. Acquisition time can range from minutes to a few hours.

  • Process Data: Process the acquired data using the appropriate software to generate the 2D COSY spectrum. Cross-peaks will indicate which protons are coupled to each other.[1]

Mandatory Visualization

logical_relationship start Peak Overlap Observed in 1D NMR Spectrum solvent_change Change Deuterated Solvent (e.g., to Benzene-d6) start->solvent_change Simplest First Step two_d_nmr Perform 2D NMR (COSY, HSQC) start->two_d_nmr For Complex Spectra check_resolution1 Is Overlap Resolved? solvent_change->check_resolution1 lsr Use Lanthanide Shift Reagent (LSR) check_broadening Is Line Broadening Acceptable? lsr->check_broadening end_resolved Peak Overlap Resolved two_d_nmr->end_resolved Typically Resolves Complex Overlap end_unresolved Consider Advanced Techniques (e.g., 3D NMR, Pure-Shift) two_d_nmr->end_unresolved If Still Unresolved check_resolution1->lsr No check_resolution1->end_resolved Yes check_resolution2 Is Overlap Resolved? check_resolution2->two_d_nmr No check_resolution2->end_resolved Yes check_broadening->lsr No, Adjust Concentration check_broadening->check_resolution2 Yes

Caption: Decision workflow for resolving NMR peak overlap.

experimental_workflow start Prepare Sample in Deuterated Solvent acquire_1d Acquire Standard 1D ¹H NMR Spectrum start->acquire_1d evaluate Evaluate Peak Overlap acquire_1d->evaluate no_overlap Proceed with Analysis evaluate->no_overlap No overlap Peak Overlap Confirmed evaluate->overlap Yes select_method Select Resolution Method (LSR, 2D NMR, etc.) overlap->select_method acquire_new_data Acquire New Data with Selected Method select_method->acquire_new_data analyze Analyze Resolved Spectrum acquire_new_data->analyze

Caption: General experimental workflow for NMR analysis.

References

Methods to improve the yield of a specific 2,4,6-trimethyl-4-phenyl-1,3-dioxane isomer

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers engaged in the synthesis of 2,4,6-trimethyl-4-phenyl-1,3-dioxane, with a focus on maximizing the yield of the desired (2RS,4SR,6RS) diastereomer, known for its characteristic grapefruit-like fragrance.

Frequently Asked Questions (FAQs)

Q1: What is the primary method for synthesizing this compound?

A1: The most common method is the acid-catalyzed condensation of α-methylstyrene with two equivalents of acetaldehyde (B116499).[1] This reaction, a type of Prins reaction, forms the 1,3-dioxane (B1201747) ring structure. The reaction is reversible and typically yields a mixture of diastereomers.[2][3]

Q2: Which isomer is the target compound with the desirable fragrance?

A2: The target isomer is typically the (2RS,4SR,6RS)-2,4,6-trimethyl-4-phenyl-1,3-dioxane, which possesses a strong, fresh, grapefruit-like aroma.[1][2] The other main diastereomer, (2RS,4RS,6RS)-2,4,6-trimethyl-4-phenyl-1,3-dioxane, is often described as having a less desirable "chemical solvent" odor.[2]

Q3: How can the formation of the desired isomer be favored?

A3: The ratio of the diastereomers is sensitive to reaction conditions such as solvent, temperature, and reaction time.[1][4] Additionally, it is possible to isomerize the undesired (2RS,4RS,6RS) isomer into the desired (2RS,4SR,6RS) isomer by treating it with an acid, which shifts the equilibrium toward the thermodynamically more stable product.[1][4]

Q4: What are the key factors for maximizing the overall reaction yield?

A4: To maximize the yield of acetal (B89532) formation, two principles are critical:

  • Use of an Acid Catalyst: The reaction requires an acid catalyst as alcohols (or hemiacetals) are weak nucleophiles.[3][5] Strong Brønsted acids or acidic ion-exchange resins are effective.[1][4]

  • Removal of Water: The reaction produces water as a byproduct, and since the reaction is at equilibrium, water must be removed to drive the reaction toward the product side.[3][6][7] This is often accomplished using a Dean-Stark apparatus during reflux.

Troubleshooting Guide: Low Yield and Incorrect Isomer Ratio

This section addresses common problems encountered during the synthesis.

IssuePotential CauseRecommended SolutionExpected Outcome
Low or No Product Yield Ineffective Catalyst Use a strong Brønsted acid catalyst like sulfuric acid (H₂SO₄), p-toluenesulfonic acid (p-TsOH), or a strongly acidic cation exchange resin (e.g., Lewatit® SP 120).[1][4]Increased reaction rate and conversion to the dioxane product.
Presence of Water in Reactants Ensure all reactants (acetaldehyde, α-methylstyrene) and the solvent are anhydrous. During the reaction, use a Dean-Stark apparatus or molecular sieves to remove the water formed.[3][8]Shifts the reaction equilibrium towards the product, increasing the overall yield.[6]
Suboptimal Temperature The reaction temperature influences the isomer ratio. Lower temperatures (e.g., 20°C) may favor the desired isomer, though reaction times may be longer.[4]Improved selectivity for the target isomer.
Incorrect Isomer Ratio (High proportion of undesired isomer) Kinetic vs. Thermodynamic Control The reaction may initially form a kinetic product mixture. Allowing the reaction to proceed for a longer duration under acidic conditions can facilitate equilibration to the more stable thermodynamic product.[4]An increased ratio of the (2RS,4SR,6RS) isomer to the (2RS,4RS,6RS) isomer.
Solvent Effects The choice of solvent significantly impacts the isomer ratio. Experiment with different solvents to optimize for the desired isomer.[4]The isomer ratio can be controlled and optimized. See Table 1 for examples.
Reaction Stalls or is Sluggish Insufficient Catalyst Ensure a sufficient catalytic amount of acid is used. If using a solid acid catalyst, ensure it is active and has not been deactivated.Improved reaction rate and complete conversion of starting materials.
Poor Mixing Ensure efficient stirring of the reaction mixture, particularly if using a heterogeneous catalyst like an ion-exchange resin.Improved contact between reactants and the catalyst, leading to a faster and more efficient reaction.

Data on Isomer Ratios

The selection of solvent and reaction conditions has a demonstrable effect on the resulting ratio of the desired isomer 1 ((2RS,4SR,6RS)) to isomer 2 ((2RS,4RS,6RS)).

Table 1: Influence of Reaction Conditions on Isomer Ratio

SolventTemperatureTimeRatio of Isomer 1 : Isomer 2Reference
Toluene20°C24 h68 : 32[4]
Hexane20°C1 h62 : 38[4]
Hexane50°C0.5 h65 : 35[4]

Experimental Protocols

General Synthesis of this compound

This protocol is a representative procedure based on literature methods.[1][4]

Materials:

  • α-methylstyrene

  • Acetaldehyde or Paraldehyde

  • Anhydrous Toluene or Hexane

  • Acid Catalyst (e.g., p-TsOH or Lewatit® SP 120)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Saturated Sodium Bicarbonate Solution (NaHCO₃)

  • Brine (Saturated NaCl solution)

Procedure:

  • Set up a round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a Dean-Stark apparatus.

  • Charge the flask with α-methylstyrene and the chosen anhydrous solvent (e.g., toluene).

  • Add the acid catalyst (e.g., 0.5 mol% p-TsOH).

  • Slowly add at least two molar equivalents of acetaldehyde to the stirring mixture.

  • Heat the mixture to reflux and collect the water generated in the Dean-Stark trap.

  • Monitor the reaction's progress and isomer ratio using Gas Chromatography (GC).

  • Once the reaction has reached the desired conversion or isomer ratio, cool the mixture to room temperature.

  • Neutralize the acid catalyst by washing the reaction mixture with a saturated NaHCO₃ solution.

  • Wash the organic layer with brine, then dry it over anhydrous Na₂SO₄ or MgSO₄.

  • Filter to remove the drying agent and remove the solvent under reduced pressure using a rotary evaporator.

  • Purify the crude product mixture by fractional vacuum distillation or column chromatography to separate the isomers.[1][9]

Isomer Separation by Column Chromatography

Diastereomers can often be separated by flash column chromatography.[9]

Procedure:

  • Prepare the Column: Pack a glass column with silica (B1680970) gel slurried in a non-polar eluent (e.g., hexanes).

  • Load the Sample: Dissolve the crude product mixture in a minimal amount of the eluent and load it onto the top of the silica gel.

  • Elution: Begin elution with a low-polarity solvent system (e.g., hexanes/ethyl acetate (B1210297) 98:2). The polarity can be gradually increased to improve separation.

  • Fraction Collection: Collect fractions and analyze them by Thin-Layer Chromatography (TLC) or GC to identify those containing the pure desired isomer.

  • Solvent Removal: Combine the pure fractions and remove the eluent using a rotary evaporator to yield the purified isomer.

Visualizations

experimental_workflow start_end start_end process process decision decision io io analysis analysis start Start setup Assemble Reaction Apparatus (Flask, Condenser, Dean-Stark) start->setup reactants Charge Flask with α-Methylstyrene, Solvent, and Acid Catalyst setup->reactants add_acetaldehyde Add Acetaldehyde reactants->add_acetaldehyde reflux Heat to Reflux & Remove Water add_acetaldehyde->reflux monitor Monitor Reaction by GC reflux->monitor check_completion Desired Isomer Ratio Achieved? monitor->check_completion check_completion->reflux No workup Aqueous Workup (Neutralize, Wash, Dry) check_completion->workup Yes concentrate Remove Solvent workup->concentrate purify Purify Isomers (Distillation / Chromatography) concentrate->purify product Isolated Isomer purify->product end End product->end

Caption: General experimental workflow for the synthesis and purification of the target isomer.

troubleshooting_yield problem problem question question solution solution check check start Low or No Yield q1 Is water being effectively removed? start->q1 s1 Use Dean-Stark trap. Ensure anhydrous reagents and solvent. q1->s1 No q2 Is the acid catalyst active and appropriate? q1->q2 Yes c1 Check Reagents s1->c1 s2 Use strong Brønsted acid (p-TsOH, H₂SO₄) or fresh ion-exchange resin. q2->s2 No q3 Is the reaction time sufficient? q2->q3 Yes c2 Check Catalyst s2->c2 q3->start No s3 Monitor by GC/TLC until starting material is consumed. q3->s3 Yes c3 Check Reaction Progress s3->c3

Caption: Decision tree for troubleshooting low product yield in the dioxane synthesis.

isomer_control cluster_conditions Reaction Conditions cluster_outcomes Favored Isomer condition condition outcome outcome center Solvent Solvent IsomerRatio Diastereomeric Ratio Solvent->IsomerRatio Temperature Temperature Temperature->IsomerRatio Time Reaction Time Time->IsomerRatio Isomer1 Desired Isomer (2RS,4SR,6RS) IsomerRatio->Isomer1 Thermodynamic Control Isomer2 Undesired Isomer (2RS,4RS,6RS) IsomerRatio->Isomer2 Kinetic Control

Caption: Relationship between reaction conditions and the resulting diastereomeric ratio.

References

Technical Support Center: Analysis of Byproducts from the Reaction of α-Methylstyrene and Acetaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the Prins reaction of α-methylstyrene and acetaldehyde (B116499). The primary product of this reaction is 2,4,6-trimethyl-4-phenyl-1,3-dioxane, a valuable fragrance ingredient and synthetic intermediate. However, the formation of byproducts can affect yield and purity. This guide will help you identify, minimize, and troubleshoot these issues.

Frequently Asked Questions (FAQs)

Q1: What is the main product of the reaction between α-methylstyrene and acetaldehyde?

The primary product is this compound. This compound exists as two principal diastereomers: (2RS,4SR,6RS)-2,4,6-trimethyl-4-phenyl-1,3-dioxane (Isomer 1) and (2RS,4RS,6RS)-2,4,6-trimethyl-4-phenyl-1,3-dioxane (Isomer 2).[1]

Q2: What are the most common byproducts in this reaction?

The most common byproducts arise from the acid-catalyzed dimerization of α-methylstyrene. These include linear and cyclic dimers such as 2,4-diphenyl-4-methyl-1-pentene (B1662018) and 1,1,3-trimethyl-3-phenylindan.[2][3] At higher temperatures and with prolonged reaction times, other unidentified oligomers of α-methylstyrene may also form.

Q3: How can I influence the ratio of the main product diastereomers?

The ratio of the two diastereomers of this compound is influenced by reaction conditions such as solvent, temperature, and reaction time. For instance, using a strongly acidic cation exchange resin as a catalyst, the ratio of Isomer 1 to Isomer 2 can be shifted by changing the solvent from toluene (B28343) to hexane (B92381) and adjusting the temperature.[1][4] It is also possible to rearrange Isomer 2 into the often more desirable Isomer 1 by acid treatment.[1][4]

Q4: What analytical techniques are recommended for monitoring the reaction and analyzing the products?

Gas Chromatography-Mass Spectrometry (GC-MS) is ideal for identifying the main products and byproducts. Gas Chromatography with Flame Ionization Detection (GC-FID) is well-suited for quantitative analysis of the product distribution. Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is essential for the definitive structural elucidation and stereochemical assignment of the dioxane isomers.[5][6]

Troubleshooting Guides

Problem 1: Low Yield of the Desired this compound
Possible Cause Suggested Solution
Suboptimal Reaction Temperature Maintain the reaction temperature between 20-30°C. Higher temperatures can favor the formation of α-methylstyrene dimers and other byproducts.[1]
Incorrect Stoichiometry Use a molar excess of acetaldehyde (or its trimer, paraldehyde) relative to α-methylstyrene to favor the formation of the dioxane product over α-methylstyrene dimerization. A 2:1 molar ratio of acetaldehyde to α-methylstyrene is a good starting point.[1]
Inefficient Catalyst Use a strong Brønsted acid catalyst such as sulfuric acid or a strongly acidic cation exchange resin.[1][4] Ensure the catalyst is not deactivated.
Presence of Water The reaction should be carried out under anhydrous conditions to prevent side reactions and catalyst deactivation.
Problem 2: High Levels of α-Methylstyrene Dimers
Possible Cause Suggested Solution
High Reaction Temperature Dimerization of α-methylstyrene is favored at higher temperatures. Maintain a reaction temperature at or below 30°C.
High Concentration of α-Methylstyrene A higher concentration of α-methylstyrene can promote self-condensation. Consider a slower addition of α-methylstyrene to the reaction mixture to keep its instantaneous concentration low.
Prolonged Reaction Time Monitor the reaction progress by GC. Once the formation of the desired product plateaus, quench the reaction to prevent further byproduct formation.
Strongly Acidic Conditions While an acid catalyst is necessary, excessively strong acidic conditions can accelerate the dimerization of α-methylstyrene. Titrate the amount of catalyst to find an optimal balance between the rate of the main reaction and the side reactions.
Problem 3: Undesirable Diastereomer Ratio of the Main Product
Possible Cause Suggested Solution
Kinetic vs. Thermodynamic Control The diastereomeric ratio can be influenced by whether the reaction is under kinetic or thermodynamic control. Longer reaction times and slightly elevated temperatures may favor the thermodynamically more stable isomer.
Solvent Effects The choice of solvent can influence the stereochemical outcome. Experiment with different solvents (e.g., toluene, hexane) to optimize the ratio of the desired diastereomer.[4]
Post-Reaction Isomerization The less desired (2RS,4RS,6RS) isomer can be converted to the more desired (2RS,4SR,6RS) isomer by treatment with a Brønsted acid after the initial reaction.[1][4]

Quantitative Data

Table 1: Influence of Reaction Conditions on Diastereomer Ratio of this compound

CatalystSolventTemperature (°C)Time (h)Ratio of Isomer 1 to Isomer 2Reference
Strongly Acidic Cation Exchange ResinToluene202468:32[4]
Strongly Acidic Cation Exchange ResinHexane20162:38[4]
Strongly Acidic Cation Exchange ResinHexane500.565:35[4]

Isomer 1: (2RS,4SR,6RS)-2,4,6-trimethyl-4-phenyl-1,3-dioxane Isomer 2: (2RS,4RS,6RS)-2,4,6-trimethyl-4-phenyl-1,3-dioxane

Experimental Protocols

General Protocol for the Synthesis of this compound

This protocol is a generalized procedure based on typical Prins reactions and information from related patents.[1][4]

Materials:

  • α-Methylstyrene

  • Acetaldehyde (or paraldehyde)

  • Anhydrous solvent (e.g., toluene or hexane)

  • Strong acid catalyst (e.g., sulfuric acid or a strongly acidic cation exchange resin)

  • Saturated sodium bicarbonate solution

  • Anhydrous magnesium sulfate

  • Standard laboratory glassware for organic synthesis

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve α-methylstyrene (1 equivalent) in the chosen anhydrous solvent.

  • Catalyst Addition: Add a catalytic amount of the strong acid catalyst to the solution.

  • Reactant Addition: Cool the mixture to the desired temperature (e.g., 20°C) using a water bath. Slowly add acetaldehyde (2 equivalents) dropwise from the dropping funnel over a period of 30-60 minutes.

  • Reaction Monitoring: Stir the reaction mixture at the set temperature and monitor its progress by taking aliquots and analyzing them by GC-MS.

  • Work-up: Once the reaction has reached the desired conversion, quench it by adding saturated sodium bicarbonate solution until the mixture is neutral.

  • Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with an organic solvent (e.g., diethyl ether or dichloromethane).

  • Drying and Concentration: Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure.

  • Purification: The crude product can be purified by vacuum distillation or column chromatography on silica (B1680970) gel to separate the diastereomers and remove byproducts.

Visualizations

Experimental_Workflow cluster_prep Reaction Preparation cluster_reaction Reaction cluster_workup Work-up and Purification prep1 Dissolve α-methylstyrene in anhydrous solvent prep2 Add acid catalyst prep1->prep2 react1 Cool to desired temperature prep2->react1 react2 Slowly add acetaldehyde react1->react2 react3 Monitor by GC-MS react2->react3 workup1 Quench with NaHCO₃ react3->workup1 workup2 Extract with organic solvent workup1->workup2 workup3 Dry and concentrate workup2->workup3 purify Purify by distillation or chromatography workup3->purify product Pure this compound purify->product

Caption: General experimental workflow for the synthesis of this compound.

Troubleshooting_Logic cluster_issues Observed Issues cluster_causes_yield Potential Causes for Low Yield cluster_causes_dimers Potential Causes for High Dimers cluster_causes_ratio Potential Causes for Bad Ratio start Analyze Reaction Mixture by GC-MS low_yield Low Yield of Dioxane start->low_yield high_dimers High Levels of α-Methylstyrene Dimers start->high_dimers bad_ratio Undesirable Diastereomer Ratio start->bad_ratio temp_yield Incorrect Temperature low_yield->temp_yield stoich Incorrect Stoichiometry low_yield->stoich catalyst Inefficient Catalyst low_yield->catalyst temp_dimer High Temperature high_dimers->temp_dimer conc High α-MS Concentration high_dimers->conc time Long Reaction Time high_dimers->time control Kinetic/Thermodynamic Control bad_ratio->control solvent Solvent Effects bad_ratio->solvent

Caption: Logical workflow for troubleshooting common issues in the reaction.

References

Technical Support Center: Catalyst Deactivation in Prins Cyclization for Dioxane Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating catalyst deactivation in the Prins cyclization for dioxane synthesis.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the Prins cyclization for dioxane synthesis, with a focus on catalyst deactivation.

Question: My dioxane yield is significantly lower than expected, and the reaction seems to have stalled. What are the potential causes and how can I troubleshoot this?

Answer:

A low or stalled yield in dioxane synthesis via Prins cyclization is a common issue, often pointing towards catalyst deactivation. Here’s a step-by-step guide to troubleshoot this problem:

Potential Causes:

  • Catalyst Deactivation: The most likely culprit. This can occur through several mechanisms:

    • Coking: Deposition of carbonaceous materials (coke) on the active sites of the catalyst. This is particularly common with solid acid catalysts like zeolites when side reactions produce high molecular weight byproducts.[1]

    • Poisoning: Strong adsorption of impurities from the reactants or solvent onto the catalyst's active sites, rendering them inaccessible. Water can also act as a poison for some catalysts by competing with the reactants for active sites.

    • Leaching: Dissolution of the active catalytic species into the reaction medium. This is more common with supported catalysts where the active metal may not be strongly bound to the support.

  • Suboptimal Reaction Conditions: The reaction conditions may not be ideal for the specific catalyst and substrates being used.

  • Impure Reactants or Solvents: Impurities can act as catalyst poisons or participate in side reactions.

Troubleshooting Steps:

  • Confirm Catalyst Deactivation:

    • Visual Inspection: For solid catalysts, a change in color (e.g., darkening) can indicate coke formation.

    • Reusability Test: After the initial run, recover the catalyst, wash it thoroughly, dry it, and reuse it in a fresh reaction under identical conditions. A significant drop in activity confirms deactivation.

    • Characterization of the Spent Catalyst: Utilize analytical techniques to identify the cause of deactivation. (See Experimental Protocols section for more details).

  • Optimize Reaction Conditions:

    • Temperature: While higher temperatures can increase reaction rates, they can also accelerate catalyst deactivation and promote side reactions. Experiment with a range of temperatures to find the optimal balance.

    • Reaction Time: Monitor the reaction progress over time using techniques like Gas Chromatography (GC) to determine the point at which the reaction stalls.

    • Catalyst Loading: Increasing the catalyst amount might compensate for some deactivation, but it's not a long-term solution.

  • Purify Reactants and Solvents:

    • Ensure all starting materials and the solvent are of high purity and are properly dried to minimize potential poisons.

Question: I am observing the formation of significant byproducts, such as unsaturated alcohols and oligomers, instead of the desired dioxane. How can I improve the selectivity?

Answer:

Poor selectivity in the Prins cyclization is often a result of reaction conditions favoring alternative reaction pathways over the desired cyclization to form dioxane. Here’s how to address this issue:

Potential Causes:

  • Reaction Temperature: Higher temperatures can favor the elimination pathway, leading to the formation of unsaturated alcohols.

  • Catalyst Acidity: The strength and type of acid sites on the catalyst play a crucial role. Very strong acid sites can sometimes promote unwanted side reactions and polymerization.[2]

  • Water Content: The presence of water can influence the reaction pathway. While in some cases it can act as a nucleophile to form diols, in others it can lead to catalyst deactivation or altered selectivity.

  • Reactant Ratio: The stoichiometry of the reactants, particularly the aldehyde, can impact the product distribution.

Troubleshooting Steps:

  • Adjust Reaction Temperature:

    • Try running the reaction at a lower temperature to favor the thermodynamically more stable dioxane product over the kinetically favored elimination products.

  • Select an Appropriate Catalyst:

    • If using a zeolite, consider one with a different pore structure or acidity. For example, H-FAU has been reported to be selective for 4-methyl-1,3-dioxane (B1663929) production.[1]

    • Experiment with different types of catalysts, such as Lewis acids or other solid acids, which might offer better selectivity for your specific substrates.

  • Control Water Content:

    • Ensure anhydrous conditions by using dried solvents and reactants if water is suspected to be promoting side reactions. Conversely, in some systems, a controlled amount of water might be beneficial.

  • Optimize Reactant Stoichiometry:

    • Vary the molar ratio of the olefin to the aldehyde to find the optimal conditions for dioxane formation.

Frequently Asked Questions (FAQs)

Q1: What are the most common types of catalysts used for Prins cyclization to synthesize dioxanes?

A1: A variety of catalysts can be employed for the Prins cyclization, with the choice depending on the specific substrates and desired selectivity. Common types include:

  • Zeolites: These are solid acid catalysts with well-defined pore structures. Zeolites like H-BEA, H-FAU, and H-MFI have been investigated for this reaction.[1]

  • Lewis Acids: Compounds like SnCl₄, InCl₃, and BiCl₃ are effective in promoting the reaction.

  • Brønsted Acids: Strong protic acids such as sulfuric acid and p-toluenesulfonic acid are classic catalysts for the Prins reaction, although they can be corrosive and difficult to separate from the reaction mixture.

  • Heteropolyacids: These are strong solid acids that can also catalyze the Prins cyclization.

  • Functionalized Mesoporous Materials: Materials like ZnAlMCM-41 have shown good activity and reusability for the synthesis of 1,3-dioxanes.[3]

Q2: How can I regenerate a deactivated zeolite catalyst?

A2: For zeolite catalysts deactivated by coking, the most common regeneration method is calcination . This involves heating the catalyst in a controlled atmosphere (usually air or a mixture of air and an inert gas) to a high temperature (e.g., 500-600 °C). The heat burns off the deposited coke, restoring the catalyst's activity. It is crucial to control the temperature ramp and oxygen concentration to avoid excessive heat that could damage the zeolite structure.

Q3: What analytical techniques are essential for investigating catalyst deactivation?

A3: To understand the cause of catalyst deactivation, a combination of characterization techniques is necessary:

  • Temperature-Programmed Desorption of Ammonia (B1221849) (TPD-NH₃): To determine the acidity (both the number and strength of acid sites) of the fresh and spent catalyst. A decrease in acidity can indicate poisoning or blockage of acid sites.[4][5]

  • X-ray Diffraction (XRD): To analyze the crystalline structure of the catalyst. Changes in the XRD pattern can indicate structural collapse or the formation of new phases.[6][7][8][9]

  • Thermogravimetric Analysis (TGA): To quantify the amount of coke deposited on the catalyst surface.

  • Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM): To visualize the morphology and particle size of the catalyst and to observe any physical changes like sintering or fouling.

  • Gas Chromatography-Mass Spectrometry (GC-MS): To analyze the reaction products and identify byproducts, which can provide clues about the deactivation mechanism.

Q4: Can the solvent choice affect catalyst deactivation?

A4: Yes, the solvent can play a significant role in catalyst deactivation. Some solvents can act as poisons by strongly adsorbing to the active sites. Additionally, the solvent can influence the solubility of reactants, products, and byproducts, which can affect the rate of coke formation. It is important to choose a solvent that is inert under the reaction conditions and does not compete with the reactants for the catalyst's active sites.

Data Presentation

The following tables provide representative quantitative data on catalyst performance and deactivation in the Prins cyclization for dioxane synthesis. This data is illustrative and based on trends reported in the literature.

Table 1: Effect of Catalyst Type on Dioxane Synthesis

CatalystTemperature (°C)Reaction Time (h)Olefin Conversion (%)Dioxane Selectivity (%)
H-BEA15048560
H-FAU15048275
H-MFI15046550
ZnAlMCM-4112069592

Table 2: Catalyst Reusability and Deactivation

CatalystCycleOlefin Conversion (%)Dioxane Selectivity (%)
H-BEA18560
27055
35550
ZnAlMCM-4119592
29391
39089
4 (after regeneration)9491

Experimental Protocols

This section provides detailed methodologies for key experiments related to the investigation of catalyst deactivation in the Prins cyclization.

Protocol 1: General Procedure for Prins Cyclization for Dioxane Synthesis

  • Reactor Setup:

    • To a three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a thermometer, add the olefin (1.0 eq) and the solvent.

    • Begin stirring and bring the mixture to the desired reaction temperature.

  • Reaction Initiation:

    • Add the aldehyde (1.1 - 2.0 eq) and the catalyst (e.g., 5-10 wt% of the olefin) to the reaction mixture.

  • Reaction Monitoring:

    • Monitor the progress of the reaction by taking small aliquots at regular intervals and analyzing them by Gas Chromatography (GC).

  • Work-up:

    • Once the reaction is complete (as determined by GC analysis), cool the mixture to room temperature.

    • If using a solid catalyst, filter it off and wash it with the reaction solvent. The catalyst can then be dried and stored for regeneration or characterization.

    • Quench the reaction mixture with a suitable aqueous solution (e.g., saturated sodium bicarbonate).

    • Extract the product with an appropriate organic solvent (e.g., ethyl acetate).

    • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification:

    • Purify the crude product by column chromatography on silica (B1680970) gel to isolate the desired dioxane.

Protocol 2: Catalyst Regeneration by Calcination

  • Catalyst Preparation:

    • After the reaction, recover the solid catalyst by filtration.

    • Wash the catalyst thoroughly with the reaction solvent to remove any adsorbed organic molecules.

    • Dry the catalyst in an oven at 100-120 °C overnight.

  • Calcination Procedure:

    • Place the dried catalyst in a ceramic crucible or a quartz tube in a tube furnace.

    • Start a flow of an inert gas (e.g., nitrogen) over the catalyst.

    • Slowly ramp the temperature to the desired calcination temperature (e.g., 550 °C) at a rate of 2-5 °C/min.

    • Once the target temperature is reached, gradually introduce a controlled flow of air or a mixture of oxygen and nitrogen. Caution: The combustion of coke is exothermic and can cause a rapid temperature increase. Start with a low oxygen concentration.

    • Hold the catalyst at the calcination temperature for 3-5 hours.

    • Cool the catalyst down to room temperature under a flow of inert gas.

    • The regenerated catalyst is now ready for reuse or characterization.

Protocol 3: Temperature-Programmed Desorption of Ammonia (TPD-NH₃)

  • Sample Preparation:

    • Place a known amount of the catalyst (fresh, spent, or regenerated) in a quartz U-tube reactor.

  • Pre-treatment:

    • Heat the sample under a flow of an inert gas (e.g., helium or argon) to a high temperature (e.g., 500 °C) to remove any adsorbed water and impurities. Hold at this temperature for at least 1 hour.

  • Ammonia Adsorption:

    • Cool the sample down to a suitable adsorption temperature (e.g., 100 °C).

    • Introduce a flow of a gas mixture containing ammonia (e.g., 5% NH₃ in He) over the sample until saturation is reached (i.e., the outlet ammonia concentration is the same as the inlet).

  • Physisorbed Ammonia Removal:

    • Switch the gas flow back to the inert gas to remove any weakly (physisorbed) ammonia from the catalyst surface.

  • Temperature-Programmed Desorption:

    • Heat the sample at a constant rate (e.g., 10 °C/min) under a continuous flow of the inert gas.

    • Monitor the concentration of desorbed ammonia in the effluent gas using a thermal conductivity detector (TCD) or a mass spectrometer as a function of temperature.

  • Data Analysis:

    • The resulting TPD profile (ammonia concentration vs. temperature) provides information about the number and strength of the acid sites. The area under the desorption peaks corresponds to the total amount of acid sites, while the temperature of the peak maxima relates to the acid strength.[5][10][11]

Visualizations

Troubleshooting_Workflow start Low Dioxane Yield check_deactivation Perform Catalyst Reusability Test start->check_deactivation deactivated Significant Drop in Activity? check_deactivation->deactivated yes_deactivated Yes deactivated->yes_deactivated Yes no_deactivated No deactivated->no_deactivated No characterize Characterize Spent Catalyst (TPD-NH3, TGA, XRD) yes_deactivated->characterize optimize_conditions Optimize Reaction Conditions (Temperature, Time) no_deactivated->optimize_conditions identify_cause Identify Deactivation Mechanism (Coking, Poisoning, etc.) characterize->identify_cause regenerate Regenerate Catalyst (e.g., Calcination) identify_cause->regenerate end Improved Yield regenerate->end check_reactants Check Reactant/Solvent Purity optimize_conditions->check_reactants check_reactants->end Experimental_Workflow cluster_reaction Prins Cyclization Reaction cluster_analysis Catalyst Deactivation Analysis reactants Reactants: Olefin + Aldehyde reaction Reaction at Optimized Conditions reactants->reaction catalyst Fresh Catalyst catalyst->reaction product Dioxane Product reaction->product spent_catalyst Spent Catalyst reaction->spent_catalyst reusability Reusability Test product->reusability characterization Characterize Spent vs. Fresh Catalyst (TPD-NH3, XRD, TGA) spent_catalyst->characterization regeneration Catalyst Regeneration (Calcination) characterization->regeneration regeneration->reusability Deactivation_Pathway cluster_deactivation Deactivation Mechanisms active_catalyst Active Catalyst Site coking Coking (Carbon Deposition) active_catalyst->coking poisoning Poisoning (Impurity Adsorption) active_catalyst->poisoning leaching Leaching (Active Site Loss) active_catalyst->leaching deactivated_catalyst Deactivated Catalyst Site coking->deactivated_catalyst poisoning->deactivated_catalyst leaching->deactivated_catalyst

References

Strategies for enhancing stereoselectivity in 2,4,6-disubstituted-1,3-dioxane synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to enhance stereoselectivity in the synthesis of 2,4,6-disubstituted-1,3-dioxanes.

Frequently Asked Questions (FAQs)

Q1: What are 2,4,6-disubstituted-1,3-dioxanes and why is their stereochemistry important?

2,4,6-disubstituted-1,3-dioxanes are six-membered heterocyclic compounds, specifically cyclic acetals or ketals, with substituents at positions 2, 4, and 6.[1] Their stereochemistry is crucial as the spatial arrangement of these substituents significantly impacts the biological activity and physical properties of molecules.[2] In drug development, for instance, only one stereoisomer may exhibit the desired therapeutic effect, while others could be inactive or even harmful.[3] The 1,3-dioxane (B1201747) structure is also found in several natural products.[1]

Q2: What is the conformational preference of the 1,3-dioxane ring?

Similar to cyclohexane, the 1,3-dioxane ring preferentially adopts a chair-like conformation to minimize torsional strain.[1] Due to the shorter C-O bond length compared to C-C bonds, there are more significant 1,3-diaxial interactions between substituents.[1] Consequently, substituents, particularly at the C2, C4, and C6 positions, thermodynamically favor an equatorial orientation to reduce steric hindrance.[1][4]

Q3: What is the difference between thermodynamic and kinetic control in this synthesis?

The formation of 1,3-dioxanes is a reversible process, allowing for control over the product distribution.[5]

  • Thermodynamic Control: Achieved under equilibrium conditions (e.g., higher temperatures, longer reaction times, stronger acids), this favors the formation of the most stable diastereomer.[5][6] For 2,4,6-trisubstituted-1,3-dioxanes, this is typically the isomer with the maximum number of substituents in the equatorial position.

  • Kinetic Control: This is achieved under conditions that do not allow for equilibration (e.g., lower temperatures, milder acids, shorter reaction times). It favors the formation of the product that is formed fastest, which may not be the most stable isomer.[5]

Troubleshooting Guide

Q1: My synthesis is resulting in a low diastereomeric ratio (e.g., 1:1 mixture of cis/trans isomers). What are the primary factors to investigate?

Low stereoselectivity is a common challenge that can be addressed by systematically optimizing several key reaction parameters. The principal factors influencing the diastereomeric outcome are the choice of catalyst, reaction temperature, solvent, and the steric properties of the substrates.[5] A systematic approach is recommended to identify the optimal conditions for your specific substrates.

TroubleshootingWorkflow start Low Stereoselectivity Observed catalyst Evaluate Catalyst - Brønsted vs. Lewis Acid - Catalyst Loading start->catalyst temp Optimize Temperature - Lower temperatures often favor the thermodynamic product. catalyst->temp solvent Screen Solvents - Consider polarity and coordinating ability. temp->solvent substrate Assess Substrate Sterics - Bulky groups can enhance facial selectivity. solvent->substrate check Improved Stereoselectivity? substrate->check success Achieved Desired Selectivity check->success Yes fail Re-evaluate Reaction Design (e.g., Chiral Auxiliary) check->fail No fail->catalyst

Caption: A workflow for troubleshooting low stereoselectivity.[5]

Q2: How does the choice of catalyst impact the cis/trans ratio?

The catalyst is critical as it influences the transition state energies leading to the different diastereomers.[5]

  • Brønsted Acids (e.g., p-toluenesulfonic acid (p-TSA), pyridinium (B92312) p-toluenesulfonate (PPTS)): These are the most commonly used catalysts. Stronger acids can promote equilibration, leading to a thermodynamic product distribution, while milder acids might allow for kinetic control.[5]

  • Lewis Acids (e.g., trimethylsilyl (B98337) trifluoromethanesulfonate (B1224126) (TMSOTf), scandium triflate (Sc(OTf)₃)): These can offer superior stereoselectivity, especially when chelation control is possible. A Lewis acid can coordinate with multiple heteroatoms in the substrates, enforcing a more rigid transition state and favoring a single diastereomer.[1][5] For sterically hindered substrates, strong Brønsted acids or Lewis acids are often necessary.[6]

Q3: How does reaction temperature affect stereoselectivity?

Temperature is a critical parameter for controlling stereoselectivity. Since 1,3-dioxane formation is an equilibrium process, running the reaction at lower temperatures for an extended period often favors the thermodynamically more stable diastereomer.[5] Conversely, higher temperatures can lead to a mixture of kinetically controlled products.[5]

Q4: Can the steric properties of the substrates be leveraged to improve selectivity?

Yes. Substrate-controlled stereoselectivity is a powerful strategy. The inherent steric and electronic properties of the 1,3-diol and the carbonyl compound can direct the formation of a specific diastereomer. Using bulkier substituents on either the diol or the aldehyde can increase the energy difference between the diastereomeric transition states, leading to higher selectivity. The chair conformation of the dioxane ring will orient bulky groups into equatorial positions to minimize 1,3-diaxial interactions, thus favoring the formation of the cis isomer (in the case of 2,4,6-substitution).

Caption: Thermodynamic preference for equatorial substituents.

Note: The above DOT script is a template. A proper chemical structure drawing is needed to replace the placeholder image link for accurate representation.

Q5: Are there advanced strategies for cases where simple optimization is insufficient?

Yes. For challenging substrates, more advanced methods can be employed:

  • Chiral Auxiliaries: A chiral auxiliary can be temporarily attached to the prochiral substrate (either the diol or carbonyl compound) to direct a stereoselective transformation.[3][7] This creates a diastereomeric intermediate where the auxiliary's steric bulk blocks one face of the molecule, guiding the reaction to occur on the opposite face.[3] The auxiliary is removed in a subsequent step.[7]

  • Prins Cyclization: This reaction involves the acid-catalyzed cyclization of an alkene (like a homoallylic alcohol) with a carbonyl compound to form 1,3-dioxanes or tetrahydropyrans.[2][8] Asymmetric Prins reactions using chiral catalysts can provide high levels of stereocontrol.[2]

Data Presentation: Impact of Reaction Conditions

The following tables summarize how different experimental parameters can influence the diastereomeric ratio (d.r.) of 2,4,6-disubstituted-1,3-dioxanes.

Table 1: Effect of Catalyst on Stereoselectivity (Representative data for the reaction of 2-methyl-1,3-propanediol (B1210203) with benzaldehyde)

EntryCatalyst (mol%)SolventTemp (°C)Time (h)cis:trans (d.r.)
1p-TSA (5)Toluene (B28343)110485:15
2PPTS (10)CH₂Cl₂401270:30
3Sc(OTf)₃ (2)CH₂Cl₂25692:8
4TMSOTf (5)CH₂Cl₂-782>95:5 (Kinetic)

Table 2: Effect of Temperature and Solvent on Stereoselectivity (Representative data for the reaction of 2-phenyl-1,3-propanediol (B123019) with acetaldehyde (B116499) using p-TSA catalyst)

EntrySolventTemp (°C)Time (h)cis:trans (d.r.)Control
1Toluene110690:10Thermodynamic
2CH₂Cl₂251882:18Thermodynamic
3Hexane691288:12Thermodynamic
4CH₂Cl₂-40430:70Kinetic

Key Experimental Protocols

Protocol 1: General Procedure for Acid-Catalyzed Acetalization

This protocol describes a standard procedure for synthesizing 2,4,6-disubstituted-1,3-dioxanes under conditions that generally favor thermodynamic control.

ExperimentalWorkflow cluster_reaction Reaction Setup cluster_workup Workup & Purification reagents 1. Combine 1,3-diol (1.0 eq), carbonyl (1.1 eq), and solvent in a flask with a Dean-Stark trap. catalyst 2. Add acid catalyst (e.g., p-TSA, 0.05 eq). reflux 3. Heat to reflux. Monitor water removal. monitor 4. Monitor reaction progress by TLC or GC. quench 5. Cool and quench with aq. NaHCO₃. monitor->quench Upon Completion extract 6. Extract with an organic solvent (e.g., EtOAc). dry 7. Dry organic layers (e.g., Na₂SO₄) and concentrate. purify 8. Purify by flash column chromatography.

Caption: General experimental workflow for 1,3-dioxane synthesis.[5]

  • Reagent Preparation : To a round-bottom flask equipped with a magnetic stir bar and a Dean-Stark apparatus, add the 1,3-diol (1.0 equiv) and the aldehyde or ketone (1.1 equiv).[5]

  • Solvent Addition : Add a suitable solvent, such as toluene or dichloromethane, to achieve a concentration of 0.1–0.5 M.[5]

  • Catalyst Addition : Add the acid catalyst (e.g., p-TSA, 0.05 equiv).[5]

  • Reaction : Heat the mixture to reflux. Monitor the azeotropic removal of water in the Dean-Stark trap. Reaction progress can be tracked by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).[5]

  • Workup : Once the reaction is complete, cool the mixture to room temperature. Quench the catalyst by adding a saturated aqueous solution of sodium bicarbonate.[5]

  • Extraction : Transfer the mixture to a separatory funnel and extract three times with an organic solvent like ethyl acetate.[5]

  • Drying and Concentration : Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[5]

  • Purification : Purify the crude product via flash column chromatography on silica (B1680970) gel to isolate the desired 1,3-dioxane diastereomers.[5]

Protocol 2: Determination of Diastereomeric Ratio by ¹H NMR Spectroscopy

The diastereomeric ratio (d.r.) of 1,3-dioxane products can be reliably determined using ¹H NMR spectroscopy.[5] The axial and equatorial protons on the dioxane ring (especially at C2, C4, and C6) will have distinct chemical shifts and coupling constants due to their different magnetic environments.

  • Sample Preparation : Prepare a standard NMR sample by dissolving a small amount of the purified product mixture in a deuterated solvent (e.g., CDCl₃).

  • Data Acquisition : Acquire a high-resolution ¹H NMR spectrum.

  • Spectral Analysis :

    • Identify distinct, well-resolved signals corresponding to a specific proton in each diastereomer. The proton at the C2 position is often a good choice.

    • Integrate the area of the selected signal for each diastereomer.

    • The ratio of the integration values directly corresponds to the diastereomeric ratio of the products.[4] For example, if the integral for the C2-H of the cis isomer is 2.5 and for the trans isomer is 1.0, the d.r. is 2.5:1 or 71:29.

References

Validation & Comparative

Comparison of different catalysts for the Prins reaction synthesis of 2,4,6-trimethyl-4-phenyl-1,3-dioxane

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the efficient synthesis of complex molecules is paramount. The Prins reaction, a powerful acid-catalyzed carbon-carbon bond-forming reaction between an alkene and an aldehyde, offers a direct route to valuable 1,3-dioxane (B1201747) scaffolds. This guide provides a comparative analysis of various catalysts for the synthesis of a specific and commercially significant fragrance ingredient, 2,4,6-trimethyl-4-phenyl-1,3-dioxane, through the Prins reaction of α-methylstyrene and acetaldehyde.

The choice of catalyst is a critical parameter that significantly influences the yield, selectivity, and overall efficiency of the Prins reaction. This guide summarizes key performance indicators for a range of catalysts, from traditional homogeneous acids to more sustainable heterogeneous systems, based on available experimental data.

Performance Comparison of Catalysts

The following table provides a summary of quantitative data for different catalysts employed in the Prins reaction for the synthesis of 1,3-dioxane derivatives, with a focus on systems relevant to the formation of this compound.

Catalyst TypeCatalystAlkeneAldehydeSolventTemp. (°C)Time (h)Yield (%)Selectivity (%)Reference
Homogeneous Brønsted Acid p-Toluenesulfonic acid (p-TsOH)Styrene DerivativesAcetaldehydeToluene2024-68:32 (cis:trans)[1]
Homogeneous Brønsted Acid Sulfuric Acid (H₂SO₄)α-MethylstyreneAcetaldehyde-----[1]
Homogeneous Lewis Acid Iodine (I₂)Styrene DerivativesParaformaldehyde---82-92-[2]
Heterogeneous Solid Acid Strongly acidic cation exchange resin (Lewatit® SP 120)α-MethylstyreneAcetaldehydeToluene2024-68:32 (cis:trans)[1]
Heterogeneous Solid Acid Strongly acidic cation exchange resin (Lewatit® SP 120)α-MethylstyreneAcetaldehydeHexane201-62:38 (cis:trans)[1]
Heterogeneous Solid Acid Strongly acidic cation exchange resin (Lewatit® SP 120)α-MethylstyreneAcetaldehydeHexane500.5-65:35 (cis:trans)[1]
Heterogeneous Solid Acid Polyaniline-supported TsOH (PANI-TsOH)StyreneFormaldehydeDichloromethaneReflux-High-
Heterogeneous Solid Acid Polyaniline-supported FeCl₃ (PANI-FeCl₃)StyreneFormaldehydeDichloromethaneReflux-High-[3]
Heterogeneous Solid Acid Phosphotungstic acidStyreneFormalin-90387.3 (conversion)98.9

Note: Direct yield data for the specific target molecule using all listed catalysts is limited in the available literature. The selectivity data for Lewatit® SP 120 refers to the ratio of the two major diastereomers of this compound.

Experimental Workflow and Methodologies

The general experimental procedure for the Prins reaction involves the acid-catalyzed condensation of an alkene with an aldehyde. The specific conditions can be adapted based on the chosen catalyst.

experimental_workflow cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification A Charge reactor with alkene (α-methylstyrene) and solvent B Add catalyst A->B 1. C Add aldehyde (acetaldehyde) dropwise at controlled temperature B->C 2. D Stir the reaction mixture for the specified time C->D 3. E Quench the reaction (e.g., with NaHCO₃ solution) D->E 4. F Extract with an organic solvent E->F 5. G Wash with brine and dry over Na₂SO₄ F->G 6. H Remove solvent under reduced pressure G->H 7. I Purify by distillation or chromatography H->I 8. logical_relationship cluster_reactants Reactants cluster_intermediates Key Intermediates A α-Methylstyrene C Protonated Acetaldehyde A->C Nucleophilic Attack B Acetaldehyde Catalyst Acid Catalyst (Brønsted or Lewis) Catalyst->B Activates D Tertiary Carbocation C->D D->B Trapping by second aldehyde E Oxonium Ion D->E Product This compound E->Product Cyclization & Deprotonation

References

Unambiguous Structure Validation of 2,4,6-trimethyl-4-phenyl-1,3-dioxane: A Comparative Guide to X-ray Crystallography and Spectroscopic Techniques

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise and accurate determination of a molecule's three-dimensional structure is a cornerstone of chemical research and development. The spatial arrangement of atoms in a molecule, including its stereochemistry, dictates its physical, chemical, and biological properties. In the case of substituted heterocycles like 2,4,6-trimethyl-4-phenyl-1,3-dioxane, which possesses multiple stereocenters, unambiguous structural validation is paramount. This guide provides a comprehensive comparison of X-ray crystallography with other widely used analytical techniques—Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS)—for the structural elucidation of this compound.

The central challenge in characterizing this compound lies in determining the relative stereochemistry of the substituents on the dioxane ring. The molecule has three chiral centers, leading to the possibility of several diastereomers. While spectroscopic methods are powerful tools for deducing connectivity and stereochemical relationships, single-crystal X-ray crystallography remains the gold standard for providing direct and unequivocal evidence of the complete 3D structure.

This guide presents a comparative analysis of these techniques, supported by structured data tables and detailed experimental protocols, to assist researchers in selecting the most appropriate methods for their specific needs.

Comparative Workflow for Structural Validation

The structural validation of this compound can be approached through several analytical techniques. The following diagram illustrates a logical workflow comparing the pathways of X-ray crystallography, NMR spectroscopy, and mass spectrometry.

Workflow for Structural Validation of this compound cluster_synthesis Synthesis & Purification cluster_methods Structural Validation Methods cluster_xray_workflow X-ray Crystallography Workflow cluster_nmr_workflow NMR Workflow cluster_ms_workflow MS Workflow cluster_results Results & Interpretation synthesis Synthesis of this compound purification Purification (e.g., Chromatography, Distillation) synthesis->purification xray X-ray Crystallography nmr NMR Spectroscopy (1H, 13C, 2D NMR) ms Mass Spectrometry (GC-MS) crystal_growth Crystal Growth xray->crystal_growth nmr_acquisition 1D & 2D NMR Data Acquisition nmr->nmr_acquisition ms_acquisition GC-MS Analysis ms->ms_acquisition diffraction X-ray Diffraction crystal_growth->diffraction structure_solution Structure Solution & Refinement diffraction->structure_solution xray_result Unambiguous 3D Structure Absolute Stereochemistry (with chiral reference) structure_solution->xray_result spectral_analysis Spectral Analysis (Shifts, Couplings, NOE) nmr_acquisition->spectral_analysis nmr_result Connectivity & Relative Stereochemistry Conformational Information spectral_analysis->nmr_result fragmentation_analysis Fragmentation Pattern Analysis ms_acquisition->fragmentation_analysis ms_result Molecular Weight & Elemental Formula Substructural Information fragmentation_analysis->ms_result final_validation Comprehensive Structural Validation xray_result->final_validation nmr_result->final_validation ms_result->final_validation

Caption: Comparative workflow for the structural validation of this compound.

Comparison of Analytical Techniques

The choice of analytical technique for structure determination depends on the specific information required, the nature of the sample, and the available instrumentation. While X-ray crystallography provides the most definitive structural information, NMR and MS are indispensable for characterization in solution and for routine analysis.

FeatureX-ray CrystallographyNMR SpectroscopyMass Spectrometry (GC-MS)
Information Obtained Unambiguous 3D molecular structure, bond lengths, bond angles, absolute stereochemistry (if a chiral reference is present).Atomic connectivity, relative stereochemistry, conformational information in solution.Molecular weight, elemental formula (HRMS), fragmentation pattern for substructural information.
Sample Requirements Single, high-quality crystal.Soluble sample in a suitable deuterated solvent.Volatile and thermally stable sample.
Strengths Provides direct and unequivocal structural evidence.Non-destructive, provides information about the molecule's behavior in solution, crucial for determining diastereomers.High sensitivity, requires a very small amount of sample, excellent for verifying molecular weight.
Limitations Requires a suitable crystal, which can be difficult to obtain. The solid-state conformation may not be the same as in solution.Does not provide absolute stereochemistry directly. Spectral overlap in complex molecules can complicate interpretation.Does not provide information on stereochemistry. Isomers may have similar fragmentation patterns.

Experimental Protocols

Synthesis of this compound

The synthesis of this compound can be achieved via the acid-catalyzed reaction of α-methylstyrene with acetaldehyde (B116499) or its trimer, paraldehyde (B1678423). This reaction typically yields a mixture of diastereomers.

Materials:

  • α-methylstyrene

  • Paraldehyde or acetaldehyde

  • Acid catalyst (e.g., aqueous sulfuric acid, p-toluenesulfonic acid)

  • Anhydrous solvent (e.g., toluene, hexane)

  • Sodium bicarbonate solution (for neutralization)

  • Anhydrous magnesium sulfate (B86663) (for drying)

Procedure:

  • In a round-bottom flask, dissolve α-methylstyrene in the chosen anhydrous solvent.

  • Cool the mixture in an ice bath.

  • Slowly add the acid catalyst to the solution.

  • Add paraldehyde or acetaldehyde dropwise to the cooled mixture while stirring.

  • Allow the reaction to warm to room temperature and stir for a specified time (e.g., 1-24 hours), monitoring the progress by thin-layer chromatography (TLC) or gas chromatography (GC).

  • Upon completion, quench the reaction by washing with a saturated sodium bicarbonate solution.

  • Separate the organic layer, wash with brine, and dry over anhydrous magnesium sulfate.

  • Filter the drying agent and remove the solvent under reduced pressure.

  • The resulting crude product, a mixture of diastereomers, can be purified by column chromatography or fractional distillation.

Single-Crystal X-ray Crystallography

This protocol outlines the general steps for determining the structure of a small molecule by X-ray crystallography.

Procedure:

  • Crystal Growth: Grow single crystals of the purified diastereomer of this compound. This can be achieved by slow evaporation of a solvent, vapor diffusion, or slow cooling of a saturated solution.

  • Crystal Mounting: Select a high-quality crystal and mount it on a goniometer head.

  • Data Collection: Place the mounted crystal in an X-ray diffractometer. A beam of monochromatic X-rays is directed at the crystal, and the diffraction pattern is recorded as the crystal is rotated.

  • Data Processing: Integrate the raw diffraction data to determine the intensities and positions of the reflections.

  • Structure Solution: Use direct methods or Patterson methods to solve the phase problem and obtain an initial electron density map.

  • Structure Refinement: Refine the atomic positions and thermal parameters to improve the agreement between the observed and calculated structure factors.

  • Validation: Validate the final structure using various crystallographic metrics.

NMR Spectroscopy

NMR is essential for determining the relative stereochemistry of the this compound isomers in solution.

Procedure:

  • Sample Preparation: Dissolve a few milligrams of the purified sample in a suitable deuterated solvent (e.g., CDCl₃) in an NMR tube.

  • 1D NMR (¹H and ¹³C): Acquire ¹H and ¹³C NMR spectra. The chemical shifts, multiplicities, and coupling constants in the ¹H spectrum provide information about the local environment of the protons. The ¹³C spectrum indicates the number of unique carbon atoms.

  • 2D NMR (COSY, HSQC, HMBC, NOESY):

    • COSY (Correlation Spectroscopy): Identifies proton-proton couplings.

    • HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded protons and carbons.

    • HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over two to three bonds, helping to establish the carbon skeleton.

    • NOESY (Nuclear Overhauser Effect Spectroscopy): Reveals through-space correlations between protons that are close to each other, which is crucial for determining the relative stereochemistry and preferred conformation of the dioxane ring.

Mass Spectrometry (GC-MS)

GC-MS is used to determine the molecular weight and fragmentation pattern of the compound, which aids in its identification.

Procedure:

  • Sample Introduction: Inject a dilute solution of the sample into the gas chromatograph.

  • Chromatographic Separation: The different isomers are separated based on their boiling points and interactions with the GC column.

  • Ionization: As each compound elutes from the GC column, it enters the mass spectrometer and is ionized, typically by electron ionization (EI).

  • Mass Analysis: The resulting molecular ion and fragment ions are separated by their mass-to-charge ratio (m/z) in the mass analyzer.

  • Detection: The abundance of each ion is measured, generating a mass spectrum. The fragmentation pattern provides a fingerprint that can be used to identify the compound and infer its structure.

Conclusion

For the definitive structural validation of this compound, a multi-technique approach is recommended. While X-ray crystallography stands alone in its ability to provide an unambiguous three-dimensional structure, its primary limitation is the requirement for a high-quality single crystal. NMR spectroscopy , particularly 2D techniques like NOESY, is indispensable for determining the relative stereochemistry and conformational preferences of the diastereomers in solution. Mass spectrometry serves as a rapid and sensitive method for confirming the molecular weight and providing supporting structural information through fragmentation analysis. The integration of data from these complementary techniques provides the highest level of confidence in the structural assignment of complex molecules like this compound, which is critical for advancing research and development in the chemical and pharmaceutical sciences.

Comparative GC-MS analysis of 2,4,6-trimethyl-4-phenyl-1,3-dioxane diastereomers

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative GC-MS Analysis of 2,4,6-trimethyl-4-phenyl-1,3-dioxane Diastereomers

For researchers, scientists, and drug development professionals, the precise differentiation and characterization of diastereomers are critical, as subtle stereochemical variations can lead to significant differences in biological activity and pharmacological properties. This guide provides a comparative overview of the gas chromatography-mass spectrometry (GC-MS) analysis of the cis and trans diastereomers of this compound, a common heterocyclic organic compound.

Introduction

This compound possesses three chiral centers, giving rise to multiple stereoisomers. The cis and trans diastereomers, which differ in the spatial arrangement of the substituents on the dioxane ring, can exhibit distinct physical, chemical, and biological properties. GC-MS is a powerful analytical technique for the separation and identification of these isomers, providing both chromatographic resolution and structural information from mass spectra.

Chromatographic Separation

The separation of diastereomers by gas chromatography is highly dependent on the choice of the capillary column's stationary phase. While standard non-polar columns may offer some separation, specialized chiral stationary phases often provide superior resolution for stereoisomers. For 1,3-dioxane (B1201747) derivatives, cyclodextrin-based chiral columns are particularly effective.[1]

Table 1: Representative Chromatographic Separation of this compound Diastereomers

DiastereomerRepresentative Retention Time (min) on a Chiral Column
cis-2,4,6-trimethyl-4-phenyl-1,3-dioxane15.8
trans-2,4,6-trimethyl-4-phenyl-1,3-dioxane16.5

Note: The retention times presented are illustrative and can vary based on the specific GC column, temperature program, and other experimental conditions.

Mass Spectrometry Analysis

Electron ionization (EI) mass spectrometry of 1,3-dioxane derivatives typically results in characteristic fragmentation patterns influenced by the substituents on the ring. The molecular ion (M+) peak for this compound (m/z 206) may be observed, though its intensity can vary.

The fragmentation of the diastereomers is expected to differ due to their distinct stereochemistry, which can influence the stability of the resulting fragment ions. Key fragmentation pathways for substituted 1,3-dioxanes involve cleavage alpha to the oxygen atoms and the loss of substituents.

Table 2: Anticipated Key Mass Fragments for this compound Diastereomers

m/zProposed Fragment IonLikely Origin
206[C13H18O2]+•Molecular Ion (M+)
191[M - CH3]+Loss of a methyl group
161[M - C2H5O]+Cleavage of the dioxane ring
117[C8H9O]+Phenyl-containing fragment
105[C7H5O]+Benzoyl cation
91[C7H7]+Tropylium ion
43[C2H3O]+Acetaldehyde-related fragment

Note: The relative intensities of these fragments are expected to differ between the cis and trans diastereomers, providing a basis for their differentiation by mass spectrometry.

Experimental Protocols

A robust and reproducible method is essential for the accurate analysis of these diastereomers. Below is a representative experimental protocol for the GC-MS analysis of this compound diastereomers.

1. Sample Preparation

2. Gas Chromatography (GC) Conditions

  • GC System: Agilent 6890 GC or equivalent.

  • Injector: Split/splitless injector at 250°C in splitless mode.

  • Column: A chiral capillary column, such as a (2,3-di-O-acetyl-6-O-TBDMS-β-cyclodextrin) stationary phase (30 m x 0.25 mm I.D., 0.25 µm film thickness), is recommended for optimal separation.[1]

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Oven Program:

    • Initial temperature: 100°C, hold for 2 minutes.

    • Ramp: 5°C/min to 220°C.

    • Hold: 10 minutes at 220°C.

3. Mass Spectrometry (MS) Conditions

  • MS System: Agilent 5973 Mass Selective Detector or equivalent.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Mass Range: Scan from m/z 40 to 300.

  • Source Temperature: 230°C.

  • Quadrupole Temperature: 150°C.

Workflow and Data Analysis

The following diagrams illustrate the experimental workflow and the logical process for data analysis.

Experimental_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Sample Sample containing diastereomers Dissolution Dissolve in Dichloromethane Sample->Dissolution Injection Inject into GC-MS Dissolution->Injection Separation Chromatographic Separation (Chiral Column) Injection->Separation Detection Mass Spectrometry Detection Separation->Detection Chromatogram Total Ion Chromatogram (TIC) Detection->Chromatogram MassSpectra Mass Spectra of Eluted Peaks Chromatogram->MassSpectra Peak Integration

Caption: Experimental workflow for the GC-MS analysis of diastereomers.

Data_Analysis_Logic cluster_chromatography Chromatographic Analysis cluster_mass_spec Mass Spectrometric Analysis Start Obtain GC-MS Data IdentifyPeaks Identify peaks in Total Ion Chromatogram Start->IdentifyPeaks ExtractSpectra Extract Mass Spectrum for each peak Start->ExtractSpectra DetermineRT Determine Retention Time (RT) for each peak IdentifyPeaks->DetermineRT CompareRT Compare RTs for diastereomer identification DetermineRT->CompareRT FinalID Final Diastereomer Identification CompareRT->FinalID AnalyzeFragmentation Analyze Fragmentation Patterns ExtractSpectra->AnalyzeFragmentation CompareSpectra Compare spectra for structural confirmation AnalyzeFragmentation->CompareSpectra CompareSpectra->FinalID

References

Unambiguous Structural Confirmation of 2,4,6-trimethyl-4-phenyl-1,3-dioxane: A Comparative Guide to 2D NMR Techniques

Author: BenchChem Technical Support Team. Date: December 2025

In the field of synthetic chemistry and drug development, the precise structural elucidation of newly synthesized molecules is a critical step. For cyclic molecules with multiple stereocenters, such as 2,4,6-trimethyl-4-phenyl-1,3-dioxane, one-dimensional Nuclear Magnetic Resonance (1D NMR) spectroscopy often falls short of providing conclusive evidence of the exact molecular architecture. This guide provides a comparative overview of two-dimensional (2D) NMR techniques—specifically COSY, HSQC, and HMBC—for the unambiguous structural confirmation of this compound. The supporting experimental data presented herein is illustrative, based on established principles of NMR spectroscopy for analogous structures, to demonstrate the power of these techniques.

Introduction to 2D NMR in Structural Elucidation

Two-dimensional NMR spectroscopy provides a powerful analytical framework for determining the connectivity of atoms within a molecule.[1][2] Unlike 1D NMR, which displays spectral information along a single frequency axis, 2D NMR spreads the information across two frequency axes, revealing correlations between different nuclei.[3] These correlations can be through chemical bonds (scalar coupling) or through space (dipolar coupling).[1] For the structural confirmation of this compound, we will focus on three key through-bond correlation experiments:

  • COSY (Correlation Spectroscopy): This homonuclear experiment identifies protons that are spin-spin coupled, typically over two to three bonds.[4]

  • HSQC (Heteronuclear Single Quantum Coherence): This heteronuclear experiment correlates protons directly attached to a specific carbon atom (one-bond C-H correlation).[5]

  • HMBC (Heteronuclear Multiple Bond Correlation): This heteronuclear experiment reveals correlations between protons and carbons over two or three bonds (long-range C-H correlation).[4]

By combining the information from these three experiments, a complete and unambiguous picture of the molecular structure can be assembled.

Illustrative NMR Data for this compound

To demonstrate the utility of these 2D NMR techniques, a plausible set of ¹H and ¹³C NMR chemical shifts for this compound is presented in the tables below. These values are representative and intended for illustrative purposes.

Table 1: Plausible ¹H and ¹³C NMR Chemical Shifts

Position¹H Chemical Shift (δ, ppm)Multiplicity¹³C Chemical Shift (δ, ppm)
2-H4.80q98.5
2-CH₃1.35d21.0
4-C--75.0
4-CH₃1.60s28.0
5-Hax1.55t40.0
5-Heq1.95dt40.0
6-H4.10m68.0
6-CH₃1.25d22.0
Ph-C₁'--145.0
Ph-C₂'/C₆'7.40d128.5
Ph-C₃'/C₅'7.30t128.0
Ph-C₄'7.25t127.0

Table 2: Expected 2D NMR Correlations

ExperimentCorrelating Protons (¹H - ¹H)Correlating Carbons and Protons (¹³C - ¹H)
COSY 2-H with 2-CH₃5-Hax with 5-Heq5-Hax with 6-H5-Heq with 6-H6-H with 6-CH₃-
HSQC -C2 with 2-HC2-CH₃ with 2-CH₃C4-CH₃ with 4-CH₃C5 with 5-Hax and 5-HeqC6 with 6-HC6-CH₃ with 6-CH₃C₂'/C₆' with Ph-H₂'/H₆'C₃'/C₅' with Ph-H₃'/H₅'C₄' with Ph-H₄'
HMBC -C2 with 2-CH₃C4 with 4-CH₃, 5-Hax, 5-HeqC5 with 4-CH₃, 6-HC6 with 5-Hax, 5-Heq, 6-CH₃C₁' with 4-CH₃, Ph-H₂'/H₆'C₂'/C₆' with Ph-H₃'/H₅'C₃'/C₅' with Ph-H₂'/H₆', Ph-H₄'

Experimental Protocols

A general experimental protocol for acquiring high-quality 2D NMR spectra on a standard NMR spectrometer is provided below.

Sample Preparation: Approximately 10-20 mg of this compound is dissolved in 0.6 mL of deuterated chloroform (B151607) (CDCl₃) containing 0.03% v/v tetramethylsilane (B1202638) (TMS) as an internal standard. The solution is then transferred to a 5 mm NMR tube.

Instrumentation: All NMR spectra are acquired on a 500 MHz NMR spectrometer equipped with a cryoprobe.

¹H NMR: A standard single-pulse experiment is performed to obtain the 1D proton spectrum. Key parameters include a spectral width of 12 ppm, 32k data points, a relaxation delay of 2 seconds, and 16 scans.

COSY: A gradient-selected COSY (gCOSY) experiment is performed. The spectral width in both dimensions is set to 12 ppm. 2048 data points are acquired in the direct dimension (t₂) and 256 increments in the indirect dimension (t₁). 8 scans per increment are collected with a relaxation delay of 1.5 seconds.

HSQC: A gradient-selected sensitivity-enhanced HSQC experiment is performed. The ¹H spectral width is 12 ppm and the ¹³C spectral width is 160 ppm. 2048 data points are acquired in t₂ and 256 increments in t₁. The number of scans is 16 per increment with a relaxation delay of 1.5 seconds. The one-bond ¹J(C,H) coupling constant is set to 145 Hz.

HMBC: A gradient-selected HMBC experiment is performed. The ¹H spectral width is 12 ppm and the ¹³C spectral width is 200 ppm. 2048 data points are acquired in t₂ and 512 increments in t₁. 32 scans per increment are collected with a relaxation delay of 2.0 seconds. The long-range coupling constant is optimized for a value of 8 Hz.

Visualization of Experimental Workflow and Structural Correlations

The following diagrams, generated using the DOT language, illustrate the logical workflow of the 2D NMR analysis and the structural correlations that can be derived from the data.

experimental_workflow cluster_sample_prep Sample Preparation cluster_data_acquisition Data Acquisition cluster_data_processing Data Processing & Analysis Sample 2,4,6-trimethyl-4-phenyl- 1,3-dioxane Solvent CDCl3 with TMS Sample->Solvent NMR_Tube NMR Tube Solvent->NMR_Tube NMR_Spectrometer 500 MHz NMR Spectrometer NMR_Tube->NMR_Spectrometer COSY COSY NMR_Spectrometer->COSY gCOSY HSQC HSQC NMR_Spectrometer->HSQC gHSQC HMBC HMBC NMR_Spectrometer->HMBC gHMBC COSY_Spectrum COSY Spectrum COSY->COSY_Spectrum HSQC_Spectrum HSQC Spectrum HSQC->HSQC_Spectrum HMBC_Spectrum HMBC Spectrum HMBC->HMBC_Spectrum Structure_Confirmation Structural Confirmation COSY_Spectrum->Structure_Confirmation HSQC_Spectrum->Structure_Confirmation HMBC_Spectrum->Structure_Confirmation

Caption: Experimental workflow for 2D NMR analysis.

Caption: 2D NMR correlation network for the title compound.

Comparative Analysis of 2D NMR Techniques

Each 2D NMR experiment provides a unique piece of the structural puzzle. A comparative analysis of their contributions is summarized below:

TechniqueInformation ProvidedStrengthsLimitations
COSY Identifies proton-proton coupling networks.Excellent for tracing out spin systems within the molecule, such as the protons on the dioxane ring.Does not provide information about quaternary carbons or connect isolated spin systems.
HSQC Directly links protons to their attached carbons.Highly sensitive and provides unambiguous one-bond C-H correlations, greatly simplifying the assignment of both ¹H and ¹³C spectra.Only shows direct, one-bond correlations.
HMBC Connects protons to carbons over two or three bonds.Crucial for connecting different spin systems and for identifying the positions of quaternary carbons and heteroatoms.Less sensitive than HSQC, and the absence of a correlation is not always definitive proof of a lack of a long-range coupling.

For this compound, the COSY spectrum would allow for the tracing of the proton network from H-6 through the H-5 protons. The HSQC spectrum would then definitively assign the carbon signals for all protonated carbons. Finally, the HMBC spectrum would be instrumental in connecting the methyl groups to their respective positions on the dioxane ring and in confirming the attachment of the phenyl group to the C-4 position through correlations between the phenyl protons and C-4, and between the 4-CH₃ protons and the phenyl carbons.

Conclusion

The combination of COSY, HSQC, and HMBC 2D NMR techniques provides a robust and comprehensive methodology for the unambiguous structural confirmation of this compound. While 1D NMR can provide initial insights, the detailed connectivity information from these 2D experiments is essential for conclusive structural elucidation, particularly for complex molecules with multiple stereocenters. This guide serves as a valuable resource for researchers, scientists, and drug development professionals in applying these powerful analytical tools.

References

A Comparative Guide to the Quantification of 2,4,6-trimethyl-4-phenyl-1,3-dioxane Diastereomers by HPLC

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate quantification of diastereomers is a critical step in chemical synthesis and pharmaceutical development. The diastereomeric ratio of a compound can significantly impact its pharmacological and toxicological properties. This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) methods for the quantification of 2,4,6-trimethyl-4-phenyl-1,3-dioxane diastereomers, alongside alternative analytical techniques. Experimental data, detailed protocols, and workflow visualizations are presented to aid in method selection and implementation.

Introduction to this compound Diastereomers

This compound is a substituted dioxane with three chiral centers, giving rise to multiple stereoisomers. The two common diastereomeric pairs are (2RS,4SR,6RS) and (2RS,4RS,6RS). Due to their different spatial arrangements, these diastereomers can exhibit distinct physical, chemical, and biological properties. Therefore, their separation and accurate quantification are paramount for quality control and regulatory purposes.

High-Performance Liquid Chromatography (HPLC) for Diastereomer Quantification

HPLC is a powerful and widely used technique for the separation and quantification of diastereomers. Unlike enantiomers, diastereomers have different physical properties, which allows for their separation on achiral stationary phases. Both normal-phase and reversed-phase HPLC can be employed, with the choice of method depending on the specific properties of the diastereomers and the desired analytical outcome.

Reversed-Phase HPLC (RP-HPLC)

A reversed-phase HPLC method is a common approach for the separation of moderately polar to nonpolar compounds. For the this compound diastereomers, a C18 or a specialized phenyl column can provide effective separation.

Experimental Protocol: Reversed-Phase HPLC

  • Column: Newcrom R1, 4.6 x 150 mm, 5 µm (or equivalent C18 column).

  • Mobile Phase: Acetonitrile:Water:Phosphoric Acid (60:40:0.1, v/v/v). For mass spectrometry compatibility, phosphoric acid can be replaced with 0.1% formic acid.[1]

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection: UV at 254 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Prepare a stock solution of the this compound diastereomer mixture in the mobile phase at a concentration of 1 mg/mL. Prepare a series of calibration standards by diluting the stock solution.

Normal-Phase HPLC (NP-HPLC)

Normal-phase HPLC, utilizing a polar stationary phase and a non-polar mobile phase, can also be effective for separating diastereomers, particularly if there are differences in the polarity of the functional groups.

Experimental Protocol: Normal-Phase HPLC

  • Column: Silica, 4.6 x 250 mm, 5 µm.

  • Mobile Phase: Hexane:Isopropanol (95:5, v/v).

  • Flow Rate: 1.2 mL/min.

  • Column Temperature: 25 °C.

  • Detection: UV at 254 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Prepare a stock solution of the this compound diastereomer mixture in the mobile phase at a concentration of 1 mg/mL. Prepare a series of calibration standards by diluting the stock solution.

Alternative Analytical Techniques

While HPLC is a robust method, other techniques can also be employed for the quantification of this compound diastereomers.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a highly sensitive and selective technique suitable for volatile and thermally stable compounds. It can be used to determine the ratio of the diastereomers.

General Protocol: GC-MS

  • Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm).

  • Carrier Gas: Helium at a constant flow rate.

  • Oven Temperature Program: A suitable temperature gradient to ensure separation of the diastereomers.

  • Injection: Split or splitless injection.

  • Detection: Mass spectrometer in full scan or selected ion monitoring (SIM) mode for enhanced sensitivity.

Supercritical Fluid Chromatography (SFC)

SFC is a chromatographic technique that uses a supercritical fluid as the mobile phase. It can offer faster separations and reduced solvent consumption compared to HPLC. For diastereomer separations, SFC with achiral stationary phases is often successful.

General Protocol: SFC

  • Column: Achiral packed column (e.g., silica, diol, or cyano).

  • Mobile Phase: Supercritical carbon dioxide with a polar co-solvent such as methanol (B129727) or ethanol.

  • Detection: UV or Mass Spectrometry.

Performance Comparison

The following table summarizes the hypothetical performance characteristics of the different analytical techniques for the quantification of this compound diastereomers.

ParameterRP-HPLCNP-HPLCGC-MSSFC
Principle Partitioning between a non-polar stationary phase and a polar mobile phase.Adsorption on a polar stationary phase with a non-polar mobile phase.Partitioning between a gaseous mobile phase and a liquid or solid stationary phase.Partitioning using a supercritical fluid mobile phase.
Stationary Phase C18, PhenylSilicaPolysiloxaneSilica, Diol, Cyano
Typical Mobile Phase Acetonitrile/WaterHexane/IsopropanolHeliumSupercritical CO2/Methanol
Resolution Good to ExcellentGood to ExcellentExcellentGood to Excellent
Analysis Time 10-20 min15-25 min15-30 min5-15 min
Sensitivity (LOD) ng levelng levelpg to fg levelng level
Throughput ModerateModerateHighHigh
Advantages Robust, versatile, widely available.Good for polar compounds, alternative selectivity to RP-HPLC.High sensitivity and selectivity, provides structural information.Fast, reduced organic solvent consumption.
Disadvantages May require method development for optimal separation.Sensitive to water content in the mobile phase, less robust than RP-HPLC.Requires volatile and thermally stable analytes.Higher initial instrument cost.

Quantitative Data Summary

The following table presents hypothetical quantitative data for the separation of the two main diastereomers of this compound using the described RP-HPLC method.

DiastereomerRetention Time (min)Resolution (Rs)Linearity (R²)LOD (ng/mL)LOQ (ng/mL)
(2RS,4SR,6RS)8.5-0.9995515
(2RS,4RS,6RS)9.82.10.9992515

Experimental Workflows

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing start Start stock Prepare Stock Solution (1 mg/mL) start->stock standards Prepare Calibration Standards stock->standards sample Prepare Sample Solution stock->sample inject Inject into HPLC standards->inject sample->inject separate Chromatographic Separation inject->separate detect UV Detection separate->detect integrate Peak Integration detect->integrate calibrate Generate Calibration Curve integrate->calibrate quantify Quantify Diastereomers calibrate->quantify report Report Results quantify->report Method_Comparison_Logic cluster_start Analytical Goal cluster_methods Analytical Techniques cluster_hplc_types HPLC Modes cluster_considerations Key Considerations goal Quantify Diastereomers of This compound hplc HPLC goal->hplc gcms GC-MS goal->gcms sfc SFC goal->sfc rphplc Reversed-Phase hplc->rphplc nphplc Normal-Phase hplc->nphplc cost Cost hplc->cost sensitivity Sensitivity gcms->sensitivity gcms->cost speed Analysis Speed sfc->speed sfc->cost resolution Resolution rphplc->resolution nphplc->resolution

References

A Comparative Guide to the Cross-Validation of Analytical Methods for 2,4,6-trimethyl-4-phenyl-1,3-dioxane Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of two primary analytical techniques for the quantitative analysis of 2,4,6-trimethyl-4-phenyl-1,3-dioxane: Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC). The selection of an appropriate analytical method is critical for ensuring the quality, safety, and efficacy of pharmaceutical products and fragrance formulations. This document presents a cross-validation perspective, summarizing key performance data and detailing experimental protocols to aid in method selection and implementation.

Overview of Analytical Methodologies

The analysis of this compound, a compound often found in fragrance mixtures, necessitates robust and reliable analytical methods. Both GC and HPLC are powerful separation techniques capable of resolving this compound from complex matrices.

  • Gas Chromatography (GC): GC is a well-established technique for the analysis of volatile and semi-volatile compounds. When coupled with a mass spectrometer (MS), it provides high sensitivity and specificity, making it a powerful tool for identification and quantification.

  • High-Performance Liquid Chromatography (HPLC): HPLC is a versatile technique suitable for a wide range of compounds, including those that are non-volatile or thermally labile. It offers a different selectivity compared to GC and can be advantageous for certain sample matrices.

The following sections provide a detailed comparison of these two methods, supported by experimental data and protocols.

Quantitative Performance Data

The following table summarizes the typical validation parameters for the analysis of this compound and structurally similar compounds by GC-MS and HPLC. This data is compiled from various sources and represents expected performance characteristics.

Validation ParameterGas Chromatography-Mass Spectrometry (GC-MS)High-Performance Liquid Chromatography (HPLC)
Linearity (R²) > 0.99> 0.99
Accuracy (% Recovery) 95 - 105%98 - 102%
Precision (% RSD) < 5%< 2%
Limit of Detection (LOD) 0.1 - 1.5 µg/g[1]~6.5 µg/g (for 1,4-dioxane)[2]
Limit of Quantitation (LOQ) 0.3 - 4.0 µg/g[1]Not explicitly found for target analyte
Typical Run Time < 60 min[1]~10 - 15 min

Experimental Protocols

Detailed methodologies for each technique are provided below. These protocols are based on established methods for the analysis of this compound and related fragrance compounds.[1][3]

Gas Chromatography-Mass Spectrometry (GC-MS) Protocol

This method is suitable for the quantification of this compound in cosmetic or fragrance samples.

Sample Preparation:

  • Weigh 1 g of the sample into a 20 mL headspace vial.

  • Add a suitable solvent (e.g., acetonitrile) and an internal standard.

  • Vortex the sample to ensure homogeneity.

  • The sample is then ready for headspace injection or direct liquid injection after appropriate cleanup if necessary.

Chromatographic Conditions:

  • Column: DB-Wax capillary column (60 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent.[4]

  • Inlet Temperature: 250 °C

  • Injection Mode: Splitless

  • Oven Temperature Program:

    • Initial temperature: 50 °C, hold for 2 min

    • Ramp: 4 °C/min to 200 °C[4]

    • Hold for 10 min

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min

  • Mass Spectrometer Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV

    • Source Temperature: 230 °C

    • Quadrupole Temperature: 150 °C

    • Scan Range: m/z 40-450

High-Performance Liquid Chromatography (HPLC) Protocol

This method allows for the reversed-phase separation of this compound.[5]

Sample Preparation:

  • Dissolve a known amount of the sample in the mobile phase.

  • Filter the sample through a 0.45 µm syringe filter before injection.

Chromatographic Conditions:

  • Column: Newcrom R1 column (150 x 4.6 mm, 5 µm) or equivalent C18 column.[5]

  • Mobile Phase: Acetonitrile and water with a phosphoric acid modifier. For MS compatibility, formic acid should be used instead of phosphoric acid.[5]

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detector: UV at 200 nm or Mass Spectrometer (for HPLC-MS)

  • Injection Volume: 10 µL

Mandatory Visualizations

Logical Workflow for Analytical Method Cross-Validation

Workflow for Analytical Method Cross-Validation A Define Analytical Requirements (Analyte, Matrix, Performance Criteria) B Method Development & Optimization (GC & HPLC) A->B C Individual Method Validation (ICH Guidelines) B->C D Cross-Validation Study Design C->D E Sample Analysis (Same set of samples on both methods) D->E F Data Comparison & Statistical Analysis (e.g., Bland-Altman plot, t-test) E->F G Method Equivalency Assessment F->G H Selection of Primary Method & Definition of Cross-Over Criteria G->H

Caption: A flowchart illustrating the key stages involved in the cross-validation of two analytical methods.

Signaling Pathway for Method Selection

Decision Pathway for Method Selection A Sample Volatility & Thermal Stability B GC-MS A->B Volatile & Thermally Stable C HPLC A->C Non-Volatile or Thermally Labile D Required Sensitivity (LOD/LOQ) B->D C->D H High D->H High I Low D->I Low E Matrix Complexity F High E->F High G Low to Moderate E->G Low to Moderate

Caption: A decision tree to guide the selection between GC-MS and HPLC based on sample properties and analytical requirements.

Conclusion

The cross-validation of analytical methods for this compound demonstrates that both GC-MS and HPLC are suitable techniques, each with its own set of advantages. GC-MS offers superior sensitivity, making it ideal for trace-level analysis. HPLC, on the other hand, provides a robust alternative, particularly for samples that may not be amenable to GC analysis. The choice of method should be based on the specific requirements of the analysis, including the sample matrix, required sensitivity, and available instrumentation. The provided protocols and validation data serve as a valuable resource for researchers and scientists in the development and implementation of analytical methods for this compound.

References

A Comparative Guide to the Biological Activity of 2,4,6-trimethyl-4-phenyl-1,3-dioxane and Its Structural Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the biological activity of 2,4,6-trimethyl-4-phenyl-1,3-dioxane and its structural analogs. While the primary application of this compound is in the fragrance industry, this document explores its known safety profile and draws comparisons with structurally related 1,3-dioxane (B1201747) derivatives to elucidate potential pharmacological activities and structure-activity relationships.

Biological Activity of this compound

The predominant body of research on this compound focuses on its application as a fragrance ingredient. However, comprehensive safety assessments have provided some insight into its biological profile.

A safety assessment by the Research Institute for Fragrance Materials (RIFM) concluded that this compound is not genotoxic.[1] The assessment, which included evaluations for genotoxicity, repeated dose toxicity, reproductive toxicity, and skin sensitization, supports its use in consumer products under current declared levels.[1]

At present, there is a lack of publicly available data on specific pharmacological activities of this compound beyond its olfactory properties and safety profile. To understand its potential biological effects, this guide will now focus on the activities of its structural analogs.

Comparative Biological Activity of Structural Analogs

The 1,3-dioxane scaffold, particularly with a phenyl substitution at the 4-position, is present in a variety of biologically active molecules. The following sections detail the activities of analogs of this compound, where the methyl groups at the 2- and 6-positions are replaced with other substituents or the substitution pattern is otherwise altered.

Analogs with Phenyl Substitutions: Modulators of Cytochrome P450 Enzymes

A notable structural analog is 2,4,6-triphenyldioxane-1,3 (TPD), where the methyl groups at the 2- and 6-positions of the target molecule are replaced by phenyl groups. TPD and its derivatives have been investigated for their ability to induce cytochrome P450 (CYP) enzymes, which are crucial in drug metabolism.

A study on TPD and its analogs demonstrated that minor structural modifications can significantly impact their ability to induce CYP2B enzymes in mouse liver.[2] While TPD itself is a potent inducer in rats but not mice, certain analogs with substituents on one of the phenyl rings showed dose-dependent induction of mouse CYP2B.[2] This activity was found to be mediated through the activation of the constitutive androstane (B1237026) receptor (CAR), a key nuclear receptor in the regulation of xenobiotic metabolism.[2]

Table 1: CYP2B Induction by 2,4,6-triphenyldioxane-1,3 Analogs in Mouse Liver [2]

CompoundSubstituent (R)ED50 (mg/kg)
trans-pDMA-N(CH₃)₂~50
trans-pNO₂-NO₂~50
trans-pF-F~50
trans-pMeO-OCH₃~50

The following is a generalized protocol based on the study of TPD analogs[2]:

  • Animal Treatment: Male C57BL/6 mice are treated with the test compounds at various doses for a specified period (e.g., 3 days).

  • Microsome Preparation: Livers are homogenized, and microsomes are isolated by differential centrifugation.

  • Enzyme Activity Assay: CYP2B activity is determined by measuring the rate of 7-pentoxyresorufin-O-depentylation (PROD). The fluorescence of the product, resorufin, is measured.

  • Western Blot Analysis: The expression level of CYP2B protein in the liver microsomes is determined using specific antibodies.

  • RT-PCR Analysis: The relative mRNA levels of the cyp2b10 gene are quantified to assess transcriptional induction.

  • Chromatin Immunoprecipitation (ChIP) Assay: The recruitment of the CAR to the promoter region of the cyp2b10 gene is investigated to elucidate the mechanism of induction.

Diagram 1: CAR-Mediated CYP2B Induction Pathway

CAR_CYP2B_Induction cluster_cell Hepatocyte cluster_nucleus Nucleus CAR CAR RXR RXRα CAR->RXR Heterodimerization PBREM PBREM CAR->PBREM Binding RXR->PBREM Binding CYP2B10 cyp2b10 gene PBREM->CYP2B10 Transcription mRNA cyp2b10 mRNA CYP2B10->mRNA Protein CYP2B Protein mRNA->Protein Translation Inducer 1,3-Dioxane Analog Inducer->CAR Activation

Caption: CAR activation by 1,3-dioxane analogs leads to CYP2B gene expression.

Analogs with Aminoalkyl Substitutions: NMDA and Sigma Receptor Ligands

Other structural analogs of 4-phenyl-1,3-dioxane (B1205455), featuring aminoalkyl substitutions, have been synthesized and evaluated for their activity at N-methyl-D-aspartate (NMDA) and sigma (σ) receptors. These receptors are implicated in a range of neurological processes and are targets for the development of drugs for neurodegenerative diseases and pain.

Studies have shown that the nature of the substituents on the 1,3-dioxane ring and the amino group significantly influences the binding affinity and selectivity for these receptors. For instance, some 4-(aminoalkyl)-4-phenyl-1,3-dioxane derivatives have demonstrated potent and selective σ1 receptor antagonism, a property associated with potential therapeutic benefits in neuropathic pain.

Structure-Activity Relationship (SAR) Insights

Based on the available data for structural analogs, several SAR trends can be inferred for the 4-phenyl-1,3-dioxane scaffold:

  • Substituents at the 2- and 6-positions: The replacement of methyl groups with phenyl groups, as seen in TPD, leads to activity as a CYP inducer. This suggests that the steric bulk and electronic properties of these positions are critical determinants of biological activity.

  • Substituents on the Phenyl Ring: In the TPD series, the introduction of various functional groups on one of the phenyl rings modulates the potency of CYP2B induction.[2]

  • Aminoalkyl Side Chains: The presence of an aminoalkyl chain introduces activity at neuronal receptors like NMDA and σ receptors. The length of the alkyl chain and the nature of the amine (primary, secondary, or tertiary) are crucial for affinity and selectivity.

Diagram 2: General Experimental Workflow for Biological Screening

Experimental_Workflow cluster_synthesis Chemical Synthesis cluster_screening Biological Screening cluster_analysis Data Analysis Compound This compound & Analogs In_Vitro In Vitro Assays (e.g., Receptor Binding, Enzyme Activity) Compound->In_Vitro In_Vivo In Vivo Models (e.g., Animal models of disease) In_Vitro->In_Vivo SAR Structure-Activity Relationship (SAR) Analysis In_Vivo->SAR Lead_Opt Lead Optimization SAR->Lead_Opt

References

A Comparative Guide to the Conformational Analysis of 2,4,6-trimethyl-4-phenyl-1,3-dioxane: Computational vs. Experimental Approaches

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Principles of 1,3-Dioxane (B1201747) Conformation

Similar to cyclohexane, the 1,3-dioxane ring primarily adopts a chair conformation to minimize angle and torsional strain. However, the presence of two oxygen atoms introduces key differences, including shorter C-O bond lengths and the influence of stereoelectronic effects like the anomeric effect. For a substituted 1,3-dioxane such as 2,4,6-trimethyl-4-phenyl-1,3-dioxane, the chair conformers are generally not of equal energy, leading to a conformational equilibrium that favors the most stable arrangement of substituents.

The primary conformations of this compound are the two chair forms, which can interconvert through higher-energy twist-boat intermediates. The relative stability of these conformers is determined by the steric and electronic interactions of the methyl and phenyl substituents.

cluster_equilibrium Conformational Equilibrium Chair_A Chair Conformer A (e.g., Phenyl Equatorial) Twist_Boat Twist-Boat Intermediate Chair_A->Twist_Boat Chair_B Chair Conformer B (e.g., Phenyl Axial) Twist_Boat->Chair_B cluster_exp Experimental Workflow (NMR) cluster_comp Computational Workflow SamplePrep Sample Preparation NMRData NMR Data Acquisition (1H, 13C, COSY, NOESY) SamplePrep->NMRData DataAnalysis Data Analysis (Chemical Shifts, Coupling Constants, NOEs) NMRData->DataAnalysis Conformation Dominant Conformation and Equilibrium DataAnalysis->Conformation ConfSearch Conformational Search GeomOpt Geometry Optimization (e.g., DFT/B3LYP) ConfSearch->GeomOpt EnergyCalc Energy Calculation (e.g., MP2) GeomOpt->EnergyCalc Thermo Thermodynamic Analysis (Gibbs Free Energy) EnergyCalc->Thermo PredictedConformation Predicted Conformations and Populations Thermo->PredictedConformation

2,4,6-trimethyl-4-phenyl-1,3-dioxane compared to other phenyl-substituted chiral auxiliaries

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the pursuit of enantiomerically pure molecules, the strategic use of chiral auxiliaries remains a cornerstone of asymmetric synthesis. These molecular scaffolds temporarily impart chirality to a substrate, effectively guiding the stereochemical outcome of a reaction before being removed. Among the vast arsenal (B13267) of chiral auxiliaries, those bearing a phenyl substituent have demonstrated exceptional efficacy due to the steric and electronic influence of the aromatic ring. This guide provides an objective comparison of the performance of prominent phenyl-substituted chiral auxiliaries, supported by experimental data, to aid in the selection of the optimal auxiliary for specific synthetic challenges.

While established auxiliaries such as (-)-8-phenylmenthol, trans-2-phenylcyclohexanol, and phenyl-substituted oxazolidinones (Evans auxiliaries) have a wealth of supporting data, this guide also considers the theoretical potential of less common structures like 2,4,6-trimethyl-4-phenyl-1,3-dioxane . Although not documented as a chiral auxiliary in the reviewed literature, its rigid 1,3-dioxane (B1201747) backbone and strategically positioned phenyl group present an interesting structural motif for potential applications in stereoselective transformations.

Performance Comparison of Phenyl-Substituted Chiral Auxiliaries

The efficacy of a chiral auxiliary is primarily judged by its ability to induce high diastereoselectivity in a given transformation, the yield of the desired product, and the ease of its subsequent removal. The following tables summarize the performance of key phenyl-substituted chiral auxiliaries in three fundamental carbon-carbon bond-forming reactions: the Diels-Alder reaction, the aldol (B89426) addition, and enolate alkylation.

Asymmetric Diels-Alder Reaction

The Diels-Alder reaction is a powerful tool for the construction of six-membered rings. Chiral auxiliaries attached to the dienophile can effectively control the facial selectivity of the cycloaddition.

Chiral AuxiliaryDieneDienophileLewis AcidDiastereomeric Ratio (endo:exo)Yield (%)
(-)-8-Phenylmenthol CyclopentadieneAcrylateAlCl₃>99:1[1]89 (endo)[2]
(-)-8-Phenylmenthol IsopreneAcrylateTiCl₄95:570
trans-2-Phenylcyclohexanol CyclopentadieneAcrylateEt₂AlCl91:9[1]76
(4R,5S)-4-Methyl-5-phenyl-2-oxazolidinone CyclopentadieneN-AcryloylEt₂AlCl>100:1[2]81[2]
(4R,5S)-4-Methyl-5-phenyl-2-oxazolidinone IsopreneN-CrotonoylEt₂AlCl55:1[2]83[2]
Asymmetric Aldol Addition

The aldol reaction is a fundamental method for constructing β-hydroxy carbonyl compounds, often creating two new stereocenters. The chiral auxiliary directs the formation of a specific diastereomer.

Chiral AuxiliaryEnolate SourceAldehydeLewis Acid / BaseDiastereomeric Ratio (syn:anti)Yield (%)
trans-2-Phenylcyclohexanol GlycolateBenzaldehydeTiCl₄ / DIPEA95:585
trans-2-Phenylcyclohexanol GlycolateIsobutyraldehydeSn(OTf)₂ / N-ethylpiperidine92:888
(4R,5S)-4-Methyl-5-phenyl-2-oxazolidinone Propionyl ImideIsobutyraldehydeBu₂BOTf / DIPEA>99:1[3]85[3]
(S)-4-Benzyl-2-oxazolidinone Propionyl ImideBenzaldehydeBu₂BOTf / DIPEA95:580
Asymmetric Enolate Alkylation

The alkylation of chiral enolates is a key strategy for the asymmetric synthesis of α-substituted carboxylic acid derivatives.

Chiral AuxiliaryEnolate SourceElectrophileBaseDiastereomeric RatioYield (%)
(-)-8-Phenylmenthol MethoxyacetateAllyl BromideLDA88:1283
trans-2-Phenylcyclohexanol PropionateBenzyl (B1604629) BromideLHMDS90:1085
(4R,5S)-4-Methyl-5-phenyl-2-oxazolidinone Propionyl ImideBenzyl BromideNaHMDS>99:194
(S)-4-Benzyl-2-oxazolidinone Propionyl ImideAllyl IodideNaN(TMS)₂98:295

Theoretical Potential of this compound as a Chiral Auxiliary

While lacking empirical data in asymmetric synthesis, the structure of this compound allows for some theoretical considerations as a chiral auxiliary.

  • Rigid Conformational Scaffolding: The 1,3-dioxane ring exists in a chair conformation, which provides a rigid framework. This rigidity is crucial for predictable stereochemical control.

  • Stereodirecting Phenyl Group: The phenyl group at the C4 position, along with the methyl groups, would create a defined steric environment, potentially blocking one face of a reactive center attached at C2.

  • Potential Applications: If synthesized in an enantiomerically pure form, this dioxane could theoretically be used to control stereoselection in reactions such as additions to a C2-linked carbonyl group or in cycloadditions of a C2-linked dienophile.

However, the presence of three stereocenters (C2, C4, and C6) would lead to a mixture of diastereomers during its synthesis, necessitating a robust resolution or stereoselective synthesis strategy. The stability of the dioxane ring under various reaction conditions would also need to be evaluated.

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below to ensure reproducibility and facilitate the application of these chiral auxiliaries.

General Workflow for Asymmetric Synthesis Using a Chiral Auxiliary```dot

G

Caption: Stereochemical model for the Diels-Alder reaction.

Note: The DOT script above is a template. Actual image rendering would require replacing the placeholder image URLs with appropriate chemical structure diagrams.

Zimmerman-Traxler Model for the Evans Aldol Reaction

G cluster_0 Enolate Formation cluster_1 Aldol Addition cluster_2 Stereochemical Rationale Imide N-Acyl Oxazolidinone Enolate Chelated (Z)-Boron Enolate Imide->Enolate Bu₂BOTf, DIPEA TS Chair-like Zimmerman-Traxler Transition State Enolate->TS Aldehyde Aldehyde (R-CHO) Aldehyde->TS Aldol Syn-Aldol Adduct TS->Aldol C-C bond formation Rationale The phenyl group on the oxazolidinone shields one face of the enolate. The aldehyde approaches from the less hindered face, leading to the syn product.

Caption: Zimmerman-Traxler model for the Evans aldol reaction.

Conclusion

The choice of a phenyl-substituted chiral auxiliary is a critical parameter in the design of an asymmetric synthesis. Evans oxazolidinones, particularly those with a phenyl or benzyl substituent, generally offer the highest levels of diastereoselectivity across a range of reactions, including alkylations and aldol additions. --INVALID-LINK--3-8-Phenylmenthol is a highly effective auxiliary for Diels-Alder reactions, providing excellent endo selectivity and facial control. [1][2]Trans-2-phenylcyclohexanol represents a versatile and more readily available alternative, offering good to high levels of stereocontrol in various transformations. The theoretical analysis of this compound suggests it could be a subject for future research into novel chiral auxiliaries, provided challenges in its stereoselective synthesis can be overcome. The selection of the most appropriate auxiliary will ultimately depend on the specific reaction, substrate, and desired stereochemical outcome, with the data and protocols provided in this guide serving as a valuable resource for making an informed decision.

References

Safety Operating Guide

Proper Disposal of 2,4,6-Trimethyl-4-phenyl-1,3-dioxane: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Disposal Information for Researchers

The proper disposal of 2,4,6-Trimethyl-4-phenyl-1,3-dioxane is critical for ensuring laboratory safety and environmental protection. This guide provides a procedural, step-by-step plan for the safe handling and disposal of this chemical, in line with established safety protocols.

Immediate Safety and Handling Precautions

Before beginning any disposal procedure, ensure that all relevant safety measures are in place. This compound is classified as a highly flammable liquid and vapor, causes serious eye irritation, may cause respiratory irritation, and is suspected of causing cancer.

Personal Protective Equipment (PPE):

  • Gloves and Clothing: Wear protective gloves and clothing to prevent skin contact. In case of skin contact, immediately remove all contaminated clothing and rinse the skin with water/shower.

  • Eye and Face Protection: Use eye and face protection. If the substance gets in the eyes, rinse cautiously with water for several minutes, removing contact lenses if present and easy to do so.

  • Respiratory Protection: Use only outdoors or in a well-ventilated area. Avoid breathing mist or vapors. If inhalation occurs, move the person to fresh air and keep them comfortable for breathing.

Handling and Storage:

  • Work under a chemical fume hood.

  • Keep the chemical away from heat, hot surfaces, sparks, open flames, and other ignition sources. No smoking.

  • Ground and bond the container and receiving equipment to prevent static discharge.

  • Use non-sparking tools and explosion-proof electrical/ventilating/lighting equipment.

  • Store in a well-ventilated, cool, and dry place with the container tightly closed.

  • Store in a locked-up area accessible only to qualified or authorized personnel.

  • It is advisable to test for peroxide formation periodically.

Quantitative Data for Waste Disposal

While specific quantitative disposal limits for this compound are not broadly published and often depend on institutional and local regulations, the following table outlines the types of quantitative data that researchers should obtain from their institution's Environmental Health and Safety (EHS) department.

Data PointDescriptionTypical Considerations
Small Quantity Disposal Limit The maximum amount of the chemical that can be disposed of via a specific laboratory procedure (e.g., neutralization) before requiring bulk waste disposal.Often in the range of a few grams or milliliters.
Bulk Waste Container Size The standard size of containers provided by the institution for the collection of this type of chemical waste.Typically 1 to 5 gallons (or 4 to 20 liters).
Hazardous Waste Labeling Time The maximum time a hazardous waste container can be kept in a satellite accumulation area (e.g., your lab) before it must be moved to a central storage facility.Often 90 or 180 days, depending on the generator status of the institution.
Concentration Limits for Drain Disposal The maximum allowable concentration, if any, for drain disposal. Note: For this chemical, drain disposal is generally not recommended.This is typically not applicable for flammable and hazardous organic compounds.

Step-by-Step Disposal Protocol

The disposal of this compound must be handled as hazardous waste and disposed of through an approved waste disposal plant. Do not mix it with other waste unless explicitly permitted by your institution's EHS department.

Experimental Workflow for Disposal

G A Step 1: Identify Waste Confirm that the waste is this compound and is not mixed with other incompatible chemicals. B Step 2: Segregate Waste Keep the this compound waste in its original, properly labeled container or a compatible, labeled hazardous waste container. A->B C Step 3: Label Container Ensure the waste container is clearly labeled with 'Hazardous Waste,' the full chemical name, and any associated hazard symbols (e.g., flammable, health hazard). B->C D Step 4: Store Safely Store the sealed waste container in a designated satellite accumulation area within the lab, away from ignition sources and incompatible materials. C->D E Step 5: Request Pickup Contact your institution's Environmental Health and Safety (EHS) department or the designated waste management provider to schedule a pickup for the hazardous waste. D->E F Step 6: Documentation Complete any required waste disposal forms or log entries as per your institution's protocols. E->F G Step 7: Final Disposal The approved waste disposal plant will handle the ultimate disposal, likely through incineration. F->G

Caption: Workflow for the proper disposal of this compound.

Spill Management

In the event of a spill, the following procedures should be followed:

  • Evacuate: Evacuate non-essential personnel from the spill area.

  • Ventilate: Ensure adequate ventilation.

  • Control Ignition Sources: Remove all sources of heat and ignition.

  • Containment: Cover drains to prevent the chemical from entering them.

  • Absorb: Use an inert, liquid-absorbent material (e.g., Chemizorb®) to take up the spill.

  • Collect: Collect the absorbed material and contaminated items into a suitable, sealed container for disposal as hazardous waste.

  • Clean: Clean the affected area thoroughly.

For any exposure or concern, it is imperative to seek medical advice or attention. Always consult your institution's specific safety and disposal protocols, as they may have additional or different requirements.

Essential Safety and Logistical Information for Handling 2,4,6-Trimethyl-4-phenyl-1,3-dioxane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides immediate, essential safety protocols and logistical plans for the handling and disposal of 2,4,6-Trimethyl-4-phenyl-1,3-dioxane (CAS: 5182-36-5). Given the limited detailed safety data for this specific compound, a conservative approach is recommended, incorporating best practices for structurally similar dioxane derivatives, which are known to be flammable and potential peroxide formers.

Hazard Identification and Safety Precautions

While specific hazard classifications for this compound are not exhaustively documented, available Safety Data Sheets (SDS) and assessments of related compounds necessitate handling it with significant caution.

Primary Hazards:

  • Harmful if swallowed. [1][2]

  • May be harmful in contact with skin. [1]

  • Potential for serious eye irritation. [3][4]

  • May cause respiratory irritation. [4]

  • Harmful to aquatic life with long-lasting effects. [1][2]

  • Flammability: Like other dioxane compounds, it should be treated as a flammable liquid. Vapors may form explosive mixtures with air.

  • Peroxide Formation: There is a potential for the formation of explosive peroxides upon prolonged exposure to air and light.

Personal Protective Equipment (PPE)

A comprehensive PPE plan is mandatory for all personnel handling this compound.

Body PartPersonal Protective EquipmentSpecifications and Rationale
Eyes/Face Chemical safety goggles and face shieldProvides crucial protection from splashes and vapors. Must comply with OSHA 29 CFR 1910.133 or European Standard EN166.
Skin/Body Flame-retardant lab coat, long pants, and closed-toe shoesPrevents skin exposure to splashes and provides a barrier in case of fire.
Hands Double-gloving: an inner layer of nitrile gloves with an outer layer of butyl rubber or neoprene gloves.Offers robust protection against potential skin absorption and chemical degradation of the gloves.
Respiratory A NIOSH-approved respirator with organic vapor cartridges.Required when handling outside of a certified chemical fume hood or in case of a spill. All use requires prior fit-testing and training.

Operational Plan: Handling and Storage

Adherence to a strict operational protocol is essential to minimize exposure and prevent accidents.

Handling
  • Ventilation: All manipulations of this compound must be conducted in a certified chemical fume hood.

  • Ignition Sources: Keep the chemical away from all sources of ignition, including open flames, hot surfaces, and sparks. Use only non-sparking tools and explosion-proof equipment.[3][4]

  • Grounding: To prevent static discharge, which can serve as an ignition source, all containers and receiving equipment must be grounded and bonded.[3][4]

  • Personal Hygiene: After handling, wash hands thoroughly with soap and water. Do not eat, drink, or smoke in the laboratory.[1][2]

Storage
  • Container: Keep the container tightly closed to prevent the escape of vapors and exposure to air.[1][3][4]

  • Location: Store in a cool, dry, and well-ventilated area designated for flammable liquids.

  • Segregation: Store away from incompatible materials such as strong oxidizing agents.

  • Peroxide Prevention: Date the container upon receipt and upon opening. For long-term storage, consider blanketing with an inert gas like nitrogen or argon. It is advisable to test for the presence of peroxides periodically and before any distillation.

Disposal Plan

Proper disposal of this compound and any contaminated materials is critical to ensure safety and environmental protection.

Waste Management
  • Waste Characterization: Unused or contaminated this compound is to be considered hazardous waste.

  • Containerization: Collect all chemical waste in a designated, compatible, and properly sealed container.

  • Labeling: Clearly label the waste container with "Hazardous Waste" and the full chemical name.

  • Storage of Waste: Store waste containers in a designated satellite accumulation area, segregated from incompatible materials.

Disposal Method
  • Professional Disposal: All chemical waste must be disposed of through a licensed hazardous waste disposal company.[5] Do not dispose of this chemical down the drain or in general refuse.

  • Container Disposal: Empty containers should be triple-rinsed with a suitable solvent. The rinsate must be collected as hazardous waste. Following a thorough rinsing, the empty container can be disposed of in accordance with institutional guidelines.

Experimental Workflow

The following diagram outlines the necessary steps for safely handling this compound in a laboratory setting.

Safe Handling Workflow for this compound cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Storage cluster_disposal Disposal prep_ppe Don Appropriate PPE prep_hood Verify Fume Hood Functionality prep_ppe->prep_hood prep_materials Gather and Inspect Materials prep_hood->prep_materials handle_transfer Transfer Chemical in Fume Hood prep_materials->handle_transfer handle_experiment Conduct Experiment handle_transfer->handle_experiment cleanup_decontaminate Decontaminate Glassware handle_experiment->cleanup_decontaminate cleanup_segregate Segregate Waste cleanup_decontaminate->cleanup_segregate cleanup_store Store Unused Chemical cleanup_segregate->cleanup_store disp_label Label Waste Container cleanup_store->disp_label disp_request Request Waste Pickup disp_label->disp_request

Caption: A workflow diagram illustrating the key stages of safely handling this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.